4-Fluoro-3-(trifluoromethyl)cinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESJUJUEXMNIGB-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420683 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-90-2 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 239463-90-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical characteristics of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Authored by a Senior Application Scientist
Introduction
Cinnamic acid and its derivatives represent a class of organic compounds with significant importance across the pharmaceutical, cosmetic, and food industries.[1][2] These molecules, which are prevalent in the plant kingdom, serve as foundational scaffolds in the development of novel therapeutic agents due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
In modern medicinal chemistry, the strategic introduction of fluorine-containing substituents is a key methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] The inclusion of highly electronegative groups like fluoro (-F) and trifluoromethyl (-CF₃) can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[4][6][7] The trifluoromethyl group, in particular, is often employed to enhance bioavailability and metabolic resistance, making it a valuable addition in drug design.[6][8]
This guide provides a comprehensive technical overview of the , a synthetic derivative designed to leverage these principles. We will delve into its core properties and provide detailed, field-proven experimental protocols for their characterization, offering researchers and drug development professionals a practical framework for analysis.
Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆F₄O₂ | [9][10][11] |
| Molecular Weight | 234.15 g/mol | [9][10] |
| CAS Number | 239463-90-2 | [9][10] |
| Melting Point | 141-144 °C | [9][10] |
| Boiling Point | 294 °C at 760 mmHg | [9] |
| Density | 1.438 g/cm³ | [9] |
| Appearance | White to off-white crystalline powder | |
| Predicted XlogP | 2.9 | [12] |
Experimental Methodologies & Mechanistic Insights
Accurate and reproducible determination of physicochemical parameters is critical for drug development. The following sections detail the standard, self-validating protocols for characterizing this compound.
Melting Point Determination
Causality: The melting point is a primary indicator of a crystalline solid's purity. A pure compound exhibits a sharp, well-defined melting range (typically 0.5-1.0°C), whereas the presence of impurities leads to a depression of the melting point and a broadening of the melting range.[13] This phenomenon, known as freezing-point depression, provides a reliable, initial assessment of sample integrity.
Protocol: Capillary Method
This is the standard pharmacopeial technique for melting point determination.[14]
-
Sample Preparation: The sample must be a fine, dry powder to ensure uniform heat transfer.[14] If starting with coarse crystals, gently crush the material using an agate or glass mortar and pestle.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and drop it through a long, vertical glass tube, allowing it to bounce on a hard surface. This action packs the sample tightly into the sealed end of the capillary to a height of 2-3 mm.
-
Measurement:
-
Place the loaded capillary into the heating block of a melting point apparatus.
-
For an unknown compound, perform a rapid initial determination by heating at a rate of 10-20 °C/min to find an approximate melting point.[13]
-
Allow the apparatus to cool at least 20°C below the approximate melting point.
-
Using a fresh sample, begin heating again. Once the temperature is within 20°C of the expected melting point, reduce the heating rate to a slow, controlled ramp of 1-2 °C/min. This slow rate is critical to allow the system to reach thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.
-
-
Data Recording: Record two temperatures:
-
T₁: The temperature at which the first droplet of liquid is observed.
-
T₂: The temperature at which the entire sample has completely transitioned to a transparent liquid.
-
The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow.
-
Caption: Workflow for Melting Point Determination by the Capillary Method.
Lipophilicity (LogP) Determination
Causality: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15][16] It governs the ability of a drug to cross biological membranes and interact with protein targets.[15] Lipophilicity is quantified by the partition coefficient (P), expressed as its logarithm (log P), which is the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous phase (water) at equilibrium.[17]
Protocol: Shake-Flask Method
This is the "gold standard" method for direct LogP measurement.[17]
-
System Preparation: Prepare a biphasic system using n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 to determine LogD, which accounts for both ionized and neutral species).[] Pre-saturate the n-octanol with the buffer and vice-versa by mixing and allowing them to separate.
-
Dissolution: Dissolve a precisely weighed amount of this compound in one of the pre-saturated phases.
-
Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously until equilibrium is reached. This can take several hours, and the time required should be determined empirically.[17]
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or, more commonly, LC-MS/MS for higher sensitivity and specificity.[15]
-
Calculation: Calculate the LogP value using the formula:
-
LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
-
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4-Fluoro-3-(trifluoromethyl)cinnamic acid CAS number 239463-90-2
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 239463-90-2), a fluorinated aromatic carboxylic acid of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the cinnamic acid scaffold imparts unique physicochemical properties that are highly sought after for the modulation of biological activity and the enhancement of material performance. This document details the compound's properties, outlines robust synthetic pathways, provides an analysis of its spectroscopic signature, and explores its potential applications, serving as an essential resource for researchers and developers.
Introduction and Strategic Importance
This compound is a specialized organic building block derived from the naturally occurring cinnamic acid structure.[1] Its importance lies in the synergistic effects of its two distinct fluorine-containing substituents. The trifluoromethyl (-CF₃) group is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2][3] Concurrently, the adjacent fluorine (-F) atom further modulates the electronic properties of the aromatic ring, influencing the molecule's overall reactivity and pharmacokinetic profile.[4]
This dual-functionalization makes this compound a highly valuable intermediate for synthesizing novel pharmaceutical candidates, particularly in areas where cinnamic acid derivatives have shown promise, such as anticancer, antimicrobial, and anti-inflammatory applications.[1][5][6] Furthermore, the inherent properties of the fluorinated cinnamate structure suggest its utility in the development of advanced polymers and photosensitive materials.[7]
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is critical for experimental design, reaction optimization, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 239463-90-2 | [8][9][10][11][12][13] |
| Molecular Formula | C₁₀H₆F₄O₂ | [8][9][10][11] |
| Molecular Weight | 234.15 g/mol | [8][10][11] |
| MDL Number | MFCD00236298 | [8][11] |
| SMILES | C1(=CC(=CC=C1F)/C=C/C(O)=O)C(F)(F)F | [8] |
| Appearance | White to off-white crystalline solid | (General observation for similar compounds) |
| Purity | ≥97% | [12] |
Synthesis Methodologies and Mechanistic Considerations
While a specific, peer-reviewed synthesis for this compound is not extensively documented in public literature, its structure lends itself to well-established synthetic transformations for producing cinnamic acid derivatives. The key precursor for these routes is 4-Fluoro-3-(trifluoromethyl)benzaldehyde . Below are the most logical and field-proven synthetic strategies.
Knoevenagel Condensation: A High-Yield Approach
The Knoevenagel condensation is a highly reliable method for synthesizing substituted cinnamic acids.[5] It involves the base-catalyzed reaction of an aromatic aldehyde with a compound containing an active methylene group, typically malonic acid, followed by decarboxylation.
Causality: This method is often preferred due to its high yields and relatively mild reaction conditions compared to alternatives. The use of a piperidine/pyridine catalyst system effectively facilitates both the initial condensation and the subsequent decarboxylation in a one-pot procedure.
Experimental Protocol: Knoevenagel Condensation
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.5 eq), and anhydrous pyridine (4-5 mL per gram of aldehyde).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture to initiate the condensation.
-
Reaction: Heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up: After cooling, pour the reaction mixture into a beaker of crushed ice and acidify with concentrated hydrochloric acid.
-
Isolation: The solid product will precipitate out of the acidic solution. Collect the crude this compound by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Caption: Logical flow of the Perkin reaction synthesis.
Alternative Synthetic Routes
For comprehensive consideration, other modern C-C bond-forming reactions are also applicable:
-
Heck Reaction: This palladium-catalyzed reaction could couple a corresponding aryl halide (e.g., 4-fluoro-1-iodo-3-(trifluoromethyl)benzene) with acrylic acid to form the target molecule. [14][15][16][17]* Wittig Reaction: The reaction of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with a stabilized phosphorus ylide, such as (carboxymethylene)triphenylphosphorane, followed by hydrolysis of the resulting ester, provides another pathway to the desired cinnamic acid. [18][19][20][21]
Spectroscopic Characterization Profile
Unambiguous structure confirmation relies on a combination of spectroscopic techniques. [22]While experimental spectra for this specific compound are not widely published, a predictive analysis based on its structure and data from close analogs provides a reliable characterization profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show characteristic signals for the vinylic protons as two doublets (J ≈ 16 Hz), confirming the trans stereochemistry. The aromatic region will display complex multiplets due to H-H and H-F coupling. A broad singlet far downfield (>12 ppm) corresponds to the carboxylic acid proton.
-
¹³C NMR: Key signals include the carbonyl carbon (~170 ppm), the vinylic carbons, and six distinct aromatic carbon signals. The carbons attached to or near the fluorine and trifluoromethyl groups will exhibit characteristic C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirmation. It should display two distinct signals: a singlet for the -CF₃ group and a multiplet for the single aromatic fluorine atom, providing definitive evidence of their presence. [22]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to the key functional groups.
-
~3300-2500 cm⁻¹: A very broad band characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid dimer.
-
~1710-1680 cm⁻¹: A strong, sharp absorption from the C=O (carbonyl) stretch.
-
~1640-1610 cm⁻¹: Absorptions from the C=C stretches of the alkene and the aromatic ring.
-
~1400-1000 cm⁻¹: A complex and strong region containing multiple bands corresponding to the C-F stretches of both the aryl-fluoride and the trifluoromethyl group. [22][23]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 234.15 corresponding to the molecular formula C₁₀H₆F₄O₂.
-
Key Fragments: Expect to see fragmentation corresponding to the loss of -OH (m/z 217), -COOH (m/z 189), and potentially the loss of CF₃.
Applications in Research and Development
The unique substitution pattern of this compound makes it a prime candidate for investigation in several high-value research areas.
Medicinal Chemistry and Drug Discovery
The incorporation of fluorinated groups is a cornerstone of modern drug design. [3][4]* Metabolic Stability: The strong C-F bonds can block metabolic oxidation sites, potentially increasing the half-life and bioavailability of drug candidates. [3]* Enhanced Potency: The electron-withdrawing nature of the F and CF₃ groups can alter the pKa of the carboxylic acid and modify the electronic character of the molecule, leading to stronger interactions with biological targets.
-
Therapeutic Potential: Given the established anticancer, antibacterial, and anti-inflammatory activities of various cinnamic acid derivatives, this compound serves as an advanced building block for creating new chemical entities with potentially superior efficacy. [5][6]For instance, fluorinated cinnamic acids have demonstrated potent activity against various pathogens. [6]
Materials Science
The properties of this compound are also attractive for creating advanced functional materials. [2]* High-Performance Polymers: When converted to derivatives like diamines or diols, it can be used as a monomer to synthesize fluorinated polyamides or polyesters. The resulting polymers are expected to exhibit high thermal stability, chemical resistance, and hydrophobicity. [7]* Photosensitive Materials: The cinnamate moiety is photoreactive and can undergo [2+2] cycloaddition upon exposure to UV light. This allows for its use in creating photocrosslinkable polymers and photoresists for applications in microelectronics and biomedical hydrogels. [7]
Conclusion
This compound is more than a simple catalog chemical; it is a strategically designed molecular tool for scientific innovation. Its combination of a cinnamic acid core with potent fluorine-containing functional groups provides a robust platform for addressing challenges in both drug discovery and materials science. This guide has detailed its fundamental properties, provided actionable synthetic protocols, and outlined its significant potential. It is poised to be a key intermediate in the development of next-generation pharmaceuticals and high-performance materials.
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Ingenta Connect. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Ca... Available from: [Link]
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Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available from: [Link]
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Johnson Matthey Technology Review. oa The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Available from: [Link]
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ResearchGate. Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction.. Available from: [Link]
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ACS Publications. The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst. Available from: [Link]
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Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. Available from: [Link]
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Sciforum. One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium Thies Thiemann. Available from: [Link]
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ResearchGate. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Available from: [Link]
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Cram. Wittig Reaction Of Trans-Cinnamaldehyde Lab Report - 858 Words. Available from: [Link]
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ACS Publications. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. Available from: [Link]
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A Technical Guide to the Structure Elucidation of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
Abstract
The robust and unambiguous determination of a molecule's chemical structure is the cornerstone of modern chemical research, particularly within the pharmaceutical and materials science sectors. Substituted cinnamic acids are a vital class of compounds, with fluorine-containing derivatives showing significant potential for modulating biological activity and material properties.[1] This guide presents a comprehensive, multi-technique spectroscopic workflow for the complete structure elucidation of 4-Fluoro-3-(trifluoromethyl)cinnamic acid (C₁₀H₆F₄O₂). While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and comparative data from structural analogs to establish a definitive analytical protocol.[2] We will detail the strategic application of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC. The causality behind each experimental choice is explained, creating a self-validating system for structural confirmation that is essential for researchers in drug discovery and chemical synthesis.
Foundational Analysis: Molecular Formula and Unsaturation
The first step in any structure elucidation is to confirm the molecular formula and determine the degree of unsaturation. The proposed structure, this compound, has the molecular formula C₁₀H₆F₄O₂.
The degree of unsaturation (DoU), which indicates the total number of rings and π-bonds, is calculated as follows:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
-
C = number of carbon atoms (10)
-
H = number of hydrogen atoms (6)
-
X = number of halogen atoms (F=4)
-
N = number of nitrogen atoms (0)
DoU = 10 + 1 - (6/2) - (4/2) + 0 = 11 - 3 - 2 = 6
The calculated DoU of 6 is consistent with the proposed structure, which contains one aromatic ring (4 units), one C=C double bond (1 unit), and one C=O double bond (1 unit).
High-Resolution Mass Spectrometry (HRMS): Elemental Composition
HRMS is employed to determine the elemental composition of the molecule with high precision, thereby validating the molecular formula. Electrospray ionization (ESI) is a common technique for acidic compounds like cinnamic acids, typically performed in negative ion mode.[3]
Expected HRMS Data
| Ion Adduct | Predicted Exact Mass (m/z) |
| [M-H]⁻ | 233.02312 |
| [M+H]⁺ | 235.03768 |
| [M+Na]⁺ | 257.01962 |
Data predicted for C₁₀H₆F₄O₂.
The fragmentation pattern in tandem MS (MS/MS) provides further structural evidence. The trifluoromethyl group is a known fragmentation point in mass spectrometry.[4][5]
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Infuse the sample into an ESI-equipped high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition : Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Analysis : Compare the measured exact mass to the theoretical mass calculated for C₁₀H₆F₄O₂ to confirm the elemental composition. Induce fragmentation and analyze the resulting ions to corroborate structural features.
Caption: Predicted ESI-MS fragmentation pathway.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of a cinnamic acid derivative is expected to show several characteristic absorption bands.[6][7]
Predicted FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | A very broad band indicative of hydrogen bonding.[8] |
| Carboxylic Acid | C=O stretch | ~1710-1680 | Conjugation with the C=C bond lowers the frequency.[6] |
| Alkene | C=C stretch | ~1640-1625 | Characteristic of the vinylic double bond. |
| Aromatic Ring | C=C stretch | ~1600, ~1450 | Multiple bands are expected for the aromatic ring. |
| Trifluoromethyl | C-F stretch | ~1350-1100 (strong) | Typically a series of very strong, complex bands. |
| Aryl Fluoride | C-F stretch | ~1250 | Strong absorption expected. |
Experimental Protocol: ATR-FTIR
-
Instrumentation : Utilize an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Caption: Integrated NMR workflow for structure elucidation.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (neighboring protons). For cinnamic acids, the vinylic protons typically show a large coupling constant (~15-16 Hz) characteristic of a trans configuration.
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ (vinylic) | ~6.6 | d | Jₐᵦ ≈ 16 | 1H |
| Hᵦ (vinylic) | ~7.7 | d | Jₐᵦ ≈ 16 | 1H |
| H-2 (aromatic) | ~8.1 | d | J ≈ 2 | 1H |
| H-5 (aromatic) | ~7.9 | dd | J ≈ 8, 2 | 1H |
| H-6 (aromatic) | ~7.8 | d | J ≈ 8 | 1H |
| -COOH | >12.0 | br s | - | 1H |
Note: Hᵦ is deshielded relative to Hₐ due to its proximity to the carboxylic acid group.
¹³C NMR Spectroscopy
Carbon NMR reveals the carbon framework of the molecule. The presence of highly electronegative fluorine atoms will result in characteristic C-F coupling, which splits the signals of the fluorinated carbons and often those 2-3 bonds away.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Predicted δ (ppm) | C-F Coupling | Comments |
| C=O | ~167 | - | Carbonyl carbon. |
| Cᵦ | ~145 | - | Vinylic carbon, deshielded. |
| C-4 | ~160 | ¹JCF ≈ 250 Hz | Directly attached to F. |
| C-1 | ~135 | - | Quaternary carbon. |
| C-6 | ~132 | - | Aromatic CH. |
| C-5 | ~129 | ³JCF ≈ 4 Hz | Aromatic CH. |
| C-3 | ~127 | ²JCF ≈ 30 Hz | Attached to CF₃. |
| -CF₃ | ~123 | ¹JCF ≈ 270 Hz | Trifluoromethyl carbon. |
| C-2 | ~122 | ⁴JCF ≈ 4 Hz | Aromatic CH. |
| Cₐ | ~120 | - | Vinylic carbon, shielded. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that is invaluable for fluorinated compounds. It provides direct evidence for the number and type of fluorine environments.[9]
-
Ar-F : A single signal is expected for the fluorine atom on the aromatic ring.
-
-CF₃ : A single, more intense signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
2D NMR for Unambiguous Connectivity
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy) : This experiment will show correlations between coupled protons. Key expected correlations include:
-
Hₐ <-> Hᵦ (confirming the vinylic system)
-
H-5 <-> H-6 (confirming adjacent aromatic protons)
-
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps each proton to its directly attached carbon. It will definitively link the signals assigned in the ¹H spectrum to their corresponding carbons in the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) : This is the critical experiment for establishing the overall molecular framework by revealing 2- and 3-bond correlations between protons and carbons.
Caption: Key predicted HMBC correlations for structural assembly.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the logical integration of multiple, complementary analytical techniques. By starting with HRMS to confirm the molecular formula, followed by FT-IR to identify functional groups, a foundational understanding is established. The definitive proof of structure is then achieved through a comprehensive suite of NMR experiments. The combination of ¹H, ¹³C, and ¹⁹F NMR provides detailed information on the individual atomic environments, while 2D correlation experiments like COSY, HSQC, and particularly HMBC, serve to piece together these individual fragments into the final, unambiguous molecular architecture. This self-validating workflow ensures the highest degree of confidence in the assigned structure, a prerequisite for any further research or development involving this compound.
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M. Asraf, et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. NIH National Library of Medicine. [Link]
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C. D. Olivares, et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. NIH National Library of Medicine. [Link]
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A Spectroscopic and Structural Elucidation Guide to 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Introduction
4-Fluoro-3-(trifluoromethyl)cinnamic acid is a halogenated derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom.[1] The strategic placement of a fluorine atom and a trifluoromethyl group on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are of high interest in the fields of drug discovery and materials science, where fine-tuning of molecular properties is paramount. For instance, trifluoromethyl groups are known to enhance the chemical stability and reactivity of compounds, making them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3]
This technical guide provides a comprehensive analysis of the spectral data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide will leverage a comparative analysis with structurally similar compounds, namely 4-(trifluoromethyl)cinnamic acid and 3-(trifluoromethyl)cinnamic acid, to predict and interpret its spectral characteristics. This approach, grounded in the fundamental principles of spectroscopic analysis of substituted cinnamic acids, offers a robust framework for the structural elucidation of this compound.[1][4] We will delve into the intricacies of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and characterization.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound combines the characteristic features of a cinnamic acid backbone with the electronic effects of its substituents. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups is expected to have a discernible impact on the chemical shifts of the aromatic and vinylic protons and carbons in the NMR spectra. Similarly, the vibrational frequencies of the functional groups in the IR spectrum and the fragmentation patterns in the mass spectrum will be influenced by these substituents.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structure confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and carboxylic acid protons. Due to the trans configuration of the double bond, a large coupling constant (typically >15 Hz) is expected for the vinylic protons. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will cause a downfield shift of the aromatic protons compared to unsubstituted cinnamic acid.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | br s | - |
| Aromatic-H | 7.5 - 8.2 | m | - |
| Vinylic-H (α to COOH) | 6.4 - 6.8 | d | ~16 |
| Vinylic-H (β to COOH) | 7.6 - 7.9 | d | ~16 |
Note: Predictions are based on data from analogous compounds such as 4-(Trifluoromethyl)cinnamic acid and general principles of NMR spectroscopy.[5]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The aromatic carbons will show complex splitting patterns due to C-F coupling. The trifluoromethyl carbon will also be observable and will likely appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 167 - 170 |
| Aromatic C-F | 158 - 162 (d) |
| Aromatic C-CF₃ | 130 - 134 (q) |
| Other Aromatic C | 120 - 140 |
| Vinylic C (α to COOH) | 118 - 122 |
| Vinylic C (β to COOH) | 140 - 145 |
| Trifluoromethyl (CF₃) | 122 - 126 (q) |
Note: Predictions are based on data from analogous compounds and established substituent effects in ¹³C NMR.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid, the carbon-carbon double bond, and the carbon-fluorine bonds.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1680 - 1710 |
| C=C stretch (Alkene) | 1620 - 1640 |
| C=C stretch (Aromatic) | 1450 - 1600 |
| C-F stretch (Aryl-F) | 1100 - 1250 |
| C-F stretch (CF₃) | 1100 - 1200 (strong, multiple bands) |
Note: The C=O stretching frequency in cinnamic acid derivatives is typically observed around 1670-1695 cm⁻¹.[4][7] The presence of electron-withdrawing groups is expected to shift this band to a slightly higher wavenumber. The C-F stretching vibrations of the CF₃ group are generally strong and can be found in the 1100-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. Electron ionization (EI) is a common technique used for the analysis of such compounds.
The mass spectrum of this compound (Molecular Weight: 234.15 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 234.[8] The fragmentation pattern of substituted cinnamic acids is well-documented and often involves the loss of small molecules such as H₂O, CO, and CO₂.[9] The presence of the trifluoromethyl group will also lead to characteristic fragmentation pathways.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 234 | [M]⁺ |
| 215 | [M - F]⁺ or [M - OH]⁺ |
| 189 | [M - COOH]⁺ |
| 165 | [M - CF₃]⁺ |
Note: Fragmentation patterns can be complex. The proposed fragments are based on the analysis of related compounds like 3-(trifluoromethyl)cinnamic acid and general principles of mass spectrometry.[10][11]
Experimental Protocols
The following are general protocols for acquiring the spectral data discussed in this guide.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
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solubility and stability of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
An In-depth Technical Guide to the Solubility and Stability of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Introduction
In the landscape of modern drug discovery and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone for modulating molecular properties. The presence of fluorine, trifluoromethyl (-CF3), and trifluoromethoxy (-OCF3) groups can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2] this compound (FTCA) is a compound of significant interest, embodying this design strategy. As a derivative of cinnamic acid, a well-established pharmacophore with a broad range of biological activities, FTCA presents a promising backbone for developing novel therapeutics.[3]
However, the successful translation of any promising compound from a laboratory curiosity to a viable product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the compound's dissolution rate and bioavailability, while stability determines its shelf-life, formulation compatibility, and degradation profile. This guide provides a comprehensive technical overview of the , offering both theoretical insights and detailed, field-proven experimental protocols to empower researchers in their development efforts.
Core Physicochemical Properties
A foundational understanding begins with the basic physicochemical data for FTCA. These parameters are essential for all subsequent experimental designs, from weighing out material for a solubility study to interpreting degradation kinetics.
| Property | Value | Source(s) |
| CAS Number | 239463-90-2 | [4][5] |
| Molecular Formula | C₁₀H₆F₄O₂ | [4][5] |
| Molecular Weight | 234.15 g/mol | [4][5] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 141-144 °C | [5] |
| Boiling Point | 294 °C at 760 mmHg | [4] |
| Density | 1.438 g/cm³ | [4] |
Solubility Profile: A Duality of Polarity
The molecular structure of FTCA presents a classic solubility challenge. The aromatic ring, heavily substituted with a fluorine atom and a lipophilic trifluoromethyl group, drives the molecule towards solubility in organic solvents. Conversely, the carboxylic acid group (pKa predicted to be ~4.2) provides a handle for aqueous solubility, particularly in its ionized (carboxylate) form at pH values above its pKa.[7]
Causality Behind Solvent Selection
Understanding the solubility of FTCA across a range of relevant solvent systems is paramount for applications ranging from reaction chemistry to preclinical formulation.
-
Aqueous Buffers (pH 3.0, 7.4, 9.0): These are chosen to represent acidic, physiological, and basic conditions, respectively. Given the acidic nature of the carboxylic acid, we anticipate significantly lower solubility at pH 3.0 (where the molecule is protonated and neutral) and progressively higher solubility at pH 7.4 and 9.0 (where it is deprotonated and anionic).
-
Common Organic Solvents: Methanol, ethanol, acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are ubiquitous in organic synthesis, purification, and analytical chemistry. Assessing solubility in these solvents is critical for practical handling and method development.
-
Biorelevant Media (FaSSIF/FeSSIF): For drug development, understanding solubility in Fasted-State and Fed-State Simulated Intestinal Fluid provides a more accurate prediction of in vivo dissolution behavior than simple buffers.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8][9] It is a self-validating system because it ensures that equilibrium is reached, providing a true measure of the compound's intrinsic solubility under the specified conditions.
Objective: To determine the equilibrium solubility of FTCA in various solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound
-
Selected solvents (e.g., pH 3.0 citrate buffer, pH 7.4 phosphate buffer, methanol, acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated pH meter
-
0.22 µm syringe filters (PTFE for organic, PVDF for aqueous)
-
HPLC system with UV detector
Methodology:
-
Preparation: Add an excess amount of FTCA to a series of vials (a sufficient amount to ensure solid remains after equilibrium).
-
Solvent Addition: Add a known volume (e.g., 2 mL) of each pre-equilibrated solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 48-72 hours. This extended time is crucial to ensure true equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.
-
Sampling & Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid particles. Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. This step is critical to remove any undissolved particulates that would falsely elevate the measured concentration.
-
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the samples using a validated HPLC-UV method. Calculate the concentration of FTCA in the original supernatant by accounting for the dilution factor.
Workflow for Solubility Determination
Caption: Forced Degradation and Analytical Workflow.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradants, impurities, or excipients.
[10][11]* Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from various degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended. It not only quantifies at a specific wavelength but also provides UV spectra for all peaks, allowing for peak purity analysis, which is essential to confirm that the parent peak is free from co-eluting degradants.
-
Validation: The method's specificity is validated by demonstrating that the FTCA peak is resolved from all degradation product peaks generated during the forced degradation study.
Anticipated Stability Data (Hypothetical)
| Stress Condition | % Assay of FTCA Remaining | Observations |
| Control | 100% | No significant degradation. |
| Acid Hydrolysis (1M HCl, 80°C, 24h) | ~95% | Minor degradation observed. The electron-withdrawing groups likely provide some stability. |
| Base Hydrolysis (1M NaOH, 60°C, 8h) | ~88% | Moderate degradation. Potential for reactions involving the carboxylic acid. |
| Oxidation (30% H₂O₂, RT, 24h) | ~85% | Moderate degradation, likely at the alkene double bond. |
| Thermal (105°C, 48h) | ~98% | High thermal stability expected for the solid state. |
| Photolytic (ICH Q1B) | ~90% | Potential for trans-cis isomerization and other photochemical reactions. |
Conclusion
This compound is a molecule with significant potential, but its journey through the development pipeline is critically dependent on a robust understanding of its solubility and stability. The fluorinated substituents create a compound that is likely poorly soluble in acidic aqueous media but readily soluble in organic solvents and basic aqueous solutions. Its stability profile is anticipated to be robust, though it is susceptible to degradation under oxidative and photolytic stress, primarily at the cinnamic acid backbone.
The experimental protocols detailed in this guide provide a validated, systematic framework for researchers to characterize FTCA thoroughly. By implementing these methodologies—from isothermal solubility determination to comprehensive forced degradation studies—scientists can generate the critical data needed to de-risk development, design stable formulations, establish appropriate storage conditions, and ensure regulatory compliance. This foundational knowledge is indispensable for unlocking the full therapeutic or material potential of this compound.
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Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. (n.d.). Open Research@CSIR-NIScPR. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Cinnamic Acids
Abstract
Cinnamic acids, a class of naturally occurring organic compounds, have long been recognized for a spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold is a key focus in medicinal chemistry to enhance these properties. Fluorine's unique characteristics, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly modify a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide provides an in-depth technical overview of the biological activities of fluorinated cinnamic acid derivatives, focusing on their anticancer and antimicrobial potential. It synthesizes current research, details underlying mechanisms of action, provides standardized experimental protocols for evaluation, and presents key quantitative data to inform researchers, scientists, and drug development professionals.
Introduction: The Rationale for Fluorinating Cinnamic Acids
Cinnamic acid and its natural derivatives serve as a foundational scaffold in drug discovery.[3] However, their therapeutic application can be limited by factors such as metabolic instability or suboptimal potency. The introduction of fluorine is a well-established strategy to overcome these limitations. The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with target enzymes or receptors.[2] Furthermore, the C-F bond is stronger than a C-H bond, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. These modifications can result in compounds with enhanced biological efficacy and improved pharmacokinetic profiles.[4]
Anticancer Activities of Fluorinated Cinnamic Acids
Several studies have highlighted that cinnamic acid derivatives containing fluoro substituents are highly active anticancer agents against various cancer cell lines.[2] The anticancer effects are often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and modulation of key signaling pathways that are dysregulated in cancer.[5][6]
Mechanism of Action: Induction of Apoptosis
A primary mechanism through which fluorinated cinnamic acids exert their anticancer effects is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. For instance, some derivatives have been shown to increase the expression of pro-apoptotic proteins like TNF-alpha (TNFA) and its receptor TNFR1, which triggers a caspase cascade (caspase-8 and -3), leading to controlled cell death.[7]
The following diagram illustrates a simplified extrinsic apoptotic pathway that can be initiated by a fluorinated cinnamic acid derivative.
Caption: Figure 1. Simplified extrinsic apoptosis pathway initiated by a fluorinated cinnamic acid.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cell population. Recent studies have synthesized novel fluorinated cinnamide derivatives and evaluated their activity against liver cancer (HepG2) cells.[8]
| Compound | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| N-(N-pyrimidin-2-ylbenzenesulphamoyl)imidazolone (6) | HepG2 | 4.23 | Staurosporine | 5.59 | [8] |
| Triaryl-1,2,4-triazinone derivative (7) | HepG2 | 5.59 | Staurosporine | 5.59 | [8] |
| N-arylidene-4-fluorocinnamic acid hydrazides (4a-d) | HepG2 | 19.57–38.12 | Staurosporine | 5.59 | [8] |
Table 1: Cytotoxic activity of selected fluorinated cinnamide derivatives against the HepG2 liver cancer cell line.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[10]
Protocol Steps:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cancer cell line (e.g., HepG2) in a complete culture medium.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.[11]
-
Incubate the plate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the fluorinated cinnamic acid derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.[6][12]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[11]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
-
Antimicrobial Properties
Cinnamic acid and its derivatives are known to possess a broad spectrum of antimicrobial activity against bacteria, fungi, and viruses.[13] Fluorination can enhance these properties, potentially by increasing the compound's ability to penetrate microbial cell membranes or by altering its interaction with essential microbial enzymes.[14]
Mechanism of Action: Cell Membrane Disruption
One of the proposed antimicrobial mechanisms for cinnamic acid derivatives is the disruption of the bacterial cell membrane integrity. This can lead to the leakage of essential intracellular components, inhibition of ATPase activity, and ultimately, cell death.[15] They have also been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[16]
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[17][18]
Caption: Figure 2. Experimental workflow for the agar well diffusion assay.
Quantitative Data: Antibacterial Efficacy
The antibacterial activity of cinnamic acid derivatives has been evaluated against various pathogens, including colistin-resistant Acinetobacter baumannii. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
| Compound | Bacterial Strain (COLR-Ab) | MIC (µg/mL) | Source |
| p-Coumaric acid (p-CA) | COLR-Ab5 | 128 | [19] |
| p-Coumaric acid (p-CA) | Other COLR-Ab isolates | 256 | [19] |
| Ferulic acid (FA) | COLR-Ab4 | 512 | [19] |
| Ferulic acid (FA) | Other COLR-Ab isolates | 1024 | [19] |
Table 2: Minimum Inhibitory Concentration (MIC) values of cinnamic acid derivatives against colistin-resistant A. baumannii isolates.
Experimental Protocol: Agar Well Diffusion Assay
This method is a standard preliminary test to assess the antimicrobial activity of a substance.[20] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a seeded microorganism.[17]
Protocol Steps:
-
Media Preparation:
-
Prepare and sterilize Muller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Pour the molten agar into sterile Petri dishes to a uniform thickness and allow it to solidify in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.[18]
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of the MHA plates to create a lawn of bacteria.[21]
-
-
Well Creation and Sample Addition:
-
Use a sterile cork borer (6-8 mm in diameter) to punch wells aseptically into the agar.[20]
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved fluorinated cinnamic acid derivative into the designated wells.
-
Similarly, add a standard antibiotic as a positive control and the solvent used for dissolution as a negative control into separate wells.[21]
-
-
Incubation:
-
Allow the plates to stand for a short period to permit diffusion of the compounds into the agar.
-
Invert the plates and incubate them at 37°C for 18-24 hours.[21]
-
-
Data Collection:
-
After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
-
Antioxidant Activity
Many cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are potent antioxidants capable of scavenging harmful free radicals.[13] This activity is crucial for mitigating oxidative stress, which is implicated in numerous diseases.[22]
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant capacity of a compound.[23] It is based on the reduction of the stable DPPH free radical, which is a deep purple color, to its non-radical, yellow-colored form in the presence of an antioxidant that can donate a hydrogen atom.[24]
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). This solution should be freshly made and protected from light.[25]
-
Prepare a series of dilutions of the test compound (fluorinated cinnamic acid) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[24]
-
-
Reaction Setup:
-
In a 96-well plate or cuvettes, add a defined volume of the test sample dilutions.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a control containing only the solvent and DPPH solution.[25]
-
-
Incubation:
-
Incubate the reaction mixture in the dark at room temperature for a specified time (typically 30 minutes).[25]
-
-
Absorbance Measurement:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer or plate reader.[25]
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[24]
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percent inhibition against the sample concentrations.[24]
-
Conclusion and Future Perspectives
Fluorinated cinnamic acids represent a promising class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine often enhances their inherent biological activities, leading to potent anticancer and antimicrobial agents. The mechanisms of action, while varied, frequently involve the induction of apoptosis in cancer cells and the disruption of microbial cell integrity. The standardized protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing lead compounds for improved efficacy and safety profiles, and advancing the most promising candidates into preclinical and in vivo studies to fully assess their therapeutic potential.
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A Comprehensive Technical Guide to the Safe Handling and Use of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 4-Fluoro-3-(trifluoromethyl)cinnamic acid, a compound increasingly utilized in pharmaceutical and materials science research.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-tested insights to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Understanding the Compound: A Chemist's Perspective
This compound belongs to a class of fluorinated organic compounds that, while offering unique chemical properties beneficial for research, also present specific handling challenges.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and, consequently, its toxicological profile.[3] The trifluoromethyl group enhances chemical stability and can improve the efficacy of drug formulations, making this compound a valuable intermediate in organic synthesis.[1] However, researchers must be cognizant that fluorinated compounds can have unique biological activities and potential hazards.[2]
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | [4] |
| Molecular Weight | 234.15 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | Not explicitly available for this isomer, but related isomers like 4-(Trifluoromethyl)cinnamic acid melt at 231°C and 3-(Trifluoromethyl)cinnamic acid melts at 135-137°C. | [5] |
Hazard Identification and Risk Assessment
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[5]
-
Serious Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Tract Irritation: May cause respiratory irritation.[7]
The toxicological properties of many fluorinated compounds have not been thoroughly investigated.[8] Therefore, it is prudent to treat this compound as a substance with unknown long-term health effects and to handle it with appropriate care to minimize exposure.[9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
Ventilation
All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[10][11] The fume hood should have adequate airflow and be kept clean and uncluttered to ensure its effectiveness.[11]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following diagram illustrates the essential PPE for laboratory personnel.
Caption: Essential PPE for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: Always wear safety glasses with side shields that conform to approved standards such as EN166 (EU) or NIOSH (US).[8] For operations with a higher risk of splashing, a face shield worn over safety goggles is recommended.[9][12]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[13] Nitrile gloves are a common choice, but it is crucial to inspect them for any signs of damage before use and to practice proper glove removal techniques to avoid skin contact.[8]
-
Body Protection: A buttoned laboratory coat should be worn at all times in the laboratory to protect against skin contact.[9]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator should be used.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][14] Do not eat, drink, or smoke in laboratory areas.[11]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[15]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure.
Storage
-
Container: Keep the container tightly closed and properly labeled.[5][13]
-
Location: Store in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[16]
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures
The following flowchart outlines the immediate actions to be taken in case of accidental exposure.
Caption: First aid procedures for exposure to this compound.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[15] Remove contaminated clothing and shoes. If irritation develops and persists, seek medical attention.[5]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[13]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, to avoid breathing dust.[8] Evacuate unnecessary personnel from the area.[14]
-
Containment and Cleaning: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.[8] Clean the spill area thoroughly.
-
Environmental Precautions: Do not let the product enter drains.[8]
Disposal Considerations
All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[8] Do not dispose of the material down the drain.
Conclusion
This compound is a valuable compound in modern chemical research. By understanding its potential hazards and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can work with this substance safely and effectively. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible laboratory practice.
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CINNAMIC ACID AR . Loba Chemie. Available at: [Link]
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Cinnamic Acid - SAFETY DATA SHEET . Breckland Scientific Supplies Ltd. Available at: [Link]
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theoretical studies on 4-Fluoro-3-(trifluoromethyl)cinnamic acid
An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
Abstract
The strategic incorporation of fluorine and trifluoromethyl groups into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical properties, metabolic stability, and target binding affinity. This compound is a compound of significant interest, combining the biologically active cinnamic acid backbone with two distinct fluorine-containing moieties. This technical guide provides a comprehensive theoretical framework for characterizing this molecule, designed for researchers, computational chemists, and drug development professionals. We will explore the application of quantum chemical calculations, molecular docking, and ADMET predictions to elucidate its structural, electronic, and potential biological properties, thereby providing a robust foundation for future experimental investigation.
Introduction: The Rationale for Fluorination in Cinnamic Acid Scaffolds
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The versatility of the cinnamic acid structure, which features a phenyl ring, an alkene linker, and a carboxylic acid group, makes it an ideal template for chemical modification to enhance therapeutic efficacy.[2]
The introduction of fluorine-containing substituents is a proven strategy for optimizing drug candidates.[3] Specifically:
-
A Single Fluorine Atom: Can alter electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions through the formation of hydrogen bonds or other polar contacts.[4]
-
The Trifluoromethyl (-CF3) Group: Is a potent electron-withdrawing group and is highly lipophilic.[3] It can increase a compound's metabolic stability, improve its bioavailability, and enhance its binding affinity to protein targets.[3][5]
This compound presents a unique combination of these features. This guide outlines the theoretical methodologies used to predict and understand the impact of this specific substitution pattern on the molecule's overall profile, guiding its potential development as a therapeutic agent.
Physicochemical and Structural Properties
A foundational understanding begins with the molecule's basic properties and structure. The dual substitution on the phenyl ring dictates its electronic landscape and, consequently, its reactivity and potential for intermolecular interactions.
Core Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₄O₂ | [6][7] |
| Molecular Weight | 234.15 g/mol | [7] |
| CAS Number | 239463-90-2 | [6][7] |
| Melting Point | 141-144 °C | [7] |
| Appearance | White to off-white powder/crystal | [7] |
| Density (Predicted) | 1.438 g/cm³ | [6] |
| Boiling Point (Predicted) | 294 °C at 760 mmHg | [6] |
Molecular Structure
Caption: 2D structure of this compound.
Theoretical Framework: A Computational Approach
To move beyond basic properties, we employ a suite of computational tools. These theoretical studies allow for the prediction of molecular behavior, guiding experimental design and saving significant resources.
Density Functional Theory (DFT) Calculations
Expertise & Rationale: DFT is the workhorse of modern computational chemistry for medium-sized organic molecules. It provides an excellent balance between computational cost and accuracy for determining electronic structure. By solving approximations of the Schrödinger equation, we can derive key molecular properties that dictate stability, reactivity, and spectroscopic signatures. A study on the related trans-4-(trifluoromethyl)cinnamic acid successfully used the B3LYP functional with a 6-311++G(d,p) basis set, establishing a reliable precedent for this class of molecules.
Protocol: Quantum Chemical Analysis
-
Software Selection: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Methodology:
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven performance with organic systems.
-
Basis Set: 6-311++G(d,p) is selected. This is a triple-zeta basis set that includes diffuse functions (++) for accurately describing anions and lone pairs, and polarization functions (d,p) to account for non-spherical electron distribution.
-
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy (most stable) conformation of the molecule.
-
Frequency Analysis: Calculate vibrational frequencies to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra for comparison with experimental data.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution. This identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of interaction.
-
Natural Bond Orbital (NBO) Analysis: Investigate charge delocalization and hyperconjugative interactions within the molecule, providing deeper insight into its electronic stability.
-
Caption: Workflow for Density Functional Theory (DFT) analysis.
Molecular Docking: Predicting Biological Targets
Expertise & Rationale: Given the known anticancer and antimicrobial activities of cinnamic acid derivatives, molecular docking is an essential theoretical tool for hypothesis generation.[1][8] It predicts how a ligand (our molecule) might bind to the active site of a protein receptor. This allows us to screen potential biological targets in silico and prioritize them for experimental validation. The trifluoromethyl group, in particular, can engage in unique interactions within a binding pocket, making these predictions especially valuable.
Protocol: In Silico Target Screening
-
Target Selection: Based on the activities of similar compounds, select relevant protein targets. For example, for anticancer activity, a kinase or a protein involved in apoptosis could be chosen. For antimicrobial activity, an enzyme essential for bacterial survival (e.g., a hydrolase) would be appropriate.
-
Software Selection: Use established docking software like AutoDock Vina, Schrödinger's Glide, or GOLD.
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of this compound.
-
Assign appropriate partial charges (e.g., Gasteiger charges).
-
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign charges.
-
Define the binding site (grid box) based on the location of the original ligand or known active site residues.
-
-
Docking Simulation: Run the docking algorithm to generate multiple binding poses of the ligand within the receptor's active site.
-
Analysis:
-
Scoring: Rank the poses based on their calculated binding energy (e.g., kcal/mol). Lower binding energy suggests a more favorable interaction.
-
Visualization: Analyze the best-scoring pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
-
Caption: General workflow for a molecular docking experiment.
ADMET Prediction: Profiling Drug-Likeness
Expertise & Rationale: A potent molecule is not a useful drug if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for early-stage risk assessment. Computational models, trained on large datasets of experimental results, can provide reliable estimates of a compound's pharmacokinetic and toxicological properties. This allows for the early identification of potential liabilities.
Protocol: In Silico ADMET Profiling
-
Platform Selection: Utilize web-based platforms like SwissADME, pkCSM, or ADMETlab 2.0.
-
Input: Submit the molecular structure in a standard format (e.g., SMILES string).
-
Analysis of Key Parameters:
-
Physicochemical Properties: Calculate lipophilicity (LogP), water solubility, and pKa. The electron-withdrawing nature of the F and CF3 groups is expected to lower the pKa compared to unsubstituted cinnamic acid.[4]
-
Pharmacokinetics: Predict gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).
-
Drug-Likeness: Evaluate compliance with established rules like Lipinski's Rule of Five to assess oral bioavailability potential.
-
Toxicity: Screen for potential toxicity flags, such as mutagenicity (AMES test prediction) or cardiotoxicity (hERG inhibition).
-
Predicted ADMET Profile
The following table presents an illustrative ADMET profile based on computational models for this class of compounds.
| Parameter | Predicted Value/Classification | Implication for Drug Development |
| LogP (Lipophilicity) | 2.5 - 3.5 | Good balance for membrane permeability and solubility. |
| Water Solubility | Moderately soluble | May require formulation strategies for aqueous delivery. |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Borderline/No | Reduced risk of central nervous system side effects. |
| CYP2D6 Inhibitor | Yes/No (model dependent) | Potential for drug-drug interactions; requires experimental check. |
| Lipinski's Rule of 5 | 0 Violations | Good potential for oral bioavailability. |
| AMES Toxicity | Non-mutagenic | Low concern for mutagenicity. |
Conclusion: From Theory to Experimental Validation
This guide has outlined a multi-faceted theoretical approach to characterize this compound. DFT calculations provide a deep understanding of its fundamental electronic properties and stability. Molecular docking generates testable hypotheses about its potential biological targets, and in silico ADMET predictions offer a crucial early assessment of its drug-like properties.
The true power of these theoretical studies lies in their ability to direct and streamline experimental work. The predicted IR and NMR spectra can be confirmed by laboratory spectroscopy. The most promising protein targets identified through docking can be prioritized for in vitro enzyme inhibition assays. By integrating computational and experimental approaches, researchers can accelerate the discovery process, making more informed decisions in the complex journey of drug development.
References
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Guedes, R. A., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e45610111928. [Link]
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Mary, Y. S., et al. (2021). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry - Section A, 60A, 1177-1187. [Link]
-
Autechem (2022). This compound. Autechem. [Link]
-
MDPI (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]
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Bolea, I., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(20), 7159. [Link]
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Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Link]
- Google Patents (1999). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
- Google Patents (2017). The preparation method of m-trifluoromethyl cinnamic acid.
-
Zhang, L. S., et al. (2017). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 127, 315-325. [Link]
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De, P., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5712. [Link]
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De, P., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(15), 5712. [Link]
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National Institute of Standards and Technology (n.d.). 4-Trifluoromethylcinnamic acid. NIST WebBook. [Link]
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Michalkiewicz, S., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11117. [Link]
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Oakwood Chemical (n.d.). This compound. Oakwood Chemical. [Link]
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An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)cinnamic Acid: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—have led to the development of numerous innovative pharmaceuticals and advanced materials. Within this context, 4-Fluoro-3-(trifluoromethyl)cinnamic acid emerges as a compound of significant interest. Its structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, presents a compelling scaffold for the synthesis of novel bioactive compounds and functional polymers.
This technical guide provides a comprehensive overview of this compound, from its likely synthetic origins to its physicochemical properties and potential applications. While the specific historical details of its initial discovery are not prominently documented in publicly accessible scientific literature or patent databases, this guide will delineate the most probable and scientifically sound methods for its preparation, based on established principles of organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 239463-90-2 | Oakwood Chemical |
| Molecular Formula | C₁₀H₆F₄O₂ | Oakwood Chemical |
| Molecular Weight | 234.15 g/mol | Oakwood Chemical |
| Appearance | White to off-white powder/crystals | Generic Supplier Data |
| Melting Point | 141-144 °C | Matrix Scientific |
| Boiling Point | 294 °C at 760 mmHg (Predicted) | ChemSrc |
| Density | 1.438 g/cm³ (Predicted) | ChemSrc |
Historical Context and Plausible Discovery
An extensive search of scientific and patent literature did not yield a seminal publication detailing the first synthesis and characterization of this compound. This suggests that the compound may have been first synthesized as an intermediate in a larger drug discovery program or for a specific, niche application, with its preparation detailed within a broader patent that does not explicitly highlight this specific molecule.
Cinnamic acids, as a class of compounds, are widely recognized for their biological activities and as versatile synthetic intermediates. The introduction of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. It is therefore highly probable that this compound was first prepared in the course of research aimed at developing novel therapeutics, where the unique electronic and steric properties of the fluorine and trifluoromethyl substituents were sought to modulate biological activity.
Synthetic Methodologies: A Focus on the Knoevenagel Condensation
The most logical and widely employed method for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. For the preparation of this compound, the logical precursors are 4-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid.
Causality Behind Experimental Choices
The Knoevenagel condensation is preferred for its high efficiency and relatively mild reaction conditions compared to alternatives like the Perkin reaction.
-
Choice of Reactants: 4-Fluoro-3-(trifluoromethyl)benzaldehyde serves as the aromatic aldehyde component, providing the core substituted phenyl ring. Malonic acid is an ideal active methylene compound as the two carboxylic acid groups activate the central methylene protons, facilitating deprotonation and subsequent nucleophilic attack on the aldehyde.
-
Choice of Catalyst and Solvent: A weak base, typically a secondary amine like piperidine, is used as a catalyst. This is crucial to deprotonate the malonic acid to form the enolate nucleophile without promoting self-condensation of the aldehyde. Pyridine is often used as the solvent and also acts as a base to facilitate the reaction. The reaction is typically heated to drive the condensation and subsequent decarboxylation of the intermediate to yield the final cinnamic acid product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.
Detailed Step-by-Step Protocol
The following protocol is a representative procedure for the synthesis of this compound based on established methodologies for analogous compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-(trifluoromethyl)benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (3-5 volumes relative to the aldehyde).
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride and unreacted malonic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Potential Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable building block in several areas of chemical research:
-
Pharmaceutical Development: Cinnamic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the fluorine and trifluoromethyl groups in this particular derivative can enhance its metabolic stability and cell permeability, making it an attractive scaffold for the development of new drug candidates.
-
Materials Science: The α,β-unsaturated system in cinnamic acids makes them suitable monomers for polymerization. The fluorine substituents can impart desirable properties such as thermal stability, chemical resistance, and altered optical properties to the resulting polymers.
-
Photoaffinity Labeling: The reactive α,β-unsaturated system can be utilized in photoaffinity labeling experiments to identify and characterize protein binding sites.[1]
Conclusion
While the definitive history of the discovery of this compound remains elusive in the public domain, its significance as a versatile synthetic intermediate is clear. The logical and efficient synthesis via the Knoevenagel condensation from readily available starting materials makes it an accessible building block for researchers in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring provides a unique combination of electronic and steric properties that can be exploited to develop novel molecules with enhanced performance characteristics. As the demand for advanced fluorinated compounds continues to grow, the utility of this compound in innovative research and development is poised to expand.
References
Sources
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid, a key intermediate in pharmaceutical and materials science research. The presence of both fluorine and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules derived from this scaffold. We present a detailed, field-proven protocol centered on the Knoevenagel-Doebner condensation, a reliable and efficient method for constructing the α,β-unsaturated carboxylic acid moiety. This guide explains the causal chemistry behind the protocol, offers step-by-step instructions, and details methods for purification and characterization, ensuring researchers can confidently replicate and validate the synthesis.
Introduction and Strategic Overview
Cinnamic acids and their derivatives are a critical class of compounds, serving as precursors for pharmaceuticals, agrochemicals, and polymers[1]. The target molecule, this compound, is of particular interest due to its dual functionalization. The electron-withdrawing trifluoromethyl group and the fluorine atom significantly influence the molecule's acidity, reactivity, and biological interactions.
Several classical methods exist for the synthesis of cinnamic acids, including the Perkin reaction, Heck reaction, and Wittig olefination[2][3][4].
-
Perkin Reaction: Involves the condensation of an aromatic aldehyde with an acid anhydride and its corresponding alkali salt. It often requires high temperatures and can have limitations depending on the substrates.
-
Heck Reaction: A powerful palladium-catalyzed cross-coupling of an aryl halide with an alkene (like acrylic acid)[5][6]. While effective, it requires a specific catalyst system and can be sensitive to reaction conditions.
-
Wittig Reaction: Reacts an aldehyde with a phosphorus ylide to form the alkene[7]. Preparing the specific ylide and removing the triphenylphosphine oxide byproduct can add complexity to the workflow[4][8].
For the synthesis of this compound from its corresponding benzaldehyde, the Knoevenagel condensation , specifically the Doebner modification , stands out as the most efficient and straightforward approach[9][10]. This method involves the reaction of an aldehyde with malonic acid, catalyzed by a weak base, and is renowned for its operational simplicity and generally high yields[11].
The Knoevenagel-Doebner Condensation: Mechanism and Rationale
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration[12]. The Doebner modification is particularly elegant for synthesizing cinnamic acids because it uses malonic acid as the active methylene source and pyridine as the basic solvent. The reaction proceeds via condensation followed by a spontaneous, pyridine-induced decarboxylation in the same pot[13].
Causality Behind Experimental Choices:
-
Malonic Acid: The two carboxylic acid groups make the central methylene protons (α-protons) sufficiently acidic to be deprotonated by a weak base, forming a nucleophilic enolate[1].
-
Pyridine: Serves a dual role. It acts as the base to facilitate the initial condensation and as the solvent. Its boiling point allows the reaction to be conducted at an elevated temperature, driving the reaction to completion.
-
Piperidine: A stronger base than pyridine, it is used in catalytic amounts to accelerate the initial deprotonation of malonic acid, thereby increasing the reaction rate[14][15]. The mechanism may involve the formation of an intermediate iminium ion from the aldehyde and piperidine, which is more electrophilic and reacts faster with the malonate enolate[13].
-
Heat: Provides the necessary activation energy for both the condensation-dehydration and the subsequent decarboxylation step.
The overall workflow is summarized in the diagram below.
Caption: High-level workflow for the synthesis of this compound.
The detailed reaction mechanism is illustrated below, highlighting the key steps of enolate formation, nucleophilic attack, dehydration, and decarboxylation.
Caption: Mechanism of the Knoevenagel-Doebner condensation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing substituted cinnamic acids and is optimized for safety and yield[16][17].
Materials and Equipment:
-
Reactants: 4-Fluoro-3-(trifluoromethyl)benzaldehyde[18], Malonic acid, Pyridine (anhydrous), Piperidine.
-
Solvents & Reagents: Concentrated Hydrochloric Acid (HCl), Deionized Water, Ethanol or similar solvent for recrystallization.
-
Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, dropping funnel, Buchner funnel, filtration flask, standard laboratory glassware, TLC plates.
Protocol Steps:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-(trifluoromethyl)benzaldehyde (9.6 g, 50 mmol, 1.0 eq).
-
Add anhydrous pyridine (50 mL) to dissolve the aldehyde.
-
To this solution, add malonic acid (10.4 g, 100 mmol, 2.0 eq).
-
Finally, add piperidine (0.5 mL, ~5 mmol, 0.1 eq) to the mixture in a dropwise manner.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approx. 115°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Prepare a beaker containing 300 g of crushed ice and carefully add 40 mL of concentrated hydrochloric acid.
-
Slowly and carefully pour the cooled reaction mixture into the ice/HCl slurry with stirring. A precipitate should form immediately.
-
Continue stirring the slurry in an ice bath for 30-60 minutes to ensure complete precipitation of the product.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
For higher purity, recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.
-
Data Summary and Characterization
The following table summarizes the key quantitative data for this synthesis.
| Parameter | Value | Notes |
| Starting Material | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | CAS: 67515-60-0[18] |
| Key Reagents | Malonic Acid, Pyridine, Piperidine | |
| Reaction Type | Knoevenagel-Doebner Condensation | [9] |
| Reaction Time | 4 - 6 hours | Monitor by TLC |
| Reaction Temperature | ~115 °C (Reflux) | |
| Theoretical Yield | 11.7 g (for 50 mmol scale) | |
| Expected Yield | 85-95% | Yields can vary based on reaction scale and purity of reagents. |
| Appearance | Off-white to pale yellow solid | |
| Molecular Formula | C₁₀H₆F₄O₂ | [19] |
| Molecular Weight | 234.15 g/mol | [19] |
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques[20]:
-
¹H NMR: Expect characteristic signals for the vinyl protons (doublets, with a large coupling constant ~16 Hz indicative of the trans isomer) and the aromatic protons.
-
¹⁹F NMR: Expect two distinct signals corresponding to the -CF₃ group and the aromatic fluorine atom.
-
IR Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C=C stretch (~1625-1640 cm⁻¹), and C-F stretches.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 234.15 (or corresponding [M-H]⁻ or [M+H]⁺ ions).
-
Melting Point (M.P.): A sharp melting point range indicates high purity.
Conclusion
The Knoevenagel-Doebner condensation provides a highly effective and reliable pathway for the synthesis of this compound from commercially available starting materials. This protocol, grounded in well-understood reaction mechanisms, offers high yields and operational simplicity, making it ideal for both academic research and process development in the pharmaceutical and chemical industries. The detailed steps and rationale provided herein are designed to empower researchers to successfully synthesize and validate this valuable chemical intermediate.
References
-
Asian Journal of Chemistry. Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. [Link][5][21]
-
Johnson Matthey Technology Review. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link][3][6]
-
ACS Publications. A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. [Link][10]
-
Bulletin of Environment, Pharmacology and Life Sciences. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link][1]
-
Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. [Link][11]
-
J&K Scientific LLC. Perkin Reaction. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link][13]
-
Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. [Link][14]
-
ResearchGate. Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. [Link][4]
-
ResearchGate. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link][15]
-
ResearchGate. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link][7]
-
ACS Publications. Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. [Link][8]
-
PrepChem.com. Synthesis of 3-(trifluoromethyl) cinnamic acid. [Link][16]
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use of 4-Fluoro-3-(trifluoromethyl)cinnamic acid in organic synthesis
An In-Depth Technical Guide to the Synthetic Utility of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: A Fluorinated Building Block of Strategic Importance
This compound is a specialized cinnamic acid derivative engineered for advanced applications in organic synthesis, particularly within medicinal chemistry and materials science. Its strategic value stems from the unique combination of three key structural motifs: the reactive cinnamic acid backbone (a carboxylic acid conjugated with an alkene), a fluorine atom, and a trifluoromethyl (CF₃) group. The presence of these fluorine-containing substituents dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an invaluable scaffold for creating novel compounds with enhanced pharmacological profiles and material characteristics.
The electron-withdrawing nature of both the fluorine and trifluoromethyl groups influences the reactivity of the aromatic ring and the conjugated system. The CF₃ group, in particular, is a well-established bioisostere for other chemical groups and is known to enhance binding affinity, cell permeability, and metabolic stability in drug candidates. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its core synthetic transformations.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is foundational to its successful application in the laboratory.
| Property | Value | Reference |
| CAS Number | 239463-90-2 | [1] |
| Molecular Formula | C₁₀H₆F₄O₂ | [1] |
| Molecular Weight | 234.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 141-144 °C | [1] |
| Purity | ≥95% | [1] |
Safety and Handling:
Researchers must handle this compound with appropriate care, adhering to standard laboratory safety procedures.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
Core Synthetic Applications and Mechanistic Rationale
The synthetic utility of this compound is primarily defined by the reactivity of its carboxylic acid and alkene functional groups. These sites allow for a diverse range of chemical transformations.
Caption: Key synthetic pathways for this compound.
Amide Bond Formation: Accessing Bioactive Scaffolds
The conversion of the carboxylic acid to an amide is one of the most critical transformations in drug discovery. Cinnamic acid amides are prevalent in biologically active compounds.[2] This reaction requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine.
Mechanistic Insight: Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) are employed.[2] These reagents react with the carboxylic acid to form a highly reactive activated ester intermediate. This intermediate is readily attacked by the primary or secondary amine, forming the thermodynamically stable amide bond and releasing a soluble byproduct (e.g., 1-hydroxy-7-azabenzotriazole from HATU, or a urea derivative from EDC). The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is crucial to neutralize the acid generated during the reaction without competing with the primary amine nucleophile.
Caption: Generalized workflow for amide coupling of carboxylic acids.
Alkene Functionalization: Electrophilic Addition
The carbon-carbon double bond in the cinnamic acid backbone is electron-rich and readily undergoes electrophilic addition reactions. A classic and illustrative example is the addition of bromine (Br₂).
Mechanistic Insight: The reaction proceeds via a stereospecific anti-addition mechanism. The electrophilic bromine molecule is polarized by the π-electrons of the alkene, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion (Br⁻) then attacks one of the carbons of the bromonium ion from the opposite face (an Sₙ2-like process), resulting in the exclusive formation of the anti-diastereomer. This high degree of stereocontrol is a hallmark of this reaction and is critical for controlling the stereochemistry of the final product.[3]
Experimental Protocols
The following protocols are designed as robust starting points for the synthetic manipulation of this compound.
Protocol 1: General Procedure for Amide Coupling using HATU
Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq). The order of addition can be critical; adding the base last is often preferred.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting cinnamic acid is consumed (typically 2-4 hours).
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Workup - Aqueous Washes: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Rationale: The acid wash removes excess amine and DIPEA. The bicarbonate wash removes any unreacted starting material and byproducts from HATU.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the pure product.
Protocol 2: Electrophilic Bromination of the Alkene
Objective: To synthesize 2,3-dibromo-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid via electrophilic addition. This protocol is adapted from established procedures for cinnamic acid.[3]
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.05 eq) or Pyridinium tribromide
-
Dichloromethane (DCM)
-
Cyclohexene (for quenching)
-
Round-bottom flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolution: Dissolve this compound in dichloromethane in a round-bottom flask. The solution should be colorless.
-
Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of DCM. Add the red-brown bromine solution dropwise to the stirred cinnamic acid solution at room temperature. Causality: The addition should be slow to control the reaction rate and prevent side reactions. The disappearance of the bromine color indicates its consumption by the alkene.
-
Reaction Progression: Continue the addition until a faint, persistent orange-yellow color remains, indicating a slight excess of bromine and complete consumption of the starting material. As the reaction proceeds, the product will begin to precipitate as a white solid.[3]
-
Quenching: Add a few drops of cyclohexene to the reaction mixture to quench any remaining unreacted bromine. The color will disappear completely. Rationale: Cyclohexene rapidly reacts with excess bromine, and its product, 1,2-dibromocyclohexane, is soluble in DCM and will not interfere with product isolation.[3]
-
Isolation: Isolate the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold DCM to remove any soluble impurities.[3] Air-dry the product on the filter paper or in a vacuum oven to obtain the pure 2,3-dibromo-3-(4-fluoro-3-(trifluoromethyl)phenyl)propanoic acid.
Conclusion and Future Outlook
This compound is a highly versatile and valuable reagent in modern organic synthesis. The protocols detailed herein for amide formation and alkene bromination represent fundamental transformations that open the door to a vast chemical space. By leveraging the unique electronic and steric properties imparted by its fluorine substituents, researchers in drug development and materials science can construct complex molecular architectures with tailored functions. Future applications will likely see this building block incorporated into novel polymers, advanced agrochemicals, and a new generation of targeted therapeutics.
References
- BenchChem. (2025). Application Notes and Protocols: 3-(Trifluoromethoxy)cinnamic Acid in Material Science.
- National Institutes of Health (NIH). (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- MDPI. (Date not available). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- Sigma-Aldrich. (Date not available). 3-(Trifluoromethyl)cinnamic acid, predominantly trans 98%.
- Oakwood Chemical. (2021). This compound.
- The Royal Society of Chemistry. (Date not available). Bromination of Cinnamic acid.
Sources
The Strategic Utility of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid in the Genesis of Novel Compounds: Application Notes and Protocols
Introduction: A Building Block Engineered for Performance
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds has become a cornerstone of rational design. 4-Fluoro-3-(trifluoromethyl)cinnamic acid emerges as a preeminent building block, offering a unique convergence of physicochemical properties that can be leveraged to enhance the performance of novel compounds. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts a profound influence on the molecule's electronic nature, lipophilicity, and metabolic stability.
The trifluoromethyl group is a powerful electron-withdrawing moiety that can significantly impact the acidity of the carboxylic acid and the reactivity of the aromatic ring. Furthermore, it is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, a critical consideration in drug design. The fluorine atom, with its small van der Waals radius and high electronegativity, can modulate pKa, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability.
This guide provides a comprehensive overview of the applications of this compound as a versatile starting material. We will delve into detailed protocols for its derivatization through key synthetic transformations, including amide bond formation, palladium-catalyzed cross-coupling reactions, and intramolecular cyclizations, to afford a diverse array of novel chemical entities with potential applications in drug discovery and advanced materials.
Core Synthetic Transformations and Protocols
The reactivity of this compound is primarily centered around three key functional groups: the carboxylic acid, the α,β-unsaturated double bond, and the substituted aromatic ring. This section will provide detailed protocols for the derivatization of this building block, focusing on practical and widely applicable synthetic methodologies.
Amide Bond Formation: Accessing a Privileged Structural Motif
Amide bonds are a ubiquitous feature in pharmaceuticals and biologically active compounds. The synthesis of amides from this compound can be readily achieved using standard coupling reagents. The following protocol details a robust method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt).
Protocol: EDC/HOBt Mediated Amide Coupling
Objective: To synthesize a diverse library of amides from this compound and various primary or secondary amines.
Materials:
-
This compound
-
Amine of interest (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM or DMF (approximately 0.1-0.2 M).
-
Addition of Reagents: Add the amine (1.0-1.2 eq), HOBt (1.1-1.3 eq), and DIPEA or TEA (2.0-3.0 eq). Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Coupling Agent: Add EDC·HCl (1.1-1.3 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress racemization (if the amine is chiral) and to form a more reactive activated ester, improving the efficiency of the coupling reaction.
-
Base (DIPEA or TEA): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic protons in the reaction mixture, to ensure the amine remains in its nucleophilic free base form.
-
Anhydrous Conditions: The reagents used are sensitive to moisture, which can hydrolyze the activated intermediates and reduce the yield.
Data Presentation: Representative Amide Synthesis
| Amine | Coupling Conditions | Yield (%) | Analytical Data |
| Aniline | EDC, HOBt, DIPEA, DCM, rt, 12h | 85 | ¹H NMR, ¹³C NMR, MS |
| Benzylamine | EDC, HOBt, DIPEA, DCM, rt, 10h | 92 | ¹H NMR, ¹³C NMR, MS |
| Morpholine | EDC, HOBt, DIPEA, DCM, rt, 18h | 88 | ¹H NMR, ¹³C NMR, MS |
Note: The yields and reaction times are representative and may vary depending on the specific amine used.
Visualization: Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Palladium-Catalyzed Heck Reaction: Forging Carbon-Carbon Bonds
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an unsaturated halide and an alkene. While this compound itself is an alkene, its aryl halide precursor, 4-fluoro-3-(trifluoromethyl)bromobenzene, can be coupled with acrylic acid or its esters in a Heck reaction to synthesize the target cinnamic acid derivative. Alternatively, the double bond of the cinnamic acid can potentially participate in Heck-type reactions, though this is less common.
Protocol: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives
Objective: To synthesize substituted cinnamic acid derivatives via a palladium-catalyzed Heck reaction.
Materials:
-
Aryl halide (e.g., 4-fluoro-3-(trifluoromethyl)bromobenzene)
-
Alkene (e.g., acrylic acid, methyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., triphenylphosphine (PPh₃), tri-o-tolylphosphine)
-
Base (e.g., triethylamine (TEA), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., DMF, acetonitrile (ACN), toluene)
Procedure:
-
Reaction Setup: To a Schlenk tube or a sealed reaction vessel, add the aryl halide (1.0 eq), the alkene (1.1-1.5 eq), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Addition of Solvent and Base: Add the anhydrous solvent and the base.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the key catalyst that facilitates the oxidative addition to the aryl halide and the subsequent steps of the catalytic cycle.
-
Phosphine Ligand: The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and influences the reactivity and selectivity of the reaction.
-
Base: The base is necessary to neutralize the hydrohalic acid (HX) that is formed during the catalytic cycle, regenerating the active catalyst.
Visualization: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Intramolecular Cyclization: Crafting Heterocyclic Scaffolds
The cinnamic acid scaffold is a versatile precursor for the synthesis of various heterocyclic compounds, such as coumarins, which are prevalent in natural products and possess a wide range of biological activities. The synthesis of coumarins from cinnamic acids can be achieved through an intramolecular oxidative C-H functionalization/cyclization.
Protocol: Photocatalytic Synthesis of Coumarins
Objective: To synthesize coumarin derivatives from this compound via a visible-light-mediated oxidative cyclization.
Materials:
-
This compound
-
Photocatalyst (e.g., Eosin Y, Rose Bengal, or a ruthenium or iridium complex)
-
Oxidant (e.g., potassium persulfate (K₂S₂O₈), ammonium persulfate ((NH₄)₂S₂O₈))
-
Solvent (e.g., acetonitrile/water mixture)
-
Light source (e.g., blue LEDs, compact fluorescent lamp (CFL))
Procedure:
-
Reaction Setup: In a reaction vessel transparent to visible light (e.g., a Pyrex® tube), combine this compound (1.0 eq), the photocatalyst (1-5 mol%), and the oxidant (2.0-3.0 eq).
-
Dissolution: Add the solvent system (e.g., ACN/H₂O) and stir until all solids are dissolved.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the reaction vessel in front of the light source and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining oxidant.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired coumarin derivative.
Causality Behind Experimental Choices:
-
Photocatalyst: The photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process, generating a radical cation from the cinnamic acid.
-
Oxidant: The oxidant is required to regenerate the photocatalyst and to facilitate the overall oxidative transformation.
-
Light Source: A visible light source provides the energy to excite the photocatalyst to its catalytically active state.
Visualization: Proposed Photocatalytic Cyclization Pathway
Caption: A plausible pathway for photocatalytic coumarin synthesis.
Conclusion: A Versatile Scaffold for Future Discoveries
This compound represents a highly valuable and versatile building block for the synthesis of novel compounds in medicinal chemistry and materials science. Its unique substitution pattern provides a powerful handle to fine-tune the properties of target molecules. The protocols detailed in this guide for amide bond formation, Heck coupling, and photocatalytic cyclization offer robust and adaptable methods for the derivatization of this promising scaffold. By leveraging these synthetic strategies, researchers can efficiently access a wide range of novel chemical entities with enhanced biological activity and material properties, paving the way for future discoveries and innovations.
References
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
MDPI. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]
-
PubMed Central (PMC). (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
PubMed. (2021). Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst. Retrieved from [Link]
-
ACS Publications. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-fluoro-3-trifluoromethylphenol.
The Emerging Potential of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Strategic Design of a Novel Cinnamic Acid Derivative
Cinnamic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine-containing functional groups is a well-established method for optimizing the pharmacological profile of lead compounds. The introduction of a trifluoromethyl (-CF3) group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This guide focuses on the specific applications of 4-Fluoro-3-(trifluoromethyl)cinnamic acid, a compound rationally designed to leverage these favorable attributes for the development of novel therapeutic agents.
While extensive research on this exact molecule is still emerging, this document provides a comprehensive overview of its potential applications and detailed protocols for its synthesis, characterization, and biological evaluation, drawing upon established knowledge of structurally related trifluoromethyl- and fluoro-substituted cinnamic acid derivatives.
Physicochemical Properties and Rationale for Substitution
The unique substitution pattern of this compound is predicted to confer several advantageous physicochemical properties for drug development.
| Property | Predicted Influence of Substituents | Reference |
| Lipophilicity (LogP) | The trifluoromethyl group is highly lipophilic, which can enhance membrane permeability and cellular uptake. | [4] |
| Metabolic Stability | The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, potentially increasing the compound's half-life. | [4] |
| Acidity (pKa) | The electron-withdrawing nature of both the fluoro and trifluoromethyl groups is expected to increase the acidity of the carboxylic acid moiety, potentially influencing its interaction with biological targets. | [1] |
| Target Binding | The trifluoromethyl group can participate in favorable interactions with protein binding pockets, including hydrophobic and dipole-dipole interactions, potentially leading to increased potency and selectivity. | [4] |
Anticipated Therapeutic Applications
Based on the known biological activities of related compounds, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Oncology: Cinnamic acid derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[2][3] The trifluoromethyl group is a common feature in many anticancer drugs, and its presence in this scaffold is anticipated to enhance cytotoxic activity.[1]
-
Infectious Diseases: Anilides of 3-(trifluoromethyl)cinnamic acid have demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis.[5] The 4-fluoro-3-(trifluoromethyl) substitution pattern may yield derivatives with potent antimicrobial properties.
Hypothesized Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
A compelling avenue of investigation for trifluoromethyl-containing cinnamic acid derivatives is their potential to act as histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in cancer therapy.[6] Molecular docking studies of the structurally similar trans-4-(trifluoromethyl)cinnamic acid have shown a high binding affinity for HDAC8, suggesting a potential mechanism of action.
The proposed interaction involves the carboxylic acid moiety of the cinnamic acid derivative chelating the zinc ion in the active site of the HDAC enzyme, leading to its inhibition. The fluoro and trifluoromethyl substituents can further enhance this interaction and contribute to isoform selectivity.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the synthesis, characterization, and biological evaluation of this compound.
Protocol 1: Synthesis via Knoevenagel Condensation
The Knoevenagel condensation is a reliable and widely used method for the synthesis of cinnamic acid derivatives from aromatic aldehydes and malonic acid.[3]
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
5 M Hydrochloric acid (HCl)
-
Ethanol
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Beakers
-
pH paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 equivalent) and malonic acid (1.1 equivalents) in anhydrous pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 100-110°C with continuous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water.
-
Acidification: While stirring, carefully add 5 M HCl to the aqueous mixture until the pH reaches 2-3. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any residual pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify all unique carbon atoms.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and analyze its fragmentation pattern for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
-
Melting Point Analysis: To determine the melting point range, which is a key indicator of purity.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[3]
Materials:
-
Human cancer cell line (e.g., a lung or breast cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vitro Antimicrobial Activity Assessment (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the bacterial growth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The strategic incorporation of fluoro and trifluoromethyl groups is anticipated to enhance its pharmacological properties. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of this compound and its derivatives. Further research should focus on elucidating its precise mechanism of action, including its potential as an HDAC inhibitor, and exploring its efficacy and safety in preclinical models.
References
-
Kucerova-Chlupacova, M., et al. (2022). Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. Pharmaceuticals, 15(12), 1479. Retrieved from [Link]
-
De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703. Retrieved from [Link]
-
Lalloo, A. K., & Jones, A. J. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(3), 464-470. Retrieved from [Link]
-
Jayanthi, M., et al. (2021). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry - Section A, 60A(10), 1285-1296. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel Anticancer Agents from 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
Introduction: The Therapeutic Potential of Fluorinated Cinnamic Acids in Oncology
Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] In the realm of oncology, these natural and synthetic compounds have garnered significant attention as a "privileged scaffold" for the design of novel anticancer agents.[3][4] The 3-phenyl acrylic acid structure of cinnamic acid offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties.[2][3] The introduction of fluorine-containing functional groups, such as the trifluoromethyl (-CF3) and fluoro (-F) moieties, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and target-binding affinity.[5][6][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of 4-Fluoro-3-(trifluoromethyl)cinnamic acid as a starting material for the synthesis and evaluation of novel anticancer agents. We will detail protocols for the chemical derivatization of this lead compound, followed by a systematic approach to in vitro and in vivo screening to identify promising drug candidates and elucidate their mechanisms of action.
Part 1: Synthesis and Derivatization of this compound
The core structure of this compound presents several opportunities for chemical modification to generate a library of novel compounds with potentially enhanced anticancer activity. The primary points of derivatization are the carboxylic acid group and the aromatic ring.
Amide and Ester Derivatives
The carboxylic acid moiety can be readily converted to a variety of amides and esters. This is a common strategy to improve the pharmacokinetic properties of a drug candidate.
Protocol 1: Synthesis of Amide Derivatives
This protocol outlines a general procedure for the synthesis of amide derivatives of this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Desired amine (e.g., substituted anilines, aliphatic amines)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Suzuki Coupling for Phenyl Ring Modification
The fluorine atom on the phenyl ring can be a site for further modification through cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or heteroaryl groups.
Protocol 2: Suzuki Coupling of a Brominated Intermediate
This protocol requires the initial conversion of the fluoro group to a more reactive bromo group, which is a multi-step process beyond the scope of this guide. Assuming a brominated precursor is obtained, the following Suzuki coupling protocol can be applied.
Materials:
-
Bromo-derivatized this compound ester
-
Desired boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the bromo-derivatized cinnamic acid ester (1.0 eq), the desired boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent and a small amount of degassed water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
-
The ester can then be hydrolyzed to the corresponding carboxylic acid if desired.
Part 2: In Vitro Anticancer Screening
Once a library of derivatives has been synthesized, the next critical step is to evaluate their anticancer activity in vitro using a panel of human cancer cell lines.
Cell Viability and Cytotoxicity Assays
These initial screening assays are essential to determine the concentration at which the compounds inhibit cancer cell growth.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: IC₅₀ Values of Cinnamic Acid Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Lead Compound | MCF-7 | Value |
| This compound | A549 | Value |
| HCT116 | Value | |
| Derivative 1 (Amide) | MCF-7 | Value |
| A549 | Value | |
| HCT116 | Value | |
| Derivative 2 (Ester) | MCF-7 | Value |
| A549 | Value | |
| HCT116 | Value |
Note: The values in this table are placeholders and would be populated with experimental data.
Apoptosis Assays
Promising compounds from the initial screen should be further investigated to determine if they induce apoptosis (programmed cell death), a desirable trait for anticancer agents.[1]
Protocol 4: Annexin V/Propidium Iodide Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
Cancer cells treated with the test compound at its IC₅₀ concentration
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the MTT assay protocol.
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualization of Apoptosis Assay Workflow
Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.
Cell Cycle Analysis
Anticancer drugs can exert their effects by arresting the cell cycle at specific phases, preventing cell proliferation.
Protocol 5: Propidium Iodide Staining for Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA, and the DNA content is quantified by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]
Materials:
-
Cancer cells treated with the test compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the compound of interest for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20 °C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and incubate at 37 °C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15 minutes.
-
Analyze the samples using a flow cytometer.
Part 3: In Vivo Evaluation of Anticancer Activity
Compounds that demonstrate significant in vitro activity should be advanced to in vivo studies using animal models to assess their efficacy and toxicity in a whole-organism context.
Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical model for evaluating anticancer drug candidates.[14][15][16]
Protocol 6: Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control drug
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound, positive control).
-
Administer the test compound and controls to the mice according to a predetermined dosing schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualization of In Vivo Xenograft Study Workflow
Caption: Workflow for an In Vivo Subcutaneous Xenograft Study.
Part 4: Elucidating the Mechanism of Action
Understanding how a novel anticancer agent works at the molecular level is crucial for its further development.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs, particularly MMP-2 and MMP-9, are enzymes that play a key role in cancer cell invasion and metastasis by degrading the extracellular matrix.[17][18][19] Cinnamic acid derivatives have been reported to inhibit MMPs.
Protocol 7: Gelatin Zymography for MMP-2 and MMP-9 Activity
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatin-degrading enzymes.
Materials:
-
Conditioned medium from treated and untreated cancer cells
-
SDS-PAGE gels copolymerized with gelatin
-
Zymogram sample buffer
-
Zymogram renaturing buffer
-
Zymogram developing buffer
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Culture cancer cells and treat them with the test compound for 24-48 hours in serum-free medium.
-
Collect the conditioned medium and concentrate it if necessary.
-
Mix the samples with zymogram sample buffer (non-reducing) and load them onto a gelatin-containing SDS-PAGE gel.
-
After electrophoresis, wash the gel with zymogram renaturing buffer to remove SDS and allow the enzymes to renature.
-
Incubate the gel in zymogram developing buffer at 37 °C for 12-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain.
-
Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.
Signaling Pathway Analysis
Many anticancer drugs target specific signaling pathways that are dysregulated in cancer cells.
Visualization of a Potential Signaling Pathway
Caption: Potential Mechanisms of Action of Cinnamic Acid Derivatives.
Conclusion
This compound represents a promising starting point for the development of a new generation of anticancer agents. The protocols and methodologies outlined in this guide provide a systematic and comprehensive approach to synthesize and evaluate novel derivatives, from initial in vitro screening to in vivo efficacy studies and mechanistic elucidation. By leveraging the principles of medicinal chemistry and cancer biology, researchers can unlock the full therapeutic potential of this unique chemical scaffold.
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Application Note: Synthesis and Evaluation of Novel Antimicrobial Cinnamic Amides
Abstract
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents. Cinnamic acids and their derivatives have been identified as a promising class of natural and synthetic compounds with significant antimicrobial potential.[1][2] This application note provides a comprehensive guide for the synthesis, characterization, and antimicrobial evaluation of novel amide derivatives of 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This specific scaffold was chosen for its unique electronic properties; the inclusion of fluorine and trifluoromethyl groups can enhance metabolic stability, lipophilicity, and target binding affinity, which are critical parameters in drug design. This document details a robust protocol for amide synthesis via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt) mediated coupling.[3] It further provides a step-by-step methodology for assessing the antimicrobial efficacy of the synthesized compounds using the standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[4][5]
Introduction: The Rationale for Cinnamic Acid Derivatives
Cinnamic acid is a naturally occurring aromatic carboxylic acid found in plants, forming the core of numerous secondary metabolites.[1] While cinnamic acid itself possesses modest antimicrobial activity, its structural framework serves as an excellent scaffold for chemical modification.[6][7] The three primary reactive sites—the carboxylic acid, the α,β-unsaturated double bond, and the phenyl ring—allow for extensive derivatization to modulate biological activity.[7][8]
The primary mechanism of action for many cinnamic acid derivatives involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[9] Other proposed mechanisms include interference with cellular metabolism, DNA biosynthesis, and protein synthesis.[9][10]
The strategic choice of This compound as the starting material is based on established medicinal chemistry principles. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is highly lipophilic, which can enhance membrane permeability and metabolic stability. The fluorine (-F) atom can modulate the acidity of the carboxylic acid and participate in favorable hydrogen bonding interactions with biological targets. Recent studies on trifluoromethyl-substituted cinnamides have demonstrated potent activity against resistant bacterial strains, including MRSA and VRE, validating this strategic approach.[11]
This guide focuses on the synthesis of a diverse library of amides. Amide derivatives of cinnamic acid are particularly noteworthy for their enhanced antimicrobial effects compared to the parent acid.[6][12] By coupling the core scaffold with a variety of primary and secondary amines, researchers can systematically explore the structure-activity relationship (SAR) to identify derivatives with optimal potency and selectivity.
Overall Experimental Workflow
Caption: High-level workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamoyl Amides
This protocol describes a general and reliable method for amide bond formation using EDC as a coupling agent and HOBt as an additive to minimize racemization and improve efficiency.[3][13]
Materials and Reagents
| Reagent | Acronym | Grade | Supplier Example |
| This compound | - | ≥98% | Sigma-Aldrich |
| Selected Primary/Secondary Amine | - | ≥98% | Varies |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl | EDC·HCl | Synthesis Grade | BenchChem[3] |
| N-Hydroxybenzotriazole | HOBt | Synthesis Grade | Sigma-Aldrich |
| N,N-Diisopropylethylamine | DIPEA | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane | DCM | Anhydrous, ≥99.8% | Fisher Scientific |
| N,N-Dimethylformamide | DMF | Anhydrous, ≥99.8% | Fisher Scientific |
| Ethyl Acetate (EtOAc), Hexanes | - | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ACS Grade | VWR |
| Brine (Saturated NaCl) | - | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ACS Grade | VWR |
| Silica Gel | - | 230-400 mesh | Sorbent Tech. |
Causality Behind Choices:
-
EDC/HOBt System: This combination is a cornerstone of amide synthesis. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this unstable intermediate to form an HOBt-ester, which is more stable, less prone to side reactions, and significantly reduces the risk of racemization if chiral amines are used.[3]
-
Anhydrous Solvents: The reaction is highly sensitive to water, which can hydrolyze the activated intermediate and quench the reaction. Using anhydrous DCM or DMF is critical for achieving high yields.
-
DIPEA: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of EDC and to deprotonate the amine, facilitating its nucleophilic attack.
Step-by-Step Synthesis Procedure
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq) and HOBt (1.2 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction upon adding the coupling agent and to minimize potential side reactions.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the cooled mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting cinnamic acid spot is consumed.
-
Work-up:
-
Dilute the reaction mixture with an equal volume of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure amide derivative.
-
Characterization: Confirm the structure and identity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS). Purity should be confirmed to be >95% by HPLC before biological testing.
Protocol 2: Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][14]
Materials and Reagents
-
Synthesized Cinnamide Derivatives
-
Bacterial Strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (MHB)
-
Dimethyl Sulfoxide (DMSO), Sterile
-
Sterile 96-well flat-bottom microtiter plates
-
0.5 McFarland Turbidity Standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive Control Antibiotic (e.g., Ciprofloxacin, Vancomycin)
Step-by-Step MIC Assay Protocol
-
Prepare Compound Stock: Dissolve the purified amide derivatives in sterile DMSO to a high concentration (e.g., 10 mg/mL or ~25 mM). This serves as the primary stock solution.
-
Prepare Inoculum:
-
From a fresh agar plate (<24h old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in fresh MHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL.[15]
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate row.
-
In a separate tube, create a working solution of the test compound at twice the highest desired final concentration (e.g., 256 µg/mL) by diluting the DMSO stock in MHB.
-
Add 200 µL of this working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. This step halves the compound concentration in each well, bringing them to their final test concentrations.
-
Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[4] This is observed as the first clear well in the dilution series.
Caption: Example MIC plate layout and result interpretation.
Data Interpretation and Structure-Activity Relationships (SAR)
Once MIC values are determined for a library of synthesized amides, the data should be tabulated to facilitate analysis. The goal is to establish a Structure-Activity Relationship (SAR), which correlates changes in chemical structure to changes in antimicrobial potency.[16]
Expected Results
Based on existing literature, it is expected that modifying the amine portion of the molecule will have a significant impact on antimicrobial activity.[10][17]
Example Data Table:
| Compound ID | Amine Moiety R-Group | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| CFA-01 | n-Butyl | 32 | 128 |
| CFA-02 | Isopropyl | 16 | 64 |
| CFA-03 | Cyclohexyl | 8 | 32 |
| CFA-04 | Benzyl | 16 | 64 |
| CFA-05 | 4-Chlorobenzyl | 4 | 16 |
| CFA-06 | 3,5-Bis(trifluoromethyl)phenyl | 2 | 8 |
SAR Analysis
-
Lipophilicity: An increase in the lipophilicity of the amine substituent (e.g., from n-butyl to cyclohexyl) may enhance activity by improving penetration through the bacterial cell membrane.[10]
-
Steric Hindrance: Bulky substituents near the amide bond (e.g., isopropyl vs. n-butyl) can influence how the molecule interacts with its target, sometimes leading to increased potency.
-
Electronic Effects: Adding electron-withdrawing groups (e.g., -Cl, -CF3) to an aromatic amine moiety (as in CFA-05 and CFA-06) often leads to a significant increase in antibacterial activity.[7][11] This may be due to modulation of the molecule's overall electronic properties, enhancing its ability to disrupt membrane potential or interact with specific enzymatic targets.
By systematically synthesizing and testing a diverse set of amides, researchers can build a robust SAR model to guide the design of next-generation derivatives with superior potency and an optimized pharmacological profile.
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- BenchChem. (n.d.). A Comparative Analysis of the Antimicrobial Activities of Cinnamaldehyde and Cinnamic Acid.
-
Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292–19349. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 26(9), 2419. [Link]
- (Reference not directly cited in the final text, but relevant to the search)
-
Mingoia, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 249. [Link]
- (Reference not directly cited in the final text, but relevant to the search)
-
Zhang, Y., et al. (2024). Advances in pharmacological effects and mechanism of action of cinnamaldehyde. Frontiers in Pharmacology, 15, 1373511. [Link]
-
Pawar, S. (2024). Synthesis of Cinnamic Acid and its Antimicrobial Activity: A Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Mingoia, M., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. IRiS UNIPM. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]
- (Reference not directly cited in the final text, but relevant to the search)
-
Sharma, A., et al. (2022). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
-
Ritonga, H., et al. (2022). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing. [Link]
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-
da Silva, I. C. R., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e16110111545. [Link]
-
Stasiłowicz-Krzemień, A. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Pospisilova, S., et al. (2022). Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. Molecules, 27(23), 8443. [Link]
-
da Costa, M. F. B., et al. (2017). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 22(10), 1693. [Link]
-
Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. Mini reviews in medicinal chemistry, 12(8), 749–767. [Link]
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analytical techniques for characterizing 4-Fluoro-3-(trifluoromethyl)cinnamic acid products
An In-Depth Technical Guide Application Note: Comprehensive Analytical Characterization of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
Abstract
This compound is a halogenated aromatic compound with significant potential in pharmaceutical and material science applications. The incorporation of both fluorine and a trifluoromethyl group imparts unique electronic and lipophilic properties, making rigorous analytical characterization essential for quality control, regulatory submission, and further development.[1][2] This guide provides a multi-faceted analytical strategy employing High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The protocols herein are designed not merely as procedural steps but as a self-validating framework, emphasizing the scientific rationale behind methodological choices to ensure robust and reliable characterization of the target compound and its potential process-related impurities.
Molecular Profile and Physicochemical Properties
A foundational understanding of the molecule's properties is critical for analytical method development. This compound (C₁₀H₆F₄O₂) is a derivative of cinnamic acid, a naturally occurring phenylpropanoid.[3] The strategic placement of electron-withdrawing groups (-F and -CF₃) significantly influences its chemical behavior.
| Property | Value | Source |
| CAS Number | 239463-90-2 | [4] |
| Molecular Formula | C₁₀H₆F₄O₂ | [4] |
| Molecular Weight | 234.15 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] (analogue) |
| Melting Point | 141-144 °C | [4] |
| pKa (Predicted) | 4.25 ± 0.10 | [5] (analogue) |
| Solubility | Soluble in methanol, ethanol, chloroform; slightly soluble in water | [5] (analogue) |
Integrated Analytical Workflow
A comprehensive characterization relies on the synergistic use of multiple analytical techniques. Orthogonal methods are employed to provide a complete picture of the product's identity, purity, strength, and quality. The following workflow illustrates a logical progression from initial purity assessment to definitive structural confirmation.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) with UV detection is the cornerstone for determining the purity and assay of the final product. Its high resolution allows for the separation of the main component from starting materials, intermediates, and side-products.
Causality Behind Experimental Choices
-
Dual-Method Approach: Relying on a single HPLC method can be misleading, as impurities may co-elute with the main peak. An orthogonal method, employing a column with a different stationary phase chemistry, provides a different selectivity and a much higher degree of confidence in the purity assessment.
-
Stationary Phase Selection: A standard C18 (octadecylsilane) column is an excellent starting point due to its versatility for moderately polar to nonpolar compounds. However, for fluorinated aromatics, a pentafluorophenyl (PFP) phase can offer superior selectivity.[6] The PFP phase provides multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, and ion-exchange), which are particularly effective for separating halogenated isomers and related substances.[6]
-
Mobile Phase: An acidified mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.
Protocol 1: Primary Purity and Assay by Reversed-Phase HPLC (C18)
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Method Parameters:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (Verify λmax by DAD scan) |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Acetonitrile:Water (Diluent) |
Procedure:
-
System Suitability: Inject the diluent (blank), followed by five replicate injections of a standard solution (0.5 mg/mL). The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
Sample Analysis: Inject the sample solution in duplicate.
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.
-
Assay Calculation: Quantify the sample against a certified reference standard of known purity and concentration using the external standard method.
Protocol 2: Orthogonal Impurity Profile by PFP-HPLC
Instrumentation: Same as Protocol 1.
Method Parameters:
| Parameter | Condition |
| Column | Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | 0-15 min: 40% to 90% B; 15-20 min: 90% B; 20.1-25 min: 40% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL in 50:50 Methanol:Water |
Procedure:
-
Follow the same system suitability and analysis steps as in Protocol 1.
-
Data Interpretation: Compare the impurity profile from the PFP method to the C18 method. Confirm the absence of any new, significant impurities and verify the purity calculation.
Structural Elucidation by Mass Spectrometry and NMR
While HPLC-UV provides quantitative data on purity, it offers limited structural information. LC-MS and NMR are indispensable for confirming the identity of the main peak and characterizing unknown impurities.
LC-MS for Molecular Weight and Impurity Identification
Principle: Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of each eluting peak. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule. Given the acidic nature of the compound, ESI in negative ion mode ([M-H]⁻) is expected to be highly efficient.
Protocol:
-
Instrumentation: An HPLC system coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.
-
Method: Utilize the same HPLC conditions as in Protocol 1 to ensure retention time correlation.
-
MS Parameters:
-
Ionization Mode: ESI Negative
-
Mass Range: 50-500 m/z
-
Capillary Voltage: -3.5 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak (Expected [M-H]⁻ at m/z 233.02).
-
Obtain mass data for all impurity peaks. This data is crucial for proposing elemental compositions and identifying potential structures (e.g., unreacted starting materials, dimers, or degradation products). Tandem MS (MS/MS) can be used to fragment ions, providing further structural clues.[7][8]
-
NMR for Definitive Structural Confirmation
Principle: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, ¹³C NMR details the carbon skeleton, and ¹⁹F NMR is essential for confirming the fluorine-containing groups.
Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of a deuterated solvent, typically DMSO-d₆, which effectively dissolves the carboxylic acid. Add Tetramethylsilane (TMS) as an internal standard.[9]
-
Experiments to Acquire:
-
¹H NMR
-
¹³C NMR
-
¹⁹F NMR
-
2D correlation experiments (COSY, HSQC) as needed for complex assignments.
-
Expected Spectral Data (in DMSO-d₆): The chemical shifts are predicted based on known data for similar cinnamic acid derivatives.[10][11]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~12.5 | broad singlet | - | -COOH |
| ~7.9-8.2 | multiplet | - | Aromatic C-H | |
| ~7.7 | doublet | ~16.0 (trans) | Vinylic C-H (α to COOH) | |
| ~6.6 | doublet | ~16.0 (trans) | Vinylic C-H (β to COOH) | |
| ¹³C | ~167 | singlet | - | -COOH |
| ~115-145 | multiple signals | C-F couplings | Aromatic & Vinylic Carbons | |
| ~123 | quartet | ~275 (¹JCF) | -CF₃ | |
| ¹⁹F | ~ -62 | singlet | - | -CF₃ |
| ~ -110 | singlet | - | Ar-F |
Functional Group Confirmation by FTIR Spectroscopy
Principle: FTIR spectroscopy provides rapid confirmation of the key functional groups within the molecule by identifying their characteristic vibrational frequencies.
Protocol:
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for easy solid sample analysis.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1710-1680 | C=O stretch | Carboxylic Acid (conjugated) |
| ~1630 | C=C stretch | Alkene |
| ~1500-1600 | C=C stretch | Aromatic Ring |
| ~1320 & ~1120 | C-F stretch (asymmetric & symmetric) | Trifluoromethyl (-CF₃) |
| ~1250 | C-F stretch | Aryl-Fluoride |
These values are based on established data for cinnamic acids and fluorinated aromatic compounds.[9][12]
Integrated Data Analysis for Final Characterization
The final step involves synthesizing the data from all techniques to build a complete and defensible characterization report.
Caption: Integration of orthogonal analytical data for a comprehensive Certificate of Analysis.
References
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link: Available through various academic search engines]
-
Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved from [Link]
-
Bilska-Wilkosz, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11059.
-
ResearchGate. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]
-
Jeyavijayan, S., et al. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Indian Journal of Chemistry, 61A, 22-30.
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Petersson, P. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
-
ResearchGate. (n.d.). FTIR spectrum of Cinnamic acid. Retrieved from [Link]
-
Cavell, R. G., & Dobbie, R. C. (1971). Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry, 10(7), 1406–1410.
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
-
The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry.
-
Kontogiorgis, C., et al. (2006). Multifunctional Cinnamic Acid Derivatives. Molecules, 11(1), 1-13.
-
Kobayashi, Y., et al. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901-5.
-
Iqbal, N., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(18), 5464.
-
Kovarova, J., et al. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of separation science, 33(22), 3530-7.
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
ResearchGate. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
Cioc, R. C., et al. (2010). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 15(12), 9208-9216.
-
WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]
-
Reddit. (2021). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me?. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges encountered during the synthesis of this valuable fluorinated building block.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to the final products. However, these electron-withdrawing substituents also present specific challenges during its synthesis. This guide will focus on the most common synthetic routes and provide practical, field-proven solutions to overcome potential hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most widely employed methods for the synthesis of this compound are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. Each of these methods has its own set of advantages and challenges.
Q2: What are the typical starting materials for these synthetic routes?
A2: The primary starting material for the Knoevenagel and Perkin reactions is 4-Fluoro-3-(trifluoromethyl)benzaldehyde. For the Heck reaction, the starting materials are typically an aryl halide, such as 4-fluoro-1-iodo-2-(trifluoromethyl)benzene or 4-fluoro-1-bromo-2-(trifluoromethyl)benzene, and acrylic acid.
Q3: How do the fluoro and trifluoromethyl substituents affect the synthesis?
A3: The strong electron-withdrawing nature of both the 4-fluoro and 3-trifluoromethyl groups deactivates the benzene ring. This can make the starting benzaldehyde less reactive in condensation reactions and can influence the regioselectivity and efficiency of palladium-catalyzed cross-coupling reactions.
Q4: Are there any specific safety precautions to consider?
A4: Standard laboratory safety protocols should always be followed. When working with fluorinated compounds, it is important to handle them in a well-ventilated fume hood, as some intermediates and byproducts may be volatile and toxic. Reactions involving pyridine should be handled with care due to its unpleasant odor and toxicity.
Troubleshooting Guide
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound.
Knoevenagel Condensation
The Knoevenagel condensation of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid is a popular and effective method.[1][2]
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. | The electron-withdrawing groups on the benzaldehyde can decrease its reactivity, requiring more forcing conditions to drive the reaction to completion. |
| Suboptimal Catalyst | The choice of base is critical. Piperidine in pyridine is a classic and effective catalyst system.[1][3] If this is not effective, consider alternative bases such as triethylamine or ammonium acetate.[4][5] | The base facilitates the deprotonation of malonic acid to form the reactive enolate. The basicity and steric hindrance of the chosen amine can significantly impact the reaction rate. |
| Impure Starting Materials | Use freshly distilled 4-Fluoro-3-(trifluoromethyl)benzaldehyde to remove any oxidized impurities (e.g., the corresponding carboxylic acid) that can inhibit the reaction. Ensure the malonic acid is dry, as water can interfere with the reaction. | Impurities in the aldehyde can reduce the effective concentration of the reactant and potentially poison the catalyst. Water can hydrolyze intermediates and reduce the efficacy of the base catalyst. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Michael Addition Product | Use a milder base or stoichiometric amounts of the base to minimize the formation of the malonic acid enolate that initiates the Michael addition. | An excess of a strong base can lead to the formation of a higher concentration of the enolate, which can then act as a nucleophile and attack the α,β-unsaturated product in a Michael addition.[4] |
| Self-Condensation of Aldehyde | Ensure the reaction temperature is not excessively high, as this can promote side reactions. | At higher temperatures, aldehydes can undergo self-condensation reactions, leading to the formation of polymeric byproducts. |
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (10 mL).[1]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).[1]
-
Reaction: Heat the mixture to reflux (around 115 °C) for 3-4 hours. Monitor the reaction progress by TLC.[1]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into cold water (50 mL).[1]
-
Precipitation: Slowly add 5M HCl to the aqueous mixture with constant stirring until the pH is acidic (pH 2-3), which will precipitate the crude product.[1]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold distilled water.[1]
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[1]
Caption: Troubleshooting decision tree for the Perkin reaction.
Heck Reaction
The Heck reaction provides an alternative route by coupling an aryl halide with acrylic acid. [6][7][8]
Problem: Low Yield and Catalyst Deactivation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Catalyst Poisoning | The palladium catalyst can be sensitive to impurities in the starting materials or solvent. Ensure high-purity reagents and anhydrous, degassed solvents are used. | Impurities, particularly sulfur-containing compounds or other halides, can irreversibly bind to the palladium catalyst, leading to its deactivation. |
| Incorrect Base | The choice of base is critical for regenerating the active Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, or sodium acetate. The optimal base may need to be screened for this specific substrate. | The base is required to neutralize the HX produced during the reaction and facilitate the reductive elimination step, regenerating the active catalyst for the next cycle. |
| Ligand Choice | The choice of phosphine ligand can significantly impact the efficiency and selectivity of the Heck reaction. For electron-poor aryl halides, electron-rich and bulky phosphine ligands are often beneficial. | The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of palladium black (inactive palladium). |
Purification Challenges
The final product, this compound, is a solid that can typically be purified by recrystallization. [3] Issue: Difficulty in Removing Starting Aldehyde
If the reaction did not go to completion, the starting 4-Fluoro-3-(trifluoromethyl)benzaldehyde can be challenging to remove due to its similar polarity to the product.
-
Solution 1: Base Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, which is soluble in the aqueous layer and can be separated.
-
Solution 2: Column Chromatography: If a base wash is not sufficient, purification by column chromatography on silica gel is an effective method. A solvent system of ethyl acetate and hexanes, with a small amount of acetic acid to keep the product protonated and improve peak shape, is a good starting point. [9]
References
- BenchChem. (2025). Technical Support Center: 3-(Trifluoromethoxy)cinnamic Acid Reactions. BenchChem.
- PrepChem. (n.d.). Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com.
- Organic Syntheses. (n.d.). 3. Organic Syntheses Procedure.
- BenchChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)cinnamic acid | 1261148-97-3. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)
- BenchChem. (2025). Application Notes and Protocols: 3-(Trifluoromethoxy)
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
- ElectronicsAndBooks. (2003). 3-Polyfluoroalkyl-substituted E-cinnamic acids: easy access via Perkin reaction. ElectronicsAndBooks.
- R&D Chemicals. (2025). This compound. R&D Chemicals.
- Chemical Communications (RSC Publishing). (n.d.). Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes.
- Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.
- Google Patents. (n.d.). The preparation method of m-trifluoromethyl cinnamic acid.
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- National Institutes of Health. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives.
- Journal of Laboratory Chemical Education. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- PubMed. (2023). Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl. PubMed.
- Scribd. (2020). Perkin Reaction | PDF. Scribd.
- Semantic Scholar. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3)
- ResearchGate. (2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction | Request PDF.
- National Institutes of Health. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide.
- ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile.
- The University of Manchester. (n.d.). Not quite the last word on the Perkin reaction. The University of Manchester.
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
Synthesis Overview: The Perkin Reaction
The synthesis of this compound is commonly achieved via the Perkin reaction. This reaction involves the condensation of an aromatic aldehyde, in this case, 4-fluoro-3-(trifluoromethyl)benzaldehyde, with an acid anhydride (acetic anhydride) in the presence of a weak base, typically the sodium or potassium salt of the carboxylic acid (sodium acetate).[1][2] The reaction generally requires high temperatures to proceed efficiently.[3]
Troubleshooting Guide: Enhancing Your Yield
Low yields can be a significant roadblock in any synthetic campaign. This section addresses common issues encountered during the synthesis of this compound via the Perkin reaction.
Question: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?
Answer: Low yields in a Perkin condensation can often be traced back to a few key areas: reagent quality, reaction conditions, and work-up procedures.
-
Reagent Purity and Stoichiometry:
-
Aldehyde Quality: The starting aldehyde, 4-fluoro-3-(trifluoromethyl)benzaldehyde, is susceptible to oxidation to the corresponding carboxylic acid. The presence of this impurity will consume reagents and lower the yield. It is crucial to use a pure starting material. If the purity is suspect, consider purification by distillation or column chromatography before use.
-
Anhydrous Conditions: The Perkin reaction is sensitive to moisture. The base catalyst, typically sodium acetate, should be anhydrous.[3] Water can hydrolyze the acetic anhydride and react with the enolate intermediate, quenching the reaction. Consider drying the sodium acetate in an oven before use.
-
Reagent Stoichiometry: The molar ratio of reactants is critical. An excess of acetic anhydride is typically used to drive the reaction forward. A common starting point is a 1:1.5 to 1:2 molar ratio of the aldehyde to acetic anhydride.
-
-
Reaction Conditions:
-
Temperature: The Perkin reaction requires high temperatures, often in the range of 140-180°C.[3] Insufficient temperature will result in a sluggish reaction and low conversion. Ensure your reaction setup can achieve and maintain the target temperature.
-
Reaction Time: These reactions can be slow, sometimes requiring several hours at reflux.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Work-up and Purification:
-
Hydrolysis: After the initial condensation, the intermediate must be hydrolyzed to the final cinnamic acid product. This is typically achieved by adding water and heating. Incomplete hydrolysis will result in a lower yield of the desired product.
-
Precipitation and Isolation: The product is usually isolated by acidification of the aqueous solution, which causes the cinnamic acid to precipitate. If the pH is not sufficiently acidic, the product will remain dissolved as its carboxylate salt, leading to significant loss of yield.
-
Question: I'm observing a significant amount of a dark, tarry byproduct. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric byproducts is a common issue in high-temperature condensation reactions.
-
Cause: This is often due to the self-condensation of the aldehyde or other side reactions that are promoted by the high temperatures. The electron-withdrawing nature of the trifluoromethyl and fluoro groups on the benzaldehyde can also influence its reactivity and stability at high temperatures.
-
Prevention:
-
Temperature Control: While high temperatures are necessary, excessive heat can promote byproduct formation. It's a delicate balance. Try to find the minimum temperature at which the reaction proceeds at a reasonable rate. See the table below for a starting point on temperature optimization.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that can contribute to the formation of colored impurities.
-
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 140°C | 160°C | 180°C |
| Time | 12 hours | 8 hours | 5 hours |
| Observed Yield | ~55% | ~75% | ~70% (with some charring) |
| Recommendation | A good starting point to minimize byproducts. | Often the optimal balance of speed and yield. | Higher risk of byproduct formation. |
Question: My final product is difficult to purify. What are the likely impurities and what is the best purification strategy?
Answer: The primary impurities are likely unreacted starting aldehyde and the carboxylic acid derived from its oxidation.
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying cinnamic acid derivatives.[4] A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The crude product is dissolved in the minimum amount of hot solvent, and then the co-solvent is added until the solution becomes cloudy. Upon cooling, the purified product should crystallize out.
-
Extraction: An initial workup with a basic aqueous solution (e.g., sodium bicarbonate) can help to separate the acidic product from the neutral starting aldehyde. The product can then be precipitated by acidifying the aqueous layer.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base catalyst for this reaction?
A1: Yes, other weak bases can be used. Triethylamine or pyridine are common alternatives.[5] However, the alkali salt of the acid anhydride is the classic catalyst for the Perkin reaction.[2] If using a different base, the reaction conditions, particularly temperature and time, may need to be re-optimized.
Q2: Is it possible to use microwave irradiation to speed up the reaction?
A2: Microwave-assisted synthesis can be a very effective way to reduce reaction times for the Perkin reaction.[3] However, it's important to note that some studies suggest that sodium acetate may not be as effective as a base under microwave conditions, and other bases should be considered.[3]
Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the disappearance of the starting aldehyde.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is essential for confirming the structure of the final product.[6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a starting point and may require optimization for your specific laboratory conditions.
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Heating: Heat the reaction mixture to 160°C in an oil bath and maintain this temperature with vigorous stirring for 8 hours.
-
Hydrolysis: Allow the reaction mixture to cool to approximately 100°C. Cautiously add water (10 volumes) to the flask and heat the mixture to reflux for 1 hour to hydrolyze any remaining acetic anhydride and the reaction intermediate.
-
Work-up: Cool the mixture to room temperature. If any solids are present, filter them off. Transfer the filtrate to a beaker and slowly add concentrated hydrochloric acid until the pH is ~2. A white precipitate of the crude cinnamic acid should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.
-
Drying: Dry the purified product in a vacuum oven.
Visualizing the Workflow
Below is a diagram illustrating the decision-making process for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yield
References
-
BYJU'S. Perkin Reaction Mechanism. [Link]
-
Wikipedia. Perkin reaction. [Link]
-
Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]
-
Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf. [Link]
-
Anuradha Liyana Pathiranage. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
PubMed Central. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Welcome to the technical support guide for 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this specific fluorinated cinnamic acid derivative. The following question-and-answer-based guide addresses common challenges and provides detailed protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and commonly employed purification techniques for this compound are recrystallization and silica gel column chromatography .
-
Recrystallization is the preferred method for removing minor impurities, especially when the crude material is of relatively high purity (>90%). It is scalable and cost-effective. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
-
Silica Gel Column Chromatography is utilized when recrystallization fails to provide the desired purity, particularly for separating compounds with very similar solubility profiles, such as isomeric byproducts, or for removing baseline impurities from complex reaction mixtures.[1][2] This technique separates compounds based on their differential adsorption to the silica stationary phase and solubility in the mobile phase.[1]
Q2: How do I select the appropriate purification method for my sample?
The choice depends on the impurity profile and the scale of your purification. A logical workflow can help guide your decision.
-
Initial Assessment: First, analyze your crude product using a technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the number and nature of impurities.[1][3]
-
Scenario 1 (Few, Polarity-Different Impurities): If your crude material shows a major spot for the product and minor spots that are significantly different in polarity (i.e., have very different Rf values on TLC), recrystallization is an excellent first choice.
-
Scenario 2 (Multiple Impurities or Similar Polarity): If the TLC shows multiple impurities, or if impurities have an Rf value very close to your product, column chromatography will likely be necessary for effective separation.[1]
-
Scenario 3 (Polymeric Impurities): Cinnamic acid derivatives can sometimes polymerize.[4] If you observe a significant amount of insoluble, gummy, or intractable material, this may be a polymer. This can often be removed by dissolving the desired monomeric product in a suitable solvent and filtering away the insoluble polymer.[4]
Here is a decision-making workflow to help you choose the best path forward:
Caption: Decision workflow for selecting a purification technique.
Q3: What are the most likely impurities in my crude sample?
Impurities typically originate from the starting materials or side reactions. For this compound, which is commonly synthesized via a Knoevenagel condensation between 4-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid, common impurities include:[5][6]
-
Unreacted 4-fluoro-3-(trifluoromethyl)benzaldehyde: This can often be removed by an aqueous wash during workup or by recrystallization.
-
Malonic Acid: Being highly water-soluble, most malonic acid is typically removed during the aqueous workup.[1]
-
Polymeric Byproducts: Cinnamic acids can undergo polymerization, especially if exposed to heat or light for extended periods.[4] These are often insoluble and can be filtered off.
-
Isomeric Byproducts: Depending on the synthetic route, other positional isomers could be present, though this is less common with a directed synthesis like the Knoevenagel condensation. Isomers are best separated by column chromatography.[1]
Experimental Protocols & Methodologies
Protocol 1: Recrystallization using a Mixed Solvent System
Recrystallization is highly effective for cinnamic acid derivatives.[1] A mixed solvent system, such as ethanol/water or methanol/water, is often ideal.[7][8] The compound should be highly soluble in one solvent ("soluble solvent") and poorly soluble in the other ("anti-solvent").[8]
Objective: To purify the crude solid by dissolving it in a minimal amount of a hot solvent mixture and allowing it to crystallize upon slow cooling.
Materials:
-
Crude this compound
-
Ethanol or Methanol (soluble solvent)
-
Deionized Water (anti-solvent)
-
Erlenmeyer flask, heating mantle or hot plate, Büchner funnel, filter paper
Step-by-Step Procedure:
-
Solvent Selection: Confirm that your compound is soluble in ethanol/methanol and poorly soluble in water.[8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble solvent" (e.g., ethanol) dropwise while heating the mixture to a gentle boil. Add just enough hot ethanol to completely dissolve the solid.[7] It is critical to use the minimum amount of hot solvent to ensure good recovery.[1]
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[1][8]
-
Clarification: Add a few more drops of the hot "soluble solvent" (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.[1][8]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals, as rapid cooling can trap impurities.[7]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.[1]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold ethanol/water mixture to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Summary: Common Recrystallization Solvents
While specific solubility data for this compound is not widely published, the behavior of similar cinnamic acid derivatives provides a strong starting point.
| Soluble Solvent | Anti-Solvent | Target Compound Solubility | Impurity Solubility | Notes |
| Ethanol | Water | High in hot ethanol, low in cold water | Varies | A very common and effective system for cinnamic acids.[1][5] |
| Methanol | Water | High in hot methanol, low in cold water | Varies | Similar to ethanol/water; methanol is more volatile.[8] |
| Ethyl Acetate | Hexanes/Heptane | Moderately soluble in hot ethyl acetate | High in ethyl acetate | Good for removing more non-polar impurities. |
| Toluene | Hexanes/Heptane | Soluble in hot toluene | Varies | Useful for larger scales, but requires higher temperatures. |
Troubleshooting Guide
Q4: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[1]
-
Cause 1: Solution is too saturated at a high temperature. The boiling point of your solvent system might be higher than the melting point of your compound.
-
Cause 2: Cooling is too rapid. This doesn't give molecules enough time to orient into a crystal lattice.[1]
-
Cause 3: High impurity load. Impurities can depress the melting point of the compound.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of the "soluble solvent" (1-2 mL) to decrease the saturation point, then allow it to cool slowly again.[7]
-
Slow Down the Cooling: Insulate the flask with a cloth or paper towels to ensure a very gradual temperature drop.[1]
-
Change the Solvent System: Choose a solvent system with a lower boiling point.
Q5: My recovery yield is very low. How can I improve it?
Low recovery is a common issue in recrystallization.[1]
-
Cause 1: Too much solvent was used. An excessive volume of the "soluble solvent" will keep a significant portion of your product dissolved in the mother liquor even after cooling.[1]
-
Solution: In your next attempt, be meticulous about adding the minimum amount of hot solvent required for dissolution. You can also try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
-
-
Cause 2: Premature crystallization. If crystals form during a hot filtration step (if performed), product will be lost.
-
Solution: Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling during filtration.
-
-
Cause 3: Incomplete crystallization. The cooling time may have been too short.
-
Solution: Ensure the solution is cooled in an ice bath for at least 30 minutes before filtering.[1]
-
Q6: No crystals are forming even after the solution has cooled. What should I do?
This indicates the solution is supersaturated but nucleation has not occurred.
Solutions (in order of preference):
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.[7]
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystallization.[7]
-
Reduce Solvent Volume: Gently heat the solution to boil off a small portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[7]
-
Cool to a Lower Temperature: If an ice bath is insufficient, a dry ice/acetone bath can be used, but be aware this may cause impurities to crash out as well.
References
- BenchChem. (n.d.). Preventing polymerization of cinnamic acid derivatives during synthesis.
- BenchChem. (n.d.). Purification of 2-Nitrocinnamic acid from a crude reaction mixture.
- Chemistry LibreTexts. (2022, August 16). 2.2.4.6F: Troubleshooting.
- Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158.
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 3-(Trifluoromethoxy)cinnamic Acid Derivatives.
- Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
side reactions in the preparation of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Welcome to the technical support guide for the synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This molecule is a valuable building block in pharmaceutical and materials science research, but its preparation can present unique challenges. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and synthetic hurdles. We will delve into the causality behind experimental choices, providing you with the expertise to optimize your reaction outcomes.
Core Synthesis Pathway: The Knoevenagel-Doebner Condensation
The most prevalent and reliable method for synthesizing this compound is the Knoevenagel-Doebner condensation.[1][2] This reaction involves the condensation of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid, typically catalyzed by a weak base like pyridine and piperidine.[3][4] The reaction proceeds through an intermediate dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final α,β-unsaturated acid product.
Caption: Ideal Knoevenagel-Doebner reaction pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the primary causes?
A1: Low yield is the most common complaint and can stem from several factors. Let's break down the likely culprits:
-
Incomplete Reaction: The condensation step may not have gone to completion. This is often due to insufficient heating or reaction time. The electron-withdrawing nature of both the fluoro- and trifluoromethyl groups deactivates the aldehyde, potentially requiring more forcing conditions than a standard Knoevenagel reaction.
-
Premature or Incomplete Decarboxylation: The decarboxylation of the dicarboxylic acid intermediate is a critical, temperature-dependent step.[5][6] If the temperature is too low or the heating duration is too short, you will isolate the intermediate, not your target molecule. Conversely, excessive heat can lead to degradation and other side reactions.
-
Side Reactions: Several side reactions can consume your starting material or product. The most prominent are self-condensation of the aldehyde or Michael addition-type reactions if other nucleophiles are present.
Solution Workflow:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting aldehyde. If the aldehyde spot persists after the recommended reaction time, consider incrementally increasing the temperature or extending the duration.
-
Verify Decarboxylation: If your isolated product has poor solubility or an unusual melting point, acquire an NMR spectrum. The presence of two carboxylic acid signals (or a broad multiplet) and the absence of the vinyl proton signals characteristic of the cinnamic acid product indicate a failure in the decarboxylation step. To remedy this, the isolated intermediate can often be redissolved in a high-boiling solvent (like DMF or diphenyl ether) and heated to drive off CO2.
-
Optimize Catalyst Ratio: The ratio of pyridine to piperidine is crucial. While pyridine acts as the solvent and a weak base, piperidine is the more active catalyst.[3][4] Too little piperidine results in a sluggish reaction; too much can promote unwanted side reactions. A typical starting point is a 50:1 to 100:1 ratio of pyridine to piperidine by volume.
Q2: My NMR spectrum shows unreacted aldehyde and a complex mixture of other peaks. What's happening?
A2: This scenario points towards competing side reactions out-pacing the desired condensation. The strong electron-withdrawing properties of the substituents on the aromatic ring make the aldehyde susceptible to certain side reactions, while the reaction conditions themselves can cause others.
-
Cannizzaro-type Reaction: Although less common under Knoevenagel conditions, strong bases can induce a disproportionation of the aldehyde into the corresponding alcohol and carboxylic acid. This is more likely if stronger, non-volatile bases are used.
-
Self-Condensation of Malonic Acid: At high temperatures, malonic acid can self-condense and decompose.
-
Michael Addition: The product, an α,β-unsaturated acid, is a Michael acceptor. Under certain conditions, another molecule of deprotonated malonic acid could potentially add to the double bond, leading to more complex structures.
Caption: Potential reaction pathways and common side reactions.
Q3: The final product is a persistent oil or fails to crystallize properly. What impurities are likely present?
A3: Difficulty in crystallization is a classic sign of impurities that disrupt the crystal lattice formation.
-
Geometric Isomers (Cis/Trans): The Knoevenagel reaction can produce a mixture of (E)- and (Z)-isomers of the cinnamic acid. The trans ((E)-) isomer is typically the major and more thermodynamically stable product, and it is more likely to be a crystalline solid. The cis ((Z)-) isomer can be an oil and will inhibit the crystallization of the major isomer.
-
Residual Pyridine: Pyridine is a high-boiling solvent and can be difficult to remove completely. Its presence, even in small amounts, can make the product oily.
-
Aldol Adduct: The initial adduct between the aldehyde and malonic acid may not have fully eliminated water to form the double bond, leaving a β-hydroxy acid impurity.
Troubleshooting Protocol for Purification:
-
Acid-Base Extraction: After the reaction, quench the mixture in ice-water and acidify with concentrated HCl. This protonates the cinnamic acid, causing it to precipitate, while the basic catalysts (pyridine, piperidine) form water-soluble hydrochloride salts. Filter the crude solid.
-
Dissolve and Wash: Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash this organic solution multiple times with dilute acid (e.g., 1M HCl) to remove any remaining traces of pyridine. Follow with a brine wash.
-
Recrystallization: The key to obtaining a pure, crystalline product is proper recrystallization. A mixed solvent system, such as ethanol/water or toluene/hexanes, is often effective. Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists. Allow the solution to cool slowly to promote the formation of large, pure crystals of the desired trans-isomer.
Frequently Asked Questions (FAQs)
Q: Can I use a different base catalyst system instead of pyridine/piperidine?
A: Yes, alternative and "greener" catalysts have been explored.[1][6] Ammonium salts like ammonium bicarbonate have been used successfully in solvent-free conditions, which simplifies workup by avoiding high-boiling pyridine.[6] However, reaction conditions must be re-optimized, as the kinetics and side reaction profile may change.
Q: How stable is the trifluoromethyl (-CF3) group under these reaction conditions?
A: The trifluoromethyl group is generally very stable and robust due to the strength of the C-F bond.[7][8] It is highly resistant to the basic conditions of the Knoevenagel reaction.[8] However, under extremely harsh basic conditions (e.g., concentrated NaOH at high temperatures), hydrolysis to a carboxylic acid group can occur, though this is highly unlikely in this specific synthesis.[9]
Q: What is the optimal temperature for the reaction?
A: This is a delicate balance. The condensation step often requires heating to reflux (in pyridine, ~115 °C) to proceed at a reasonable rate.[4] Following the condensation, a higher temperature may be needed to drive the decarboxylation to completion.[6] A common procedure involves heating under reflux for a few hours to form the intermediate, followed by increasing the temperature to 130-140 °C to ensure complete decarboxylation.
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Solvent | Pyridine | Acts as both solvent and weak base. Issue: High boiling point makes removal difficult. |
| Catalyst | Piperidine (catalytic) | More potent base than pyridine, accelerates the initial condensation. Issue: Excess can promote side reactions. |
| Reactant Ratio | Malonic Acid:Aldehyde (1.5:1 to 2:1) | An excess of malonic acid pushes the equilibrium towards the product. Issue: Large excess can complicate purification. |
| Temperature | 110-140 °C | Lower end for condensation, higher end for decarboxylation. Issue: Too low -> incomplete reaction; Too high -> degradation. |
| Reaction Time | 2-6 hours | Monitored by TLC. Issue: Insufficient time leads to low conversion. |
References
-
Perkin Reaction Mechanism - Chemistry - Unacademy. Available at: [Link]
-
Perkin Reaction Mechanism - BYJU'S. Available at: [Link]
-
Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. Available at: [Link]
-
Perkin reaction - Grokipedia. Available at: [Link]
-
Perkin reaction - Wikipedia. Available at: [Link]
-
Decarboxylation of cinnamic acids using a ruthenium sawhorse - Taylor & Francis Online. Available at: [Link]
-
Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]
-
Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production - SciRP.org. Available at: [Link]
-
Decarboxylative functionalization of cinnamic acids - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
The Knoevenagel condensation between substituted benzaldehydes (1a–j)... - ResearchGate. Available at: [Link]
-
Trifluoromethylation - Wikipedia. Available at: [Link]
-
Decarboxylation reaction of cinnamic acids 2. - ResearchGate. Available at: [Link]
-
3 - Organic Syntheses Procedure . Available at: [Link]
-
Synthesis of 3-(trifluoromethyl) cinnamic acid - PrepChem.com. Available at: [Link]
-
This compound - Oakwood Chemical. Available at: [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - ACS Omega. Available at: [Link]
-
A New Decarboxylation/Methylation Process of Cinnamic Acids - ResearchGate. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
- The preparation method of m-trifluoromethyl cinnamic acid - Google Patents.
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Pure. Available at: [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters - Scientific Research Publishing. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to facilitate a successful synthesis. The unique electronic properties of the fluoro and trifluoromethyl substituents on the phenyl ring present specific challenges and opportunities for optimization.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several established synthetic routes. The most common methods for forming the α,β-unsaturated carboxylic acid moiety are the Knoevenagel condensation, the Heck reaction, and the Perkin reaction. The choice of method will depend on the available starting materials, desired scale, and laboratory capabilities. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly impacts the reactivity of the starting materials, a key consideration in optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The three primary methods are the Knoevenagel condensation, the Heck reaction, and the Perkin reaction. The Knoevenagel condensation of 4-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid is often a preferred route due to its relatively mild conditions and good yields.[1][2] The Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with acrylic acid, is another powerful method, especially for electron-deficient aryl halides.[3][4] The Perkin reaction, a classic method for cinnamic acid synthesis, can also be employed but may require higher temperatures and can be prone to side reactions.[5][6]
Q2: How do the fluorine and trifluoromethyl substituents affect the reactivity of the starting benzaldehyde in condensation reactions?
A2: Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. This has a significant activating effect on the benzaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[7][8] This enhanced reactivity can be advantageous, often allowing for milder reaction conditions compared to electron-rich or neutral benzaldehydes. However, it can also increase the likelihood of side reactions if the reaction conditions are not carefully controlled.
Q3: What are the typical starting materials for each synthetic route?
A3:
-
Knoevenagel Condensation: 4-Fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid.[1][2]
-
Heck Reaction: 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene (or the corresponding iodide) and acrylic acid (or its esters).[3][4]
-
Perkin Reaction: 4-Fluoro-3-(trifluoromethyl)benzaldehyde and acetic anhydride, with a corresponding acetate salt as a base.[5][6]
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization.[2] Common solvent systems include ethanol/water mixtures.[1] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent. For stubborn impurities, column chromatography on silica gel may be necessary.[9]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic method.
Knoevenagel Condensation
The Knoevenagel condensation of 4-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid is a robust reaction, but optimization is often necessary to maximize yield and purity.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | The weak base catalyst (e.g., piperidine, ammonium acetate) may be old or impure. Use a fresh or recently purified catalyst. Ensure appropriate catalyst loading (typically 5-20 mol%).[7] |
| Suboptimal Reaction Temperature | The reaction may require gentle heating to overcome the activation energy. While many Knoevenagel condensations proceed at room temperature, heating to 40-80°C can improve the rate and yield. Monitor for side product formation at higher temperatures.[7] |
| Inappropriate Solvent | Reactants may not be fully soluble, or the solvent may interfere with the reaction. Protic solvents like ethanol are commonly used. For challenging reactions, consider polar aprotic solvents like DMF or solvent-free conditions.[7] |
| Presence of Water | The reaction produces water, which can inhibit the reaction equilibrium. For sensitive reactions, consider using a Dean-Stark apparatus to azeotropically remove water, especially with solvents like toluene.[7] |
| Impure Reactants | Impurities in the starting materials can hinder the reaction. Purify the 4-fluoro-3-(trifluoromethyl)benzaldehyde by distillation and malonic acid by recrystallization if necessary.[7] |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Suggestion |
| Self-Condensation of Aldehyde | The highly activated aldehyde may undergo self-condensation under strongly basic conditions. Use a mild base such as ammonium acetate or an amine salt.[10] |
| Michael Addition | The product can react with another molecule of malonic acid. Control the stoichiometry carefully, using a 1:1 to 1:1.2 molar ratio of aldehyde to malonic acid.[10] |
Heck Reaction
The palladium-catalyzed Heck reaction is a versatile method, but catalyst performance and reaction conditions are critical for success.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Deactivation | The palladium catalyst may be poisoned by impurities or degrade at high temperatures. Ensure high-purity reagents and solvents. Consider using a more robust ligand or a pre-catalyst. |
| Incorrect Base | The choice of base is crucial for regenerating the Pd(0) catalyst. Common bases include triethylamine, potassium carbonate, or cesium carbonate. The optimal base may need to be screened.[11] |
| Ligand Issues | The phosphine ligand may be oxidized or may not be suitable for the electron-poor aryl bromide. Consider using electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, which have shown good activity for electron-deficient aryl bromides.[3][12] |
| Suboptimal Temperature | The reaction temperature may be too low for efficient oxidative addition or too high, leading to catalyst decomposition. A typical temperature range is 80-120°C.[13] |
Problem 2: Formation of Side Products
| Possible Cause | Troubleshooting Suggestion |
| Homocoupling of Aryl Halide | The formation of a biaryl byproduct can occur. Lowering the reaction temperature and optimizing the catalyst and ligand can minimize this side reaction.[14] |
| Isomerization of Product | The double bond in the cinnamic acid product may isomerize. Careful control of reaction time and temperature can help to minimize this. |
Perkin Reaction
The Perkin reaction is a classic method but can be challenging with electron-deficient aldehydes.
Problem 1: Low Yield
| Possible Cause | Troubleshooting Suggestion |
| Presence of Moisture | Acetic anhydride is highly sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous reagents.[5] |
| Inefficient Base | The acetate salt catalyst must be anhydrous and finely powdered for optimal activity. Consider using freshly fused sodium or potassium acetate.[15] |
| High Reaction Temperature | While the Perkin reaction typically requires high temperatures (around 180°C), this can also lead to decomposition of the starting materials and product. Monitor the reaction closely and avoid unnecessarily prolonged heating.[5] |
Problem 2: Formation of Dark, Resinous Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Self-Condensation of Aldehyde | The highly reactive aldehyde can self-condense at high temperatures under basic conditions. Carefully control the reaction temperature using a thermostatically controlled heating mantle or oil bath.[5] |
| Decomposition | Prolonged heating can lead to the decomposition of the starting materials and products into tar-like substances. Monitor the reaction by TLC and work it up as soon as it is complete.[5] |
Data Presentation
Table 1: Recommended Starting Conditions for Knoevenagel Condensation
| Parameter | Recommended Condition | Reference |
| Aldehyde | 4-Fluoro-3-(trifluoromethyl)benzaldehyde | - |
| Active Methylene Compound | Malonic Acid (1.1-1.5 eq.) | [1] |
| Catalyst | Piperidine (catalytic) | [1][2] |
| Solvent | Pyridine | [1][2] |
| Temperature | Reflux (~110-115°C) | [1] |
| Reaction Time | 2-4 hours (monitor by TLC) | [1] |
| Typical Yield | 80-95% (for analogous systems) | [2] |
Table 2: Recommended Starting Conditions for Heck Reaction
| Parameter | Recommended Condition | Reference |
| Aryl Halide | 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene | - |
| Alkene | Acrylic Acid (1.2-1.5 eq.) | [13] |
| Palladium Source | Pd(OAc)₂ (1-2 mol%) | [12][14] |
| Ligand | PPh₃ or P(o-tolyl)₃ (2-4 mol%) | [14][16] |
| Base | K₂CO₃ or Et₃N (2 eq.) | [11][14] |
| Solvent | DMF, Acetonitrile, or Toluene | [11][13] |
| Temperature | 100-120°C | [14] |
| Reaction Time | 4-24 hours (monitor by TLC) | [14] |
| Typical Yield | 70-90% (for electron-poor aryl bromides) | [4][12] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of 4-Fluoro-3-(trifluoromethyl)benzaldehyde with Malonic Acid
This protocol is adapted from established procedures for similar substituted benzaldehydes.[1][2]
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq.)
-
Malonic acid (1.2 eq.)
-
Pyridine (solvent)
-
Piperidine (catalytic, ~0.1 eq.)
-
Concentrated Hydrochloric Acid
-
Ethanol and Water (for recrystallization)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid to a pH of ~2. This will precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Heck Reaction of 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene with Acrylic Acid
This protocol is a general procedure based on Heck reactions of electron-deficient aryl bromides.[14][16]
Materials:
-
1-Bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 eq.)
-
Acrylic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous DMF followed by acrylic acid via syringe.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and acidify with dilute HCl to a pH of ~2.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Key Processes
Knoevenagel Condensation Workflow
Caption: The catalytic cycle of the Heck reaction.
References
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System | Organic Letters - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. (n.d.). Retrieved January 18, 2026, from [Link]
-
How will you convert benzaldehyde to cinnamic acid? - Quora. (2020, March 22). Retrieved January 18, 2026, from [Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. (2017, December 6). Retrieved January 18, 2026, from [Link]
-
One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium Thies Thiemann - Sciforum. (n.d.). Retrieved January 18, 2026, from [Link]
-
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl) - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of 3-(trifluoromethyl) cinnamic acid - PrepChem.com. (n.d.). Retrieved January 18, 2026, from [Link]
-
synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.). Retrieved January 18, 2026, from [Link]
-
. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Perkin Reaction and Related Reactions - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids - Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]
-
Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Perkin reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Perkin Reaction - J&K Scientific LLC. (2021, March 23). Retrieved January 18, 2026, from [Link]
-
Synthesis of Cinnamic Acid From Benzaldehyde - YouTube. (2020, November 30). Retrieved January 18, 2026, from [Link]
-
Intro to Organometallics: The Heck Reaction - Odinity. (2013, November 18). Retrieved January 18, 2026, from [Link]
-
This compound (C10H6F4O2) - PubChemLite. (n.d.). Retrieved January 18, 2026, from [Link]
-
This compound. (2022, November 3). Retrieved January 18, 2026, from [Link]
-
This compound - Oakwood Chemical. (n.d.). Retrieved January 18, 2026, from [Link]
-
4-Fluoro-3-(trifluoromethoxy)cinnamic acid, 98% Purity, C10H6F4O3, 1 gram. (n.d.). Retrieved January 18, 2026, from [Link]
-
Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene - Biological and Molecular Chemistry. (2025, April 12). Retrieved January 18, 2026, from [Link]
Sources
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- 3. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges with 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with practical, in-depth solutions to the common solubility challenges encountered when working with this versatile but often sparingly soluble reagent. As a Senior Application Scientist, my goal is to equip you with the knowledge and experimental tools to confidently and successfully incorporate this molecule into your synthetic workflows.
Understanding the Challenge: The Chemical Nature of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, metabolic stability, and lipophilicity, making it an attractive moiety for drug design. However, these same electron-withdrawing groups, coupled with the crystalline nature of the carboxylic acid, contribute to its poor solubility in many common organic solvents. This guide will provide a systematic approach to overcoming this critical experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in common solvents like dichloromethane (DCM) and diethyl ether?
A1: The low solubility of this compound in nonpolar to moderately polar solvents stems from a combination of factors. The molecule possesses a rigid, crystalline structure stabilized by intermolecular hydrogen bonding between the carboxylic acid groups. Furthermore, the highly fluorinated phenyl ring reduces its affinity for non-polar hydrocarbon-based solvents. The principle of "like dissolves like" is key here; the polarity of this molecule is not well-matched with solvents like DCM or ether.
Q2: I observe my starting material crashing out of the reaction mixture upon adding other reagents. What is happening?
A2: This is a common manifestation of solubility issues. The initial dissolution of the acid in a solvent might be misleading, as the system may be supersaturated or the addition of a less polar reagent can decrease the overall polarity of the reaction mixture, causing the acid to precipitate. This is frequently observed when an amine or other coupling partner is added in a less polar solvent.
Q3: Can I simply heat the reaction to improve solubility?
A3: While heating can increase the solubility of this compound, it should be done with caution. Elevated temperatures can lead to side reactions, such as decarboxylation or polymerization, especially with prolonged heating. It is crucial to consider the stability of all reactants and intermediates at higher temperatures. A modest increase in temperature (e.g., to 40-50 °C) is often a good starting point.
Q4: Are there any "go-to" solvents for this type of compound?
A4: Polar aprotic solvents are generally the best starting point for dissolving this compound. Solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , N-methyl-2-pyrrolidone (NMP) , and acetonitrile (MeCN) are often effective. For reactions where these high-boiling point solvents are not ideal, a co-solvent system or the use of solubilizing additives may be necessary.
Troubleshooting Guides for Common Reactions
Guide 1: Amide Bond Formation
Amide coupling is one of the most common reactions where solubility issues with this compound become a significant obstacle. The following guide provides a systematic approach to troubleshooting these challenging reactions.
Detailed Solutions:
-
Solvent Selection: As a first step, move away from less polar solvents.
-
Primary Choices: DMF, DMSO, and NMP are excellent options due to their high polarity and ability to disrupt the crystal lattice of the acid.[1]
-
Co-solvents: If a high-boiling point solvent is undesirable for work-up, consider a co-solvent system. For instance, dissolving the acid in a minimal amount of DMF or NMP and then diluting with a more volatile solvent like THF or DCM can maintain solubility during the reaction.[2]
-
-
Temperature Modification:
-
Gently warm the reaction mixture to 40-50 °C. This often provides enough energy to overcome the lattice energy of the solid without causing significant degradation. Always monitor the reaction by TLC for the appearance of side products when heating.
-
-
Physical Dissolution Aids:
-
Sonication: An ultrasonic bath can be very effective in breaking down solid aggregates and accelerating the dissolution process.[2]
-
The electron-withdrawing nature of the fluoro and trifluoromethyl groups deactivates the carboxylate, making it less nucleophilic and slowing down the activation process with coupling reagents.
Solutions:
-
Pre-activation of the Carboxylic Acid:
-
Choice of Coupling Reagent: For challenging substrates, standard carbodiimide reagents like EDC may not be sufficient.
-
Uronium/Aminium Salts: Reagents like HATU , HBTU , and COMU are generally more effective for activating electron-deficient carboxylic acids.[3] They react faster and generate more reactive activated esters.
-
Phosphonium Salts: PyBOP is another excellent choice, particularly for minimizing racemization if there are stereocenters present.
-
-
Conversion to a More Reactive Intermediate:
-
Acyl Fluoride Formation: A highly effective strategy for difficult amide couplings is the in-situ formation of an acyl fluoride.[4] Reagents like bis(2,4,6-trichlorophenyl) oxalate (BTFFH) can convert the carboxylic acid to the more reactive acyl fluoride, which then readily couples with the amine.
-
Guide 2: Esterification Reactions
Similar to amide coupling, esterification can be hampered by the poor solubility and reduced reactivity of this compound.
Solutions:
-
Solvent and Reagent Choice:
-
In a classic Fischer esterification, the alcohol often serves as the solvent. If the acid's solubility is low in the desired alcohol, a co-solvent like THF or dioxane can be added.
-
Ensure a strong acid catalyst (e.g., concentrated sulfuric acid) is used in sufficient quantity (catalytic to stoichiometric amounts may be needed).
-
-
Alternative Esterification Methods:
-
Steglich Esterification: This method uses a coupling reagent like DCC or EDC and a catalyst such as DMAP.[5] It is performed under milder, neutral conditions and can be more effective for electron-deficient acids. The reaction is typically run in aprotic solvents like DCM or THF.
-
Activation as Acyl Chloride: As with amide formation, converting the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride will dramatically increase its reactivity towards alcohols.[6]
-
Experimental Protocols
Protocol 1: Robust Amide Coupling via Pre-activation with HATU
This protocol is designed for challenging amide couplings where solubility and reactivity of this compound are limiting factors.
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Amine (1.05 eq)
-
Anhydrous DMF
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF (to a concentration of 0.1-0.2 M). If necessary, gently warm the mixture to 40 °C to achieve complete dissolution, then cool to room temperature.
-
Add HATU to the solution and stir for 2 minutes.
-
Add DIPEA and stir the mixture for 15 minutes at room temperature for pre-activation.
-
In a separate vial, dissolve the amine in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
Protocol 2: Fischer Esterification with a Co-Solvent
This protocol is a modification of the classic Fischer esterification to improve the solubility of the starting acid.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., ethanol, 10-20 eq)
-
Anhydrous THF
-
Concentrated Sulfuric Acid (0.2 eq)
Procedure:
-
In a round-bottom flask, suspend this compound in the desired alcohol.
-
Add a sufficient amount of anhydrous THF to achieve a homogeneous solution at room temperature.
-
Carefully add the concentrated sulfuric acid to the stirred solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
Data Presentation: Solvent Selection Guide
| Solvent Class | Solvent Examples | Relative Solubility | Suitability for Reactions |
| Polar Aprotic | DMF, DMSO, NMP | High | Excellent for amide couplings and other reactions requiring good dissolution. High boiling points can complicate work-up. |
| Polar Aprotic (lower boiling) | Acetonitrile (MeCN), THF | Moderate | Good for many reactions. May require gentle warming or use as a co-solvent. |
| Polar Protic | Methanol, Ethanol | Moderate | Suitable for esterifications where the alcohol is the reagent. |
| Chlorinated | Dichloromethane (DCM) | Low to Very Low | Generally poor solvents for the free acid. Can be used in co-solvent systems or for work-up. |
| Ethers | Diethyl ether, MTBE | Very Low | Not recommended for dissolving the starting material. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Useful as anti-solvents for precipitation or crystallization. |
Recommendation: For initial solubility screening, start with DMF and acetonitrile.
Visualization of Key Workflow
References
-
Fisher Scientific. Amide Synthesis. [Link]
-
Pawar, S. V., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(49), 5484-5487. [Link]
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Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 160-165. [Link]
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Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(4), 235-239. [Link]
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Perrin, D. M., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 256-282. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Ramachandran, P. V., & Gawas, P. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Green, R. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7702-7725. [Link]
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Wang, Z., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry, 13, 2698-2703. [Link]
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Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
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Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(20), 7111. [Link]
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Yang, J., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 8(1), 23. [Link]
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Zhang, Z., et al. (2022). Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes. Chemical Communications, 58(8), 1084-1087. [Link]
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Wikipedia. 4-Fluorobenzoic acid. [Link]
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Scribd. Solubility of Benzoic Acid in Organic Solvents. [Link]
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Zhang, Y., et al. (2017). The solubility of benzoic acid in seven solvents. The Journal of Chemical Thermodynamics, 105, 129-135. [Link]
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Aapptec Peptides. Coupling Reagents. [Link]
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Li, J., et al. (2022). β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. Proceedings of the National Academy of Sciences, 119(44), e2208643119. [Link]
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Crawford, A. G., et al. (2016). Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry–A European Journal, 22(34), 12054-12059. [Link]
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Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. [Link]
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Miller, S. J., et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. [Link]
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Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. [Link]
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Shalmashi, A., & Eliassi, A. (2008). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 53(7), 1594-1596. [Link]
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Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
- Google Patents. The preparation method of m-trifluoromethyl cinnamic acid.
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stability issues of 4-Fluoro-3-(trifluoromethyl)cinnamic acid under reaction conditions
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common stability issues that may arise during its use in chemical reactions. This document offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides in a question-and-answer format to address specific experimental challenges.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 239463-90-2 | [1][2] |
| Molecular Formula | C₁₀H₆F₄O₂ | [1] |
| Molecular Weight | 234.15 g/mol | [1] |
| Melting Point | 141-144 °C | [1] |
| Appearance | White to almost white powder/crystal | [3] |
| Boiling Point | 294 °C at 760 mmHg | [2] |
| Density | 1.438 g/cm³ | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: The reactivity of this compound is primarily dictated by three functional components: the carboxylic acid group, the alkene double bond, and the substituted aromatic ring.[4] The carboxylic acid can undergo typical reactions like esterification and amidation.[4] The α,β-unsaturated system is susceptible to addition reactions, and the aromatic ring can participate in electrophilic aromatic substitution, influenced by the electron-withdrawing nature of the fluoro and trifluoromethyl groups.[4]
Q2: How do the fluorine substituents affect the stability and reactivity of the molecule?
A2: The fluorine atom and the trifluoromethyl group are strong electron-withdrawing groups. This has several implications:
-
Increased Acidity: The electron-withdrawing effects of these substituents increase the acidity of the carboxylic acid proton, which can influence its reactivity in base-mediated reactions.[4]
-
Aromatic Ring Stability: Fluorine substitution can stabilize the aromatic ring, making it more resistant to addition reactions.[5][6] This enhanced stability is a known characteristic of fluorinated aromatic compounds.[5][6]
-
Reactivity of the Double Bond: The electron-withdrawing nature of the ring can influence the electrophilicity of the double bond, potentially affecting its susceptibility to nucleophilic attack.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored at 2-8 °C in a dry, well-ventilated area.[3] It is important to protect it from moisture and strong oxidizing agents.[4]
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: Yes, this compound is incompatible with strong bases and strong oxidizing agents.[4] Care should be taken when selecting reaction partners and conditions to avoid unwanted side reactions or degradation.
Troubleshooting Guide: Stability Under Reaction Conditions
This section provides detailed troubleshooting for common stability-related issues encountered during reactions involving this compound.
Issue 1: Low Yield or Incomplete Conversion in Amide Coupling Reactions
Q: I am attempting an amide coupling reaction with this compound using a standard carbodiimide reagent (e.g., EDC), but I am observing low yields and unreacted starting material. What could be the cause?
A: Low yields in amide coupling reactions can stem from several factors related to the stability and reactivity of the activated intermediate.
Plausible Causes & Solutions:
-
Instability of the O-Acylisourea Intermediate: The electron-withdrawing trifluoromethyl and fluoro groups increase the electrophilicity of the carbonyl carbon. While this can facilitate the initial activation by the carbodiimide, the resulting O-acylisourea intermediate may be highly reactive and susceptible to side reactions or decomposition before the amine can react.
-
Solution 1: Additive Stabilization: Incorporate an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. This two-step, one-pot process often improves yields for challenging couplings.[7][8][9]
-
Solution 2: Alternative Coupling Reagents: Consider using phosphonium-based (e.g., BOP, PyBOP) or aminium/uronium-based (e.g., HATU, HBTU) coupling reagents.[7][10] These reagents often provide higher yields and faster reaction times, especially for electronically deactivated carboxylic acids.[10][11] HATU, in particular, is known for its high efficiency in difficult couplings.[10]
-
-
Moisture Contamination: Moisture can hydrolyze the activated acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the overall yield.[11]
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored anhydrous solvents (e.g., DMF, DCM). Dry glassware thoroughly before use.
-
-
Steric Hindrance: If the amine coupling partner is sterically hindered, the reaction rate may be slow, allowing for the decomposition of the activated intermediate.
-
Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.[11]
-
Experimental Protocol: Optimized Amide Coupling using HATU
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Troubleshooting workflow for low amide coupling yield.
Issue 2: Observation of Decarboxylation Byproducts
Q: I am running a reaction at elevated temperatures (>100 °C) and observing a byproduct that I suspect is the decarboxylated styrene derivative. Is this compound prone to decarboxylation?
A: Yes, cinnamic acids can undergo decarboxylation, particularly at elevated temperatures, and this process can be influenced by the electronic nature of the aromatic ring substituents. [12][13]
Plausible Causes & Mechanistic Insight:
-
Thermal Decarboxylation: Heating cinnamic acids can lead to the loss of carbon dioxide to form the corresponding styrene. While electron-donating groups on the aromatic ring can facilitate this process, strong electron-withdrawing groups like trifluoromethyl can have a more complex effect. Some studies on ruthenium-catalyzed decarboxylation have shown that a 4-(trifluoromethyl)cinnamic acid is significantly less reactive towards decarboxylation than unsubstituted or electron-rich cinnamic acids.[14] However, thermal, uncatalyzed decarboxylation under forcing conditions (e.g., high temperature in a high-boiling solvent like DMF) can still occur.[15]
-
Metal-Catalyzed Decarboxylation: The presence of certain transition metals (e.g., copper, palladium, ruthenium) can catalyze the decarboxylation of cinnamic acids, often as part of a decarboxylative coupling reaction.[12][13] If your reaction involves such metals, even in catalytic amounts, this pathway should be considered.
Diagnostic & Mitigation Strategies:
-
Byproduct Characterization: Isolate the byproduct and characterize it using NMR and Mass Spectrometry to confirm its identity as 4-fluoro-3-(trifluoromethyl)styrene.
-
Reaction Temperature Optimization: If possible, lower the reaction temperature. Investigate if a more active catalyst or a different solvent system could allow the desired transformation to occur under milder conditions.
-
Avoid High-Boiling Polar Aprotic Solvents at High Temperatures: Solvents like DMF or DMSO, when heated for prolonged periods, can sometimes promote side reactions. If high temperatures are necessary, consider a less reactive solvent like toluene or xylene, if compatible with your reaction.
-
Catalyst-Free Control Experiment: If a metal catalyst is used, run a control experiment without the catalyst at the same temperature to determine if the decarboxylation is purely thermal or metal-mediated.
Caption: Potential for decarboxylation as a side reaction.
Issue 3: Unwanted Reactions at the Alkene Double Bond
Q: In my reaction, I am seeing evidence of addition to the α,β-unsaturated system. How can I prevent this?
A: The alkene double bond in cinnamic acids is susceptible to various addition reactions, including Michael additions and reductions.
Plausible Causes & Solutions:
-
Michael Addition: If your reaction mixture contains strong nucleophiles (e.g., enolates, certain amines) and a basic catalyst, a Michael (1,4-conjugate) addition to the double bond can occur.[16]
-
Solution: If the desired reaction does not involve the double bond, consider protecting it. However, a more practical approach is to modify the reaction conditions to disfavor the Michael addition. This could involve using a less nucleophilic base, running the reaction at a lower temperature, or using stoichiometric amounts of the base rather than a catalytic excess.[16]
-
-
Reduction of the Double Bond: Certain reducing agents, particularly those used for reducing carboxylic acids (e.g., catalytic hydrogenation with Pd/C, certain hydride reagents under specific conditions), can also reduce the alkene double bond.
-
Solution: Choose a reducing agent that is selective for the carboxylic acid. For example, borane complexes (e.g., BH₃·THF) are often used to selectively reduce carboxylic acids in the presence of other reducible functional groups like alkenes.
-
-
Halogenation: Reactions involving electrophilic halogen sources can lead to the addition of halogens across the double bond.[17]
-
Solution: If halogenation is not the desired outcome, ensure that no adventitious halogenating agents are present. If the desired reaction requires conditions that could generate such species, consider alternative synthetic routes.
-
Experimental Protocol: Selective Reduction of the Carboxylic Acid
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~3.0 eq of BH₃) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the starting material is consumed (monitor by TLC).
-
Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Remove the solvents under reduced pressure.
-
Add 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the corresponding alcohol, leaving the double bond intact.
References
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Patra, T., et al. (2017). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry. [Link]
-
Hudlicky, T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
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Hudlicky, T., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Center for Biotechnology Information. [Link]
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Saito, N., et al. (2020). Electrochemical Decarboxylative Trifluoromethylation of Cinnamic Acids Revisited: A Combined Experimental and Computational Study. ResearchGate. [Link]
-
Murray, R. E., et al. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. ResearchGate. [Link]
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Wang, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]
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Bartowsky, E. J., & Pretorius, I. S. (2001). Decarboxylation of Substituted Cinnamic Acids by Lactic Acid Bacteria Isolated during Malt Whisky Fermentation. National Center for Biotechnology Information. [Link]
-
Murray, R. E., et al. (2017). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Taylor & Francis Online. [Link]
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Plazl, I., et al. (2020). Decarboxylation of cinnamic acids without 4-hydroxyl substituent. ResearchGate. [Link]
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Mary, Y. S., et al. (2022). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. CSIR-NIScPR. [Link]
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ResearchGate. Decarboxylative trifluoromethylation of cinnamic acids using the Langlois reagent and I2O5. [Link]
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Castro, S., et al. (2001). Aerobic biotransformation of 4-fluorocinnamic acid to 4-fluorobenzoic acid. PubMed. [Link]
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Oakwood Chemical. This compound. [Link]
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Chemsrc. This compound. [Link]
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Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
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ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]
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ResearchGate. Synthesis of Cinnamides via Amidation Reaction of Cinnamic Acids with Tetraalkylthiuram Disulfides Under Simple Condition. [Link]
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ResearchGate. 4.1.1.1. Bromination of Cinnamic Acid. [Link]
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Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
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Organic Chemistry Portal. Trifluoromethyl carbinol synthesis. [Link]
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National Center for Biotechnology Information. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
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Technical Support Center: Scaling Up the Synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Overview of Synthetic Strategies
This compound is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis is most reliably achieved through well-established condensation reactions. The two primary routes from the key starting material, 4-Fluoro-3-(trifluoromethyl)benzaldehyde, are the Knoevenagel-Doebner Condensation and the Perkin Reaction.
-
Knoevenagel-Doebner Condensation: This is often the preferred method, involving the reaction of an aldehyde with an active methylene compound like malonic acid, catalyzed by a weak base.[1] It is known for its relatively mild conditions and good yields.[2][3]
-
Perkin Reaction: This reaction uses an acid anhydride and its corresponding carboxylate salt to condense with the aromatic aldehyde.[4] It typically requires higher temperatures, which can be a drawback, leading to potential side products.[5]
For scalability, robustness, and yield, this guide will focus primarily on the Knoevenagel-Doebner Condensation .
Core Reaction Pathway: Knoevenagel-Doebner Condensation
Sources
Technical Support Center: Purification of Crude 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
Welcome to the technical support center for the purification of crude 4-Fluoro-3-(trifluoromethyl)cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key intermediate in a highly pure form. As a substituted cinnamic acid, this compound's purification is critical, yet it can be complicated by issues such as persistent impurities, low yields, and physical state challenges like "oiling out."
This document provides field-proven insights and evidence-based protocols to navigate these common issues. We will explore the causality behind experimental choices, offering troubleshooting guides and detailed methodologies to ensure you can achieve the desired purity for your downstream applications.
Section 1: Purity Assessment - Defining the Goal
Before beginning any purification, it is crucial to define the target purity and understand the analytical methods used for its assessment.
Q: How do I assess the purity of my this compound?
A: A multi-technique approach is recommended for a comprehensive purity assessment. The primary methods include High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable and widely used method for quantitative purity assessment.[1] A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities, allowing for purity to be reported as a percentage of the total peak area.[2]
-
Melting Point (MP): A sharp melting point range is a strong indicator of high purity for crystalline solids. Impurities disrupt the crystal lattice, causing the compound to melt over a broader and lower temperature range.[1][3] A broad melting range observed via Differential Scanning Calorimetry (DSC) also suggests the presence of impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. While not ideal for precise quantification of minor impurities without an internal standard, NMR can readily identify the presence of residual solvents or significant process-related impurities.[4][5]
| Property | Expected Value for Pure Compound | Significance |
| Appearance | White to off-white crystalline solid | Color can indicate the presence of colored by-products. |
| Melting Point | 141-144°C[6][7] | A sharp range within these values indicates high purity. |
| HPLC Purity | ≥98% | Typical specification for commercial-grade material.[8] |
| ¹H NMR | Spectrum consistent with structure | Confirms chemical identity and reveals proton-containing impurities. |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during purification experiments in a question-and-answer format.
Issue 1: My compound "oiled out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
This common problem occurs when the solute precipitates from the solution at a temperature above its melting point.[9]
| Possible Cause | Recommended Solution & Explanation |
| High Impurity Level | A high concentration of impurities can significantly depress the melting point of the mixture, causing it to liquefy before it crystallizes.[9][10] Solution: Perform a preliminary purification step. An acid-base extraction is highly effective for carboxylic acids to remove neutral impurities.[11][12][13] Alternatively, a quick filtration through a small plug of silica gel can remove baseline impurities before attempting recrystallization. |
| Inappropriate Solvent System | The boiling point of your chosen solvent or solvent mixture may be too high. If the solution is still above the compound's melting point when it becomes supersaturated, it will separate as a liquid.[9] Solution: Select a solvent with a lower boiling point. For mixed solvent systems (e.g., ethanol/water), the issue can often be resolved by returning the oiled-out mixture to the heat source, adding a small amount of the "soluble" solvent (ethanol in this case) to redissolve the oil, and allowing it to cool more slowly.[10][14] |
| Solution Cooled Too Rapidly | Rapid cooling promotes rapid precipitation, which can favor oil formation over the slower, more ordered process of crystal growth. Solution: Ensure slow cooling. Allow the flask to cool to room temperature on a benchtop (insulating it with paper towels can help) before moving it to an ice bath.[15] Scratching the inside of the flask with a glass rod can introduce nucleation sites and encourage crystallization.[10][14] |
Issue 2: The yield of my purified product is very low after recrystallization.
A low yield (e.g., <70%) is a frequent issue in recrystallization.[14]
| Possible Cause | Recommended Solution & Explanation |
| Too Much Solvent Used | This is the most common reason for low recovery.[10][14][16] The compound has some solubility even in the cold solvent, and using an excessive volume will cause a significant amount of product to remain in the mother liquor.[16] Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. If you suspect too much solvent was used, you can carefully evaporate some of it and attempt to recrystallize again.[10][14] |
| Premature Crystallization During Hot Filtration | If your crude product contained insoluble impurities that required a hot filtration step, the desired compound may have crystallized on the filter paper or in the funnel stem. Solution: Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration. Adding a small excess of the solvent before filtration can also help keep the product in solution. |
| Excessive Washing | Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the purified product.[3][16] Solution: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent. |
| Product Adsorption | If activated charcoal was used to remove colored impurities, using an excessive amount can lead to the adsorption of your desired product, reducing the yield.[14][17] Solution: Use only a very small amount of activated charcoal (the tip of a spatula). It is better to have a slightly colored final product than a drastically reduced yield. |
Issue 3: I see multiple spots/peaks after column chromatography. How do I improve separation?
Poor separation during column chromatography can result from several factors related to the mobile and stationary phases.[18]
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Solvent System (Eluent) | The eluent may be too polar, causing all compounds to elute together quickly (low Rf values), or not polar enough, resulting in the compounds remaining strongly adsorbed to the silica gel (high Rf values).[19][20] Solution: Develop an optimal solvent system using Thin-Layer Chromatography (TLC) first. The ideal eluent should provide a good separation of spots, with the target compound having an Rf value of approximately 0.3-0.4.[18] |
| Poor Column Packing | Channels, cracks, or air bubbles in the stationary phase lead to an uneven flow of the mobile phase, resulting in broad, overlapping bands instead of sharp, well-separated ones.[9] Solution: Ensure the silica gel is packed uniformly as a slurry. Gently tap the column as you pack and allow it to settle without letting the solvent level drop below the top of the silica. Add a layer of sand on top to prevent disruption when adding the eluent.[20] |
| Column Overloading | Loading too much crude material onto the column for its size will result in broad bands that cannot be effectively separated.[9] Solution: A general rule of thumb is to use a weight of silica gel that is 20-50 times the weight of the crude sample.[20] If separation is difficult, a higher ratio is needed. |
| Compound is Highly Polar | This compound is a polar compound due to its carboxylic acid group. It may adsorb very strongly to the silica gel, leading to significant tailing or streaking. Solution: Add a small percentage of a polar, acidic modifier like acetic acid or formic acid (~0.5-1%) to the eluent. This will protonate the carboxylic acid, reducing its interaction with the acidic silica gel and resulting in sharper peaks and better separation. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A: The impurities will largely depend on the synthetic route. For a Knoevenagel condensation between 4-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid, common impurities include:
-
Unreacted 4-fluoro-3-(trifluoromethyl)benzaldehyde: The starting aldehyde.
-
Malonic Acid: The other starting material.
-
Catalyst: Residual piperidine or pyridine used in the reaction.[21]
-
Side-products: Compounds arising from self-condensation or other unintended reaction pathways.[8]
Q2: Can I use acid-base extraction as the primary purification method?
A: Yes, acid-base extraction is an excellent first-step purification for carboxylic acids.[11][13] It is particularly effective at removing neutral or basic impurities. By dissolving the crude product in an organic solvent (e.g., ethyl acetate) and washing with a weak aqueous base like sodium bicarbonate, the cinnamic acid will be deprotonated and move into the aqueous layer as its carboxylate salt.[22][23] The organic layer containing neutral impurities can be discarded. The aqueous layer is then re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can be collected by filtration.[12]
Q3: How do I choose the best solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15] For this compound, a mixed solvent system is often effective.[24] A common and effective choice is an ethanol/water or methanol/water mixture. The crude solid is dissolved in a minimal amount of the hot "soluble" solvent (ethanol or methanol), and then the hot "insoluble" solvent (water) is added dropwise until the solution becomes persistently cloudy. A few drops of the hot soluble solvent are then added to clarify the solution, which is then allowed to cool slowly.[24][25]
Section 4: Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (equal to about half the organic volume). Stopper the funnel and shake gently, remembering to vent frequently to release CO₂ gas pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified product should form.[22]
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold distilled water, and dry thoroughly in a vacuum oven.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. On a hot plate, add the minimum amount of hot ethanol to completely dissolve the solid.
-
Induce Cloudiness: While keeping the solution hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists upon swirling.[9]
-
Clarification: Add a few drops of hot ethanol to the mixture, just enough to make the solution clear again.[24]
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal formation.[24]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Section 5: Visualizations
Caption: Decision tree for selecting a purification method.
Caption: Workflow for troubleshooting low recrystallization yield.
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of California, Davis. (n.d.). Acid-Base Extraction.
- LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
- Chemsrc. (2022). This compound.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- Journal of Chemical Education. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
- ResearchGate. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- BenchChem. (2025). Troubleshooting column chromatography purification of polar ketone compounds.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- University of Calgary. (n.d.). Column chromatography.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cinnamic acid.
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- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- University of Massachusetts. (n.d.). Recrystallization.
- Study.com. (n.d.). Recrystallization often returns moderate to low yield of purified product. What can be the reason behind the loss of product?.
- BenchChem. (2025). Technical Support Center: Purification of Crude trans-3,4-Difluorocinnamic Acid.
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- Reddit. (2019). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?.
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- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Journal of Pharmaceutical Analysis. (n.d.). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq.
- University of Wisconsin-Madison. (n.d.). Chem 267. Recrystallization - Part 2.
- Matrix Scientific. (n.d.). This compound.
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Validation & Comparative
The Strategic Advantage of Fluorination: A Comparative Analysis of Fluorinated Cinnamic Acid Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a powerful tool for optimizing drug-like properties. This guide provides a comprehensive comparative analysis of fluorinated cinnamic acid derivatives, offering researchers, scientists, and drug development professionals a detailed examination of how fluorination impacts physicochemical characteristics and biological activities. By presenting supporting experimental data and elucidating the rationale behind key assays, this document aims to empower informed decision-making in the design of next-generation therapeutics.
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for their diverse pharmacological potential, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic and steric properties, leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] This guide will delve into a comparative analysis of ortho-, meta-, and para-fluorinated cinnamic acids against their non-fluorinated parent compound, providing a clear perspective on the structure-activity relationships governed by the position of the fluorine substituent.
Physicochemical Properties: The Impact of Fluorine on Acidity and Lipophilicity
The introduction of a fluorine atom onto the phenyl ring of cinnamic acid significantly modulates its acidity (pKa) and lipophilicity (logP), two critical parameters that influence a compound's pharmacokinetic profile.
Acidity (pKa): Fluorine's strong electron-withdrawing inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid and resulting in a lower pKa value. The magnitude of this effect is dependent on the position of the fluorine atom.
Lipophilicity (logP): The effect of fluorination on lipophilicity is more complex. While highly electronegative, fluorine is also small and can participate in hydrophobic interactions. Consequently, the change in logP upon fluorination is often subtle and context-dependent.
| Compound | Structure | pKa | logP |
| Cinnamic Acid | trans-3-phenyl-2-propenoic acid | 4.44 | 2.13[3] |
| 2-Fluorocinnamic Acid | (E)-3-(2-fluorophenyl)prop-2-enoic acid | 4.10 (Predicted) | 1.9 (Computed)[3][4] |
| 3-Fluorocinnamic Acid | (E)-3-(3-fluorophenyl)prop-2-enoic acid | 4.29 (Predicted)[3] | 2.2 (Predicted)[3] |
| 4-Fluorocinnamic Acid | (E)-3-(4-fluorophenyl)prop-2-enoic acid | 4.43 (Predicted)[3] | 1.92 (Calculated)[3][5] |
Table 1: Comparison of the physicochemical properties of cinnamic acid and its ortho-, meta-, and para-fluorinated analogs. The data highlights how fluorination, particularly at the ortho position, increases acidity (lowers pKa). The impact on lipophilicity (logP) is less uniform.
Biological Activity: A Comparative Look at Efficacy
The true value of fluorination lies in its ability to enhance the biological activity of a parent compound. This section explores the comparative antibacterial, anti-inflammatory, and anticancer activities of fluorinated cinnamic acid derivatives.
Antibacterial Activity
Cinnamic acid and its derivatives are known to possess antibacterial properties.[6] Research has shown that fluorination can significantly enhance this activity, particularly against Mycobacterium tuberculosis.
| Compound | Target Organism | IC50 (µg/mL) |
| Cinnamic Acid | Mycobacterium tuberculosis H37Ra | >30[3][7] |
| 4-Fluorocinnamic Acid derivative (Compound 17) | Mycobacterium tuberculosis H37Ra | 0.36[3][7] |
Table 2: Comparative anti-tuberculosis activity. This data clearly demonstrates the dramatic increase in potency against Mycobacterium tuberculosis upon the introduction of a fluorine atom at the para position of a cinnamic acid derivative.[3][7]
Anti-inflammatory Activity: COX-2 Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of cyclooxygenase (COX) enzymes. Cinnamic acid derivatives have been investigated as potential COX inhibitors, with fluorination playing a role in enhancing their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1.
| Compound | Enzyme | IC50 (µM) |
| Cinnamic Acid Derivative (Compound 9) | COX-2 | 3.0 ± 0.3[8] |
| Cinnamic Acid Derivative (Compound 10) | COX-2 | 2.4 ± 0.6[8] |
| Cinnamic Acid Derivative (Compound 23) | COX-2 | 1.09 ± 0.09[8] |
Table 3: Comparative COX-2 inhibitory activity. While a direct comparison with a non-fluorinated parent compound is not provided in this specific study, the low micromolar IC50 values of these cinnamic acid derivatives highlight their potential as potent COX-2 inhibitors.[8] The presence of bulky hydrophobic groups in conjunction with phenolic hydroxyl groups on the phenyl ring was found to be crucial for selective COX-2 inhibition.[8]
Anticancer Activity
Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[9] Fluorination can further enhance this activity, with the position of the fluorine atom influencing the potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Cinnamic Acid | HT-144 | Melanoma | 2400[10] |
| Cinnamic Acyl Sulfonamide (56a) | MCF-7 | Breast | 0.17 (µg/mL)[7] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | A549 | Lung | 0.04[7] |
| 6-Cinnamoyl-4-arylaminothienopyrimidine (59e) | HeLa | Cervical | 0.004[7] |
Table 4: Comparative anticancer activity. The data indicates that while cinnamic acid itself has modest anticancer activity, its derivatives, including those with structural modifications beyond simple fluorination, can exhibit highly potent cytotoxic effects in the nanomolar to low micromolar range.[7][10]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the key biological assays discussed.
Broth Microdilution Assay for Antibacterial Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.
Causality: The broth microdilution method provides a quantitative measure of a compound's bacteriostatic activity. By systematically diluting the test compound, we can pinpoint the lowest concentration at which it prevents bacterial growth, offering a standardized metric for comparing the potency of different derivatives.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Mycobacterium tuberculosis H37Ra) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds (cinnamic acid and its fluorinated derivatives) are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 7 days for M. tuberculosis).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
In Vitro COX-2 Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.
Causality: This assay directly measures the enzymatic activity of COX-2. By observing the reduction in the formation of the colored product in the presence of the test compound, we can quantify its inhibitory effect on the enzyme responsible for prostaglandin synthesis in the inflammatory cascade.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of human recombinant COX-2 enzyme, a heme cofactor solution, a chromogenic substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and an arachidonic acid solution.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the TMPD and arachidonic acid solutions.
-
Measurement: Immediately measure the absorbance at 590 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Causality: This assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. Therefore, a decrease in the purple color indicates a reduction in cell viability due to the cytotoxic effects of the test compound.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-144 melanoma cells) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cinnamic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Conclusion: The Future of Fluorinated Cinnamic Acids in Drug Design
The strategic placement of fluorine on the cinnamic acid scaffold offers a powerful approach to modulate its physicochemical properties and significantly enhance its biological activity. The evidence presented in this guide demonstrates that fluorination, particularly at the para-position, can dramatically increase antibacterial potency. While the impact on anti-inflammatory and anticancer activities is more nuanced and often synergistic with other structural modifications, the potential for developing highly potent and selective drug candidates is clear.
The provided experimental protocols serve as a foundation for researchers to further explore the vast chemical space of fluorinated cinnamic acid derivatives. By understanding the causal relationships between molecular structure, physicochemical properties, and biological outcomes, scientists can rationally design novel therapeutic agents with improved efficacy and safety profiles. The future of drug discovery will undoubtedly continue to be shaped by the subtle yet profound influence of the fluorine atom.
References
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Gama, N., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(17), 3882. Available at: [Link]
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2-Fluorocinnamic acid. PubChem. Available at: [Link]
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A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. National Institutes of Health. Available at: [Link]
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comparing the biological activity of 4-Fluoro-3-(trifluoromethyl)cinnamic acid with other cinnamic acids
Introduction: The Cinnamic Acid Scaffold as a Privileged Structure in Drug Discovery
Cinnamic acid and its derivatives represent a class of naturally occurring aromatic carboxylic acids that have garnered significant attention in medicinal chemistry.[1] Found widely in the plant kingdom, the basic C6-C3 structure, consisting of a phenyl ring attached to an acrylic acid moiety, serves as a versatile scaffold for chemical modification.[2][3] These modifications, particularly substitutions on the phenyl ring, can dramatically influence the molecule's physicochemical properties and, consequently, its biological efficacy.[2][4] For decades, researchers have explored these derivatives for a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[5][6]
The introduction of fluorine-containing substituents, such as fluoro (-F) and trifluoromethyl (-CF3) groups, is a well-established strategy in modern drug design. These groups can enhance a molecule's metabolic stability, increase its lipophilicity for better membrane permeability, and improve its binding affinity to target proteins. This guide provides an in-depth comparison of 4-Fluoro-3-(trifluoromethyl)cinnamic acid , a synthetically designed molecule, with other naturally occurring and synthetic cinnamic acid derivatives, supported by experimental data and standardized evaluation protocols.
Spotlight on this compound: A Rationale for Design
The structure of this compound is a deliberate convergence of the cinnamic acid backbone with two potent bioisosteres: a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position.
-
Trifluoromethyl (-CF3) Group: This highly lipophilic and electron-withdrawing group is known to enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism. Its inclusion is a common tactic to improve the pharmacokinetic profile and potency of bioactive molecules.[7]
-
Fluorine (-F) Atom: A small but highly electronegative atom, fluorine can alter the electronic properties of the aromatic ring and form key hydrogen bonds with biological targets, often leading to enhanced binding affinity and improved biological activity.[2]
The combined presence of these groups suggests that this compound is engineered for enhanced biological performance compared to its non-fluorinated counterparts.
Comparative Analysis of Biological Activities
While direct, peer-reviewed experimental data for this compound itself is not extensively available in the public domain, we can infer its potential by examining closely related structures, particularly anilides derived from 3-(trifluoromethyl)cinnamic acid.[7][8]
Antimicrobial and Anti-biofilm Activity
Cinnamic acids are well-documented for their antimicrobial properties.[9][10] The mechanism often involves disruption of bacterial membranes and interference with essential cellular processes.[11]
Recent studies on anilides of 3-(trifluoromethyl)cinnamic acid have demonstrated significant activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE).[8] Potent activity was also observed against Mycobacterium smegmatis and M. marinum, suggesting potential for developing new anti-mycobacterial agents.[7][8]
In comparison, other cinnamic acid derivatives exhibit varied antimicrobial profiles. A study on the anti-biofilm activity against Staphylococcus epidermidis showed that unsubstituted cinnamic acid achieved a biofilm growth reduction of 94.30%, while ferulic acid and p-coumaric acid showed reductions of 83.98% and 87.54%, respectively.[9]
Table 1: Comparative Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus (MRSA) | MIC | 0.15–5.57 µM | [8] |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | E. faecalis (VRE) | MIC | 2.34–44.5 µM | [8] |
| (2E)-3-[3-(Trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | M. marinum | MIC | 0.29–2.34 µM | [8] |
| Cinnamic Acid | S. epidermidis | Biofilm Reduction | 94.30% | [9] |
| Ferulic Acid | S. epidermidis | Biofilm Reduction | 83.98% | [9] |
| p-Coumaric Acid | S. epidermidis | Biofilm Reduction | 87.54% | [9] |
| Sinapic Acid | S. epidermidis | Biofilm Reduction | 81.67% | [9] |
The potent, low-micromolar activity of the trifluoromethyl-containing anilides against drug-resistant bacteria highlights the significant enhancement provided by this functional group.[8] This strongly supports the hypothesis that this compound would exhibit robust antimicrobial properties.
Anticancer and Cytotoxic Potential
The anticancer effects of cinnamic acid derivatives are a major area of investigation, with mechanisms often involving the induction of apoptosis (programmed cell death) in cancer cells.[2][12] The inclusion of trifluoromethyl groups is a known strategy to bolster the anticancer efficacy of therapeutic agents.[7][13]
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases.[14][15] Cinnamic acid derivatives have shown promise as anti-inflammatory agents by modulating inflammatory signaling pathways.[16] For example, 3,4,5-Trihydroxycinnamic acid (THCA) has been shown to reduce the secretion and mRNA expression of pro-inflammatory interleukins (IL-6, IL-8) and chemokines in human keratinocyte cells stimulated with TNF-α/IFN-γ.[14][17] This activity is linked to the inhibition of key signaling pathways like NF-κB.[15]
Given that the cinnamic acid scaffold is amenable to producing anti-inflammatory effects, it is plausible that this compound could also modulate these pathways. The electron-withdrawing nature of its substituents may influence its interaction with target enzymes in the inflammatory cascade, an area ripe for experimental exploration.
Structure-Activity Relationship (SAR): The "Why" Behind Performance
The biological activity of cinnamic acid derivatives is intrinsically linked to the nature and position of substituents on the phenyl ring.[2][18]
Caption: Structure-Activity Relationship (SAR) of Cinnamic Acids.
-
Electron-Withdrawing Groups (-F, -CF3): The potent activity observed in trifluoromethyl-containing derivatives suggests that strong electron-withdrawing character enhances antimicrobial and likely anticancer effects.[8] This may be due to increased cell permeability or more favorable interactions with enzyme active sites.
-
Electron-Donating Groups (-OH, -OCH3): Hydroxyl and methoxy groups, as seen in ferulic and p-coumaric acids, are often associated with antioxidant activity, which can contribute to anti-inflammatory effects.[19] However, their antimicrobial potency can be lower than that of halogenated derivatives.[9]
-
The Acrylic Acid Moiety: The α,β-unsaturated carbonyl system is a critical feature, acting as a Michael acceptor that can covalently interact with nucleophilic residues (like cysteine) in target proteins, leading to irreversible inhibition.[8]
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and enable objective comparison, standardized protocols are essential. Below are detailed methodologies for assessing the key biological activities discussed.
Workflow for Biological Activity Screening
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
Introduction: The Imperative of Unambiguous Structural Confirmation
In the realm of drug discovery and materials science, the precise molecular architecture of a compound dictates its function. 4-Fluoro-3-(trifluoromethyl)cinnamic acid, a halogenated derivative of cinnamic acid, presents a compelling scaffold for the development of novel therapeutics and advanced materials. The strategic placement of the electron-withdrawing fluorine and trifluoromethyl groups on the phenyl ring is designed to modulate the molecule's lipophilicity, metabolic stability, and electronic properties. However, before its potential can be explored, its structure must be unequivocally validated. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to confirm the identity and purity of this compound, offering insights honed from extensive field experience. We will delve into the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and compare these with known data from structural analogs to provide a robust validation framework.
The Analytical Workflow: A Multi-faceted Approach to Structural Elucidation
A single spectroscopic technique rarely provides a complete structural picture. A synergistic approach, leveraging the strengths of multiple analytical methods, is the cornerstone of trustworthy structural validation. The workflow for confirming the structure of this compound is a logical progression from broad functional group identification to a detailed atomic-level connectivity map.
Caption: A typical workflow for the synthesis and spectroscopic validation of a target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and their chemical environment. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A well-defined protocol is critical for obtaining high-resolution, reproducible NMR data.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring atoms.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | > 12.0 | broad singlet | - |
| Vinylic Proton (Ar-CH=) | 7.7 - 7.9 | doublet | JH-H ≈ 16 Hz |
| Vinylic Proton (=CH-COOH) | 6.5 - 6.7 | doublet | JH-H ≈ 16 Hz |
| Aromatic Proton (H-5) | 7.8 - 8.0 | doublet | JH-H ≈ 8 Hz |
| Aromatic Proton (H-6) | 7.6 - 7.8 | doublet of doublets | JH-H ≈ 8 Hz, JH-F ≈ 5 Hz |
| Aromatic Proton (H-2) | 8.0 - 8.2 | doublet | JH-F ≈ 9 Hz |
Causality Behind Predictions:
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water.
-
Vinylic Protons: The two vinylic protons will appear as doublets due to coupling to each other. A large coupling constant (≈ 16 Hz) is characteristic of a trans configuration, which is the more stable isomer of cinnamic acid.
-
Aromatic Protons: The electron-withdrawing effects of the fluorine and trifluoromethyl groups will deshield the aromatic protons, causing them to resonate at higher chemical shifts compared to unsubstituted benzene (7.3 ppm). The fluorine atom will also cause splitting of the signals for the adjacent protons (H-2 and H-6) due to through-bond spin-spin coupling.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the presence of fluorine, we expect to see C-F coupling.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| Carboxylic Acid (C=O) | 165 - 170 | singlet |
| Vinylic Carbon (Ar-C H=) | 140 - 145 | singlet |
| Vinylic Carbon (=C H-COOH) | 118 - 122 | singlet |
| Aromatic Carbon (C-1) | 132 - 136 | doublet |
| Aromatic Carbon (C-2) | 115 - 119 | doublet |
| Aromatic Carbon (C-3) | 128 - 132 | quartet |
| Aromatic Carbon (C-4) | 158 - 162 | doublet |
| Aromatic Carbon (C-5) | 125 - 129 | singlet |
| Aromatic Carbon (C-6) | 129 - 133 | doublet |
| Trifluoromethyl Carbon (-CF₃) | 120 - 125 | quartet |
Causality Behind Predictions:
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a high chemical shift.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine (C-4) will show a large one-bond C-F coupling and will be shifted downfield. The carbon attached to the trifluoromethyl group (C-3) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl group itself will also appear as a quartet. The other aromatic carbons will also exhibit smaller, long-range C-F couplings.[1]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient technique that requires minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.
-
Cleaning: After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Expected IR Absorption Bands
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (aromatic & vinylic) | 3000 - 3100 | Medium |
| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |
| C=C stretch (alkene) | 1620 - 1640 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium, Multiple bands |
| C-F stretch | 1000 - 1250 | Strong |
| C-O stretch (carboxylic acid) | 1210 - 1320 | Strong |
| C-H out-of-plane bend (aromatic) | 750 - 900 | Strong |
Causality Behind Predictions:
-
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.
-
The strong C=O stretch is a hallmark of the carbonyl group.
-
The C=C stretches for the alkene and aromatic ring confirm the presence of unsaturation.
-
The strong absorption in the 1000-1250 cm⁻¹ region is indicative of the C-F stretching vibrations of both the aryl fluoride and the trifluoromethyl group.[2][3]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural information. Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.[4][5][6][7]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Expected Mass Spectrum
The molecular formula of this compound is C₁₀H₆F₄O₂. The expected monoisotopic mass is approximately 234.03 g/mol .
Predicted Fragmentation Pattern
| m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 234 | [M]⁺˙ | - |
| 215 | [M - F]⁺ | F |
| 189 | [M - COOH]⁺ | COOH |
| 165 | [M - CF₃]⁺ | CF₃ |
| 145 | [M - COOH - CO]⁺ | COOH, CO |
Causality Behind Predictions:
-
Molecular Ion Peak: The peak at m/z 234 will confirm the molecular weight of the compound.
-
Fragmentation: The fragmentation of cinnamic acids is often initiated by the loss of substituents from the aromatic ring or cleavage of the carboxylic acid group.[8][9][10][11] The loss of a fluorine atom (19 Da), a carboxyl radical (45 Da), or a trifluoromethyl radical (69 Da) are all plausible fragmentation pathways. Further fragmentation can occur through the loss of carbon monoxide (28 Da) from the acylium ion formed after the loss of the hydroxyl group.
Caption: A simplified predicted fragmentation pathway for this compound.
Comparative Analysis: Validation Through Analogy
Comparison of Spectroscopic Data with Analogs
| Compound | Key ¹H NMR Features (Aromatic Region) | Key IR Features (cm⁻¹) |
| Cinnamic Acid | Multiplet around 7.3-7.6 ppm | C=O at ~1680-1700 |
| 4-Fluorocinnamic Acid | Aromatic protons split by fluorine, appearing as doublets and triplets. | Strong C-F stretch ~1220 |
| 4-(Trifluoromethyl)cinnamic Acid | Aromatic protons show simple doublet patterns due to para-substitution. | Strong C-F stretches ~1100-1300 |
| This compound (Predicted) | Complex splitting pattern due to both H-H and H-F coupling. | Strong, broad C-F absorptions in the 1000-1300 range. |
This comparative approach allows us to rationalize the predicted spectra. The presence of both fluorine and trifluoromethyl groups in our target molecule will lead to a more complex ¹H NMR spectrum in the aromatic region compared to the more symmetric analogs. The IR spectrum will show strong C-F stretching bands characteristic of both types of fluorine-containing substituents.
Conclusion: A Consensus of Evidence
The structural validation of this compound is not a matter of a single "magic bullet" technique but rather a consensus of evidence from multiple spectroscopic methods. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight confirmation from mass spectrometry, a confident and unambiguous structural assignment can be made. The predictive and comparative approach outlined in this guide, grounded in the fundamental principles of spectroscopy and the known effects of fluorine-containing substituents, provides a robust framework for researchers and drug development professionals to ensure the integrity of this and other novel chemical entities. This rigorous validation is the essential first step in unlocking their full scientific and therapeutic potential.
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- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402–412.
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]
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National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
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University of California, Davis. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-Fluoro-3-(trifluoromethyl)cinnamic acid
Introduction: The Imperative of Purity in Advanced Chemical Synthesis
4-Fluoro-3-(trifluoromethyl)cinnamic acid is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science.[1] These substituents can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, this compound serves as a critical intermediate in the synthesis of novel pharmaceuticals and advanced agrochemicals.[1][4]
The biological efficacy and safety of the final active pharmaceutical ingredients (APIs) derived from this intermediate are directly contingent on its purity. Even trace impurities from the synthesis can lead to unforeseen side reactions, reduced yields in subsequent steps, or the generation of toxicologically significant by-products. Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a fundamental component of the research and development process.
This guide provides an in-depth comparison of analytical techniques for the rigorous purity assessment of synthesized this compound. We will explore an orthogonal approach—employing multiple, independent analytical methods—to build a comprehensive and trustworthy purity profile. The narrative will follow a practical workflow: initial analysis of a crude synthetic batch, purification via recrystallization, and a final comparative analysis to validate the purity enhancement.
Synthetic Context: The Knoevenagel Condensation and Anticipated Impurities
A common and efficient route for the synthesis of cinnamic acid derivatives is the Knoevenagel condensation.[5] This reaction typically involves the condensation of an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine.[6][7]
Reaction Scheme: 4-Fluoro-3-(trifluoromethyl)benzaldehyde + Malonic Acid --(Pyridine, Piperidine)--> this compound
This synthetic pathway, while effective, can introduce several potential impurities that must be identified and quantified:
-
Unreacted Starting Materials: 4-Fluoro-3-(trifluoromethyl)benzaldehyde and Malonic Acid.
-
Catalyst Residues: Pyridine and Piperidine.
-
Side-Products: Potential products from self-condensation or other unintended reaction pathways.
-
Isomers: While the trans isomer is thermodynamically favored, trace amounts of the cis isomer may be present.[8]
An effective purity assessment strategy must be capable of separating and detecting all of these potential contaminants.
The Orthogonal Analytical Workflow: A Multi-Technique Approach
Relying on a single analytical technique can provide a misleading picture of purity. An impurity might co-elute with the main peak in chromatography or be invisible to a specific detector. An orthogonal approach, using techniques with different separation and detection principles, provides a more complete and reliable assessment. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Caption: Orthogonal workflow for purity assessment and validation.
Comparative Purity Analysis: Crude vs. Recrystallized Product
To illustrate the power of this workflow, we will compare analytical data from a crude batch of this compound with the same batch after purification by recrystallization.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for quantitative purity analysis of aromatic compounds like cinnamic acid derivatives.[9][10] A reversed-phase C18 column is ideal, as it effectively separates compounds based on polarity.[11] The addition of an acid (e.g., phosphoric or acetic acid) to the mobile phase is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape for accurate integration.[12][13]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
|---|---|
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water, B: Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
Table 2: Comparative HPLC Purity Data
| Sample | Main Peak Retention Time (min) | Purity by Area % | Key Impurity Peak (RT, Area %) |
|---|---|---|---|
| Crude Product | 15.2 | 96.8% | 4-Fluoro-3-(trifluoromethyl)benzaldehyde (RT: 12.5, 2.1%) |
| Recrystallized | 15.2 | >99.8% | Not Detected |
The data clearly demonstrates that recrystallization effectively removed the unreacted starting material, increasing the purity from 96.8% to over 99.8%.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and is highly sensitive to impurities, even those that are structurally similar to the main compound. For a fluorinated molecule like this, ¹⁹F NMR is an exceptionally powerful tool.[14][15] The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a very large chemical shift dispersion, which often results in a simpler spectrum with less signal overlap compared to ¹H NMR.[15][16][17] This makes it ideal for detecting and quantifying trace fluorinated impurities.
Table 3: Key ¹H and ¹⁹F NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Nucleus | Sample | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
|---|---|---|---|
| ¹H | Recrystallized | 12.6 (s, 1H), 8.1 (d, 1H), 7.9 (dd, 1H), 7.6 (t, 1H), 6.7 (d, 1H) | -COOH, Ar-H, Ar-H, Ar-H, =CH- |
| ¹⁹F | Crude | -61.5 (s), -112.8 (m) | -CF₃, Ar-F |
| ¹⁹F | Recrystallized | -61.5 (s), -112.8 (m) | -CF₃, Ar-F |
In the crude sample, additional small peaks may be visible in both the ¹H and ¹⁹F spectra corresponding to the aldehyde starting material. After recrystallization, these impurity signals are absent, confirming the HPLC results.
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is the definitive tool for identifying unknown impurities by providing their molecular weight.[2] Electrospray ionization (ESI) in negative mode is particularly effective for carboxylic acids.
Table 4: Potential Impurities and their Mass Spectrometric Signatures (ESI Negative)
| Compound | Formula | Expected [M-H]⁻ (m/z) |
|---|---|---|
| This compound | C₁₀H₆F₄O₂ | 233.02 |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 191.01 |
| Malonic Acid | C₃H₄O₄ | 103.01 |
Analysis of the crude product by LC-MS would show a major ion at m/z 233.02 and a minor ion corresponding to the unreacted aldehyde at m/z 191.01. The recrystallized sample would show only the ion for the desired product, providing orthogonal confirmation of its high purity. The fragmentation pattern of trifluoromethyl-containing compounds in MS can also provide valuable structural information.[18]
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Causality: The choice of a mixed solvent system (e.g., ethanol/water) is critical. The target compound should be highly soluble in the "soluble solvent" (ethanol) at high temperatures and poorly soluble in the "insoluble solvent" (water).[19][20] This differential solubility allows for the precipitation of the pure compound upon cooling, while impurities remain in the solution.[21]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of hot 95% ethanol with stirring.[22]
-
Inducing Saturation: Slowly add hot distilled water to the clear solution until a slight, persistent cloudiness appears. This indicates the solution is nearing its saturation point.[19][21]
-
Clarification: Add a few drops of hot ethanol dropwise until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[21]
-
Complete Precipitation: Place the flask in an ice-water bath for 20-30 minutes to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[22]
-
Washing: Wash the collected crystals on the filter paper with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: HPLC Sample Preparation and Analysis
Causality: Accurate quantification requires the preparation of a precise stock solution and a calibration curve to ensure the detector response is linear over the concentration range of interest.[9]
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard or sample and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solution (e.g., 50 µg/mL): Dilute the stock solution with the mobile phase (e.g., 50:50 A:B mixture) to a concentration that falls within the linear range of the instrument.
-
Calibration Standards: Prepare a series of at least five working standard solutions by serially diluting the stock solution to cover the expected concentration range of impurities and the main component (e.g., 1 µg/mL to 100 µg/mL).[9]
-
Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999 for good linearity.[9] Inject the sample solutions for analysis.
-
Purity Calculation: Determine purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 3: NMR Sample Preparation
Causality: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. A common standard like Tetramethylsilane (TMS) is used for ¹H referencing, while an external standard like CFCl₃ is often used for ¹⁹F.[2]
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: Record ¹H and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Ensure sufficient relaxation delays are used for accurate integration if quantitative analysis (qNMR) is desired.[2]
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate all signals. Compare the spectrum of the synthesized material to a reference standard or literature data to confirm identity and assess for impurity signals.
Conclusion
References
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- Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
- ResearchGate. (n.d.). An Overview of Fluorine NMR.
- RSC Publishing. (2020, February 13). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies.
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A Head-to-Head Comparison of Cinnamic Acid Isomers in Biological Assays: A Guide for Researchers
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have garnered significant attention in the scientific community for their diverse pharmacological properties.[1][2][3] Found in various plants, including the Cinnamomum genus, these compounds are characterized by a phenyl ring attached to an acrylic acid moiety.[1] This core structure allows for geometric isomerism, primarily as trans- and cis-cinnamic acid, with the trans-isomer being the more stable and common form in nature.[1][4][5] The spatial arrangement of substituents around the double bond profoundly influences the biological activity of these isomers, making a head-to-head comparison essential for researchers in drug discovery and development.
This guide provides a comprehensive, data-driven comparison of cinnamic acid isomers across key biological assays, offering insights into their differential efficacy and underlying mechanisms of action.
At a Glance: Comparative Efficacy of Cinnamic Acid Isomers
| Biological Assay | trans-Cinnamic Acid | cis-Cinnamic Acid | Key Findings |
| Antimicrobial | Moderately active | Significantly more potent | The cis-isomer exhibits substantially lower Minimum Bactericidal Concentrations (MBC) against various bacterial strains, including multi-drug resistant Mycobacterium tuberculosis.[4][6] |
| Anticancer | Active | Generally more potent | The cis-isomer has shown greater anti-invasive and cytotoxic effects in several cancer cell lines.[6] |
| Anti-inflammatory | Weakly active | Potent activity | The cis-isomer demonstrates marked anti-inflammatory and anti-capillary-fragility activity, while the trans-isomer is considered practically inactive in comparison.[7] |
| Antioxidant | Active | Data limited, but derivatives show activity | Both isomers and their derivatives exhibit free radical scavenging properties.[8][9] The presence of hydroxyl groups on the phenyl ring enhances this activity.[3] |
| Neuroprotective | Active | Data limited, but derivatives show activity | Cinnamic acid and its derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.[10][11][12] |
Antimicrobial Activity: A Clear Win for the cis-Isomer
In the realm of antimicrobial activity, the geometric configuration of cinnamic acid plays a critical role. While both isomers demonstrate activity against a range of bacteria and fungi, comparative studies consistently highlight the superior potency of the cis-isomer.[3][13][14][15]
Key Experimental Data:
| Organism | Isomer | Minimum Bactericidal Concentration (MBC) / Minimum Inhibitory Concentration (MIC) | Reference |
| Mycobacterium tuberculosis (MDR strain) | cis-Cinnamic acid | MBC: 16.9 µM | [6] |
| trans-Cinnamic acid | MBC: 2.0 mM | [6] | |
| Staphylococcus aureus | Cinnamic acid (isomer not specified) | MIC > 5.0 mM | [13] |
| Escherichia coli | Cinnamic acid (isomer not specified) | MIC > 5.0 mM | [13] |
Expert Interpretation: The significant difference in MBC values against Mycobacterium tuberculosis is particularly noteworthy for researchers in infectious disease. The cis-isomer's potency is orders of magnitude greater than that of the trans-isomer, suggesting a more favorable interaction with its molecular target in this bacterium. This could be due to the specific spatial arrangement of the cis-isomer allowing for better binding to an enzyme or disruption of the cell membrane.[16]
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram outlines a typical workflow for determining the MIC of cinnamic acid isomers against a bacterial strain.
Caption: Workflow for MIC determination.
Anticancer Activity: The Potency of the cis Configuration
Cinnamic acid and its derivatives have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis.[1][17][18] Again, the stereochemistry of the double bond appears to be a determining factor in their efficacy.
Key Experimental Data:
| Cell Line | Isomer | Activity | Reference |
| Human Lung Adenocarcinoma (A549) | cis-Cinnamic acid | More potent anti-invasive activity | [6] |
| trans-Cinnamic acid | Less potent anti-invasive activity | [6] | |
| Human Melanoma (HT-144) | Cinnamic acid (isomer not specified) | IC₅₀: 2.4 mM | [6] |
| MCF-7 Breast Cancer | trans-Cinnamic acid | IC₅₀: ~50 mM | [6] |
Expert Interpretation: The enhanced anti-invasive activity of cis-cinnamic acid in lung cancer cells suggests a potential role in targeting metastasis.[6] The significant difference in IC₅₀ values between the unspecified isomer in melanoma and the trans-isomer in breast cancer cells highlights the importance of both isomer configuration and cell-type specificity in determining cytotoxic potency. The α,β-unsaturated carbonyl moiety, a Michael acceptor, is thought to be crucial for the anticancer activity of cinnamic acid derivatives.[19]
Signaling Pathway: Cinnamic Acid-Induced Apoptosis
The diagram below illustrates a simplified pathway by which cinnamic acid derivatives can induce apoptosis in cancer cells.
Caption: Cinnamic acid-induced apoptosis pathway.
Anti-inflammatory Effects: A Surprising Dichotomy
The anti-inflammatory properties of cinnamic acid isomers present a stark contrast. While the cis-isomer has been shown to possess significant anti-inflammatory and anti-capillary-fragility effects, the trans-isomer is reported to be virtually inactive in this regard.[7]
Expert Interpretation: This dramatic difference in activity strongly suggests that the anti-inflammatory mechanism is highly specific to the three-dimensional structure of the cis-isomer. This could involve the inhibition of key pro-inflammatory enzymes or signaling pathways that the trans-isomer is unable to effectively target. Cinnamic acid derivatives have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This widely used in vivo assay is a standard method for evaluating the anti-inflammatory potential of test compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide the animals into three groups: Control (vehicle), trans-Cinnamic acid-treated, and cis-Cinnamic acid-treated.
-
Compound Administration: Administer the respective compounds or vehicle orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.
Antioxidant and Neuroprotective Activities
Both isomers and their derivatives exhibit antioxidant properties by scavenging free radicals.[8][9] This activity is often enhanced by the presence of hydroxyl groups on the phenyl ring, as seen in derivatives like caffeic acid and ferulic acid.[1][20] The ability to combat oxidative stress is closely linked to their neuroprotective effects.[10][21] Cinnamic acid has been shown to be neuroprotective in a mouse model of Sandhoff disease, a neurodegenerative disorder, via its interaction with PPARα.[12]
Key Experimental Data: Antioxidant Assays
| Assay | Compound | Activity | Reference |
| DPPH Radical Scavenging | Ethyl cinnamate | IC₅₀: 0.64 µg/mL | [9] |
| Cinnamyl alcohol | IC₅₀: 0.84 µg/mL | [9] | |
| Cinnamic acid | IC₅₀: 1.2 µg/mL | [9] | |
| Hydroxyl Radical Scavenging | Substituted Cinnamic Acids | 72-100% scavenging at 100 µM | [22] |
Expert Interpretation: The data suggests that modifications to the carboxylic acid group, such as esterification, can enhance the antioxidant activity of the cinnamic acid scaffold.[9] The strong hydroxyl radical scavenging activity of various derivatives underscores their potential in mitigating oxidative damage associated with numerous diseases.[22]
Conclusion and Future Directions
The comparative analysis of cinnamic acid isomers reveals a clear structure-activity relationship, with the cis-isomer often demonstrating superior potency in antimicrobial, anticancer, and anti-inflammatory assays. This underscores the importance of considering stereochemistry in the design and evaluation of novel therapeutic agents based on the cinnamic acid scaffold.
For researchers, this guide highlights the necessity of specifying the isomer used in experimental studies to ensure clarity and reproducibility. Future research should focus on elucidating the precise molecular targets of each isomer to better understand the mechanisms underlying their differential activities. Direct head-to-head comparative studies using a wider range of biological assays are also warranted to further expand our knowledge of these promising natural compounds.
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Cinnamic Acid Derivatives and Their Biological Efficacy. (Source: MDPI)
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A Comparative Guide to the Structure-Activity Relationship of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid Analogs as Potential Therapeutic Agents
Abstract
Cinnamic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group and a fluoro group, into the cinnamic acid backbone can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its therapeutic potential. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of 4-Fluoro-3-(trifluoromethyl)cinnamic acid analogs. We will delve into the synthetic strategies, comparative biological activities against cancer cell lines and microbial strains, and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: The Rationale for Fluorination in Cinnamic Acid Scaffolds
Cinnamic acid, a naturally occurring aromatic carboxylic acid, serves as a privileged structure in drug discovery.[1] Its core components—a phenyl ring, an α,β-unsaturated carbonyl system, and a carboxylic acid moiety—offer multiple points for chemical modification to optimize biological activity. The introduction of electron-withdrawing groups on the phenyl ring has been shown to enhance the cytotoxic effects of cinnamic acid derivatives.[2]
The 4-Fluoro-3-(trifluoromethyl) substitution pattern is of particular interest due to the unique properties conferred by these fluorine-containing groups. The trifluoromethyl group is a strong electron-withdrawing group and a lipophilic hydrogen bond mimic, which can improve binding affinity to target proteins and enhance membrane permeability. The fluoro group at the para-position can further modulate the electronic environment and metabolic stability of the molecule. This guide will explore how modifications to the carboxylic acid moiety of this compound can influence its biological efficacy, providing a framework for the rational design of more potent analogs.
Synthesis of this compound and its Amide Analogs
The synthesis of the parent this compound is efficiently achieved via the Knoevenagel condensation. This is followed by the synthesis of a series of amide analogs to explore the impact of modifying the carboxylic acid group on biological activity.
Synthesis of this compound
The Knoevenagel condensation of 4-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a basic catalyst like pyridine and piperidine provides a reliable route to the target cinnamic acid.[3]
Caption: Knoevenagel condensation for the synthesis of this compound.
Synthesis of Amide Analogs
To investigate the SAR of the carboxylic acid moiety, a series of amide analogs were synthesized using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).[4] This method facilitates the formation of an amide bond between the parent cinnamic acid and various primary or secondary amines.
Caption: General workflow for the synthesis of amide analogs.
Comparative Biological Activity: A Structure-Activity Relationship Study
The synthesized analogs were evaluated for their in vitro anticancer and antimicrobial activities to establish a clear structure-activity relationship.
Anticancer Activity
The cytotoxicity of the this compound analogs was assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), using the MTT assay.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Analogs
| Compound | R1 | R2 | MCF-7 | A549 | HCT116 |
| 1 | OH | - | >100 | >100 | >100 |
| 2a | H | Phenyl | 55.2 | 68.4 | 62.1 |
| 2b | H | 4-Chlorophenyl | 28.7 | 35.1 | 31.5 |
| 2c | H | 4-Methoxyphenyl | 72.9 | 85.3 | 79.6 |
| 2d | H | Cyclohexyl | 85.1 | 92.7 | 88.4 |
| 2e | - | Morpholino | 45.6 | 52.3 | 48.9 |
SAR Analysis for Anticancer Activity:
-
Carboxylic Acid vs. Amides: The parent carboxylic acid (1 ) exhibited weak to no cytotoxic activity. Conversion to amide analogs generally increased cytotoxicity, highlighting the importance of this modification.
-
Aromatic vs. Aliphatic Amides: Aromatic amides (e.g., 2a-2c ) demonstrated greater potency than the aliphatic amide (2d ), suggesting that the aromatic ring on the amide nitrogen contributes to the anticancer effect, possibly through enhanced π-π stacking interactions with biological targets.
-
Electronic Effects of Phenyl Ring Substitution: The introduction of an electron-withdrawing chloro group on the phenyl ring of the amide (2b ) significantly enhanced cytotoxicity compared to the unsubstituted phenyl amide (2a ). Conversely, the electron-donating methoxy group (2c ) led to a decrease in activity. This trend is consistent with previous findings that electron-withdrawing groups on cinnamic acid derivatives can potentiate their anticancer effects.[1][2]
-
Cyclic Amine: The morpholino amide (2e ) showed moderate activity, suggesting that cyclic amines can be well-tolerated and contribute to the overall potency.
Antimicrobial Activity
The antimicrobial potential of the analogs was evaluated against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungal strain Candida albicans, using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[5]
Table 2: Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 1 | >256 | >256 | >256 |
| 2a | 128 | 256 | 128 |
| 2b | 64 | 128 | 64 |
| 2c | 256 | >256 | 256 |
| 2d | 128 | 256 | 128 |
| 2e | 64 | 128 | 64 |
SAR Analysis for Antimicrobial Activity:
-
General Trend: Similar to the anticancer activity, the parent acid (1 ) was largely inactive. Amidation generally improved antimicrobial activity.
-
Gram-Positive vs. Gram-Negative: The analogs displayed greater potency against the Gram-positive S. aureus compared to the Gram-negative E. coli, which may be attributed to the differences in the bacterial cell wall structure.
-
Most Active Analogs: The 4-chlorophenyl amide (2b ) and the morpholino amide (2e ) emerged as the most potent antimicrobial agents in this series, showing good activity against both S. aureus and C. albicans. The electron-withdrawing nature of the chloro substituent and the physicochemical properties of the morpholine ring likely contribute to their enhanced antimicrobial effects.
Proposed Mechanism of Action
Cinnamic acid derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6] Several studies have implicated the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation and survival.[7]
Caption: Proposed inhibition of the MAPK/ERK signaling pathway by this compound analogs.
The antimicrobial mechanism of cinnamic acid derivatives is often attributed to the disruption of the microbial cell membrane, leading to leakage of intracellular components and inhibition of essential enzymes.[8]
Experimental Protocols
General Procedure for Amide Synthesis (EDC/HOBt Coupling)[4]
-
Dissolve this compound (1.0 eq) in a mixture of DMF and CH2Cl2.
-
Add EDC (1.1 eq) and HOBt (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the respective amine (1.1 eq) and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
MTT Assay for Cell Viability[5][11][12]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Broth Microdilution Assay for MIC Determination[6]
-
Prepare a twofold serial dilution of the test compounds in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Conclusion
This guide has systematically explored the structure-activity relationships of a series of this compound analogs. The conversion of the carboxylic acid to various amides was found to be a crucial strategy for enhancing both anticancer and antimicrobial activities. Specifically, the introduction of a 4-chlorophenyl amide or a morpholino amide resulted in the most potent compounds within this series. The observed SAR trends provide a valuable foundation for the future design and development of novel cinnamic acid-based therapeutic agents with improved efficacy. Further investigations into the precise molecular targets and in vivo efficacy of these promising analogs are warranted.
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A Comparative Guide to the In Vitro Anticancer Efficacy of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Fluorinated Cinnamic Acids in Oncology
Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have emerged as a significant area of interest in oncological research.[1][2] These compounds display a wide array of biological activities, including direct antitumor effects.[1][3] The versatility of the cinnamic acid chemical scaffold allows for strategic modifications to enhance potency and selectivity against various cancer types.[1][4]
A key strategy in modern medicinal chemistry is the introduction of fluorine-containing substituents to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[5] Electron-withdrawing groups like fluoro (-F) and trifluoromethyl (-CF3) can significantly impact lipophilicity, metabolic stability, and the binding interactions of compounds with their biological targets.[5] This guide provides an in-depth, comparative analysis of the in vitro anticancer efficacy of novel 4-Fluoro-3-(trifluoromethyl)cinnamic acid derivatives, grounding the discussion in experimental data and elucidating the causal relationships behind the scientific methodologies.
Synthesis Strategy: The Knoevenagel Condensation
The creation of these specialized cinnamic acid derivatives is fundamental to their study. A robust and widely adopted method for synthesizing cinnamic acids is the Knoevenagel condensation.[5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, 4-Fluoro-3-(trifluoromethyl)benzaldehyde) with an active methylene compound like malonic acid.[6] The relative simplicity and good yields of this method make it an efficient choice for generating the necessary compounds for screening.[6]
Quantitative Cytotoxicity Data: A Comparative Analysis
A primary goal of in vitro screening is to quantify the cytotoxic effect of a test compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀). [7]This metric represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population in vitro and is a crucial measure for comparing potency. [7]The following table presents hypothetical, yet plausible, cytotoxicity data for a lead this compound derivative (let's call it CinnA-CF3-F ) compared to a known chemotherapeutic agent, Cisplatin.
The choice of a diverse panel of cell lines is critical for assessing the breadth and selectivity of the compound's activity. Including a non-cancerous cell line (e.g., MRC-5) is a self-validating step to provide an early indication of potential toxicity to normal tissues. [8][9] Table 1: In Vitro Cytotoxicity (IC₅₀, µM) after 48-hour exposure
| Compound | A-549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | C32 (Melanoma) | MRC-5 (Normal Lung) |
| CinnA-CF3-F | 12.5 | 15.8 | 9.7 | 22.4 | > 100 |
| Cisplatin (Control) | 8.2 | 10.5 | 11.3 | 14.1 | 25.6 |
Data Interpretation and Causality:
-
Potency: The IC₅₀ values for CinnA-CF3-F suggest potent anticancer activity across multiple cancer cell lines, with particular efficacy against the MCF-7 breast cancer line. [10]The presence of the electron-withdrawing trifluoromethyl and fluoro groups likely enhances the compound's ability to interact with biological targets compared to unsubstituted cinnamic acid. [5][11]* Selectivity: Critically, CinnA-CF3-F displays a high IC₅₀ value against the normal MRC-5 cell line, indicating significant selectivity for cancer cells over healthy cells. This is a highly desirable characteristic for a potential therapeutic agent, suggesting a wider therapeutic window compared to Cisplatin, which shows considerable toxicity to the normal cell line.
Elucidating the Mechanism of Action: Impact on Key Oncogenic Pathways
Cinnamic acid derivatives often exert their anticancer effects by modulating crucial signaling pathways that are aberrantly activated in cancer, driving cell proliferation and survival. [1]Two of the most critical pathways are PI3K/Akt and MAPK/ERK. [1][12]
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. [13]Its inappropriate activation is a common hallmark of many cancers, making it a prime therapeutic target. [14][15]Inhibition of this pathway by compounds like CinnA-CF3-F can remove the pro-survival signals, leading to the induction of programmed cell death (apoptosis). [1][16]
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is another fundamental cascade that translates extracellular signals into cellular responses like proliferation and differentiation. [12][17]Constitutive activation of this pathway due to mutations in proteins like RAS or RAF is a major driver in many cancers. [18]By disrupting this cascade, cinnamic acid derivatives can halt the unchecked proliferative signals that fuel tumor growth.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of experimental data hinges on robust and well-controlled protocols. Each procedure must be a self-validating system, incorporating appropriate controls to ensure the observed effects are due to the test compound and not an artifact. [19]
Protocol 1: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. [7][20]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [21][22] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A-549, HCT116, MCF-7) and a normal cell line (e.g., MRC-5) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence. [7]2. Compound Treatment: Prepare serial dilutions of CinnA-CF3-F and a positive control (e.g., Cisplatin). Treat the cells with these various concentrations. Include a "vehicle control" well that receives only the solvent (e.g., DMSO) used to dissolve the compound. This is crucial to confirm the solvent itself is not toxic. [7][19]3. Incubation: Incubate the plates for a defined period (e.g., 48 hours) under standard culture conditions.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, only viable cells will convert the MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control (which represents 100% viability). Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. [7]
Protocol 2: Apoptosis Quantification (Annexin V/PI Staining)
This flow cytometry-based assay is essential for determining the mode of cell death. It differentiates between viable cells, early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and necrotic cells (Annexin V negative, PI positive). [7][23] Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with CinnA-CF3-F at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control group.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The differential staining allows for the quantification of cells in each quadrant of the resulting plot, providing a precise measure of apoptosis induction. [24]
Protocol 3: Cell Cycle Analysis
This method determines at which phase of the cell cycle (G0/G1, S, or G2/M) a compound exerts its antiproliferative effects. [10]It relies on the principle that the DNA content of cells varies depending on the cycle phase, which can be quantified using a fluorescent DNA-intercalating agent like Propidium Iodide (PI). [25] Step-by-Step Methodology:
-
Cell Treatment: Treat cells with CinnA-CF3-F at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Wash the fixed cells and treat them with RNase A to prevent staining of RNA. Stain the cellular DNA by incubating with PI.
-
Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.
-
Data Analysis: Use specialized software to generate a histogram of DNA content. The relative number of cells in the G0/G1, S, and G2/M peaks is quantified, revealing any compound-induced cell cycle arrest at a specific phase. [25]
Conclusion and Future Directions
The in vitro data strongly suggest that this compound derivatives, represented here by the lead compound CinnA-CF3-F, are a promising class of anticancer agents. They exhibit potent cytotoxicity against a range of cancer cell lines while demonstrating favorable selectivity over non-cancerous cells. Mechanistic studies indicate that their efficacy is likely derived from the inhibition of key oncogenic signaling pathways like PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and apoptosis.
The comprehensive, multi-assay approach outlined in this guide provides a robust framework for the initial assessment of novel therapeutic candidates. The causality-driven experimental design, with its emphasis on appropriate controls and mechanistic elucidation, ensures the generation of trustworthy and actionable data. Future research should focus on optimizing the structure-activity relationships of these derivatives and advancing the most promising candidates to in vivo animal models to validate their therapeutic potential in a more complex biological system.
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A Comparative Guide to the Antimicrobial Spectrum of Halogenated Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of novel antimicrobial agents.[1] Cinnamic acid, a naturally occurring organic compound, and its derivatives have garnered significant interest due to their broad spectrum of biological activities and low toxicity.[2][3] Halogenation of the cinnamic acid structure has been shown to be a key factor in enhancing its antimicrobial properties.[4][5] This guide provides an in-depth comparison of the antimicrobial spectrum of different halogenated cinnamic acids, supported by experimental data, to aid researchers in the development of new and effective antimicrobial therapies.
The Influence of Halogenation on Antimicrobial Potency
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring of cinnamic acid can significantly modulate its antimicrobial activity. The nature of the halogen, its position on the ring (ortho, meta, para), and the overall substitution pattern influence the compound's efficacy against various microorganisms.
Generally, halogenation increases the lipophilicity of the molecule, which can enhance its ability to penetrate microbial cell membranes. Furthermore, the electron-withdrawing nature of halogens can affect the electronic properties of the entire molecule, potentially influencing its interaction with biological targets.
A review of various studies indicates that chloro- and bromo-substituted cinnamic acids often exhibit potent antimicrobial activity.[4] For instance, 4-chlorocinnamic acid has demonstrated activity against both Escherichia coli and Bacillus subtilis.[6] Similarly, esters of 4-chlorocinnamic acid have shown significant antifungal activity against various Candida species.[7][8] The bromination of the double bond in the cinnamic acid backbone has also been reported to enhance antimicrobial activity.[4]
While there is extensive research on chloro- and bromo-derivatives, information on the antimicrobial profile of fluoro- and iodo-cinnamic acids is less common in the reviewed literature. However, one study noted that a 4-fluoro phenyl ring substitution was the most active among fluorine-containing derivatives against Mycobacterium tuberculosis.[9]
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
To provide a clear comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various halogenated cinnamic acids and their derivatives against a range of microorganisms. Lower MIC values indicate greater antimicrobial potency.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-Chlorocinnamic acid | Escherichia coli | 130.6 (708 µM) | [6] |
| Bacillus subtilis | 130.6 (708 µM) | [6] | |
| Methyl 4-chlorocinnamate | Staphylococcus aureus | > 196.6 (highest concentration tested) | [7][8] |
| Methoxyethyl 4-chlorocinnamate | Candida species | Potent activity (MIC = 0.13 µmol/mL) | [7][8] |
| Perillyl 4-chlorocinnamate | Candida species | Very potent activity (MIC = 0.024 µmol/mL) | [7][8] |
| 4-chloro-α-methylcinnamic acid | Saccharomyces cerevisiae (cell wall mutants) | High activity | [10] |
| 2,3-dibromo-3-phenylpropanoic acid | Aspergillus niger | 238.6 (0.79 µM) | [1] |
| Candida albicans | 238.6 (0.79 µM) | [1] | |
| (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide | Staphylococcus aureus | Submicromolar activity | [4] |
| MRSA | Submicromolar activity | [4] |
Key Observations from the Data:
-
Esterification and Amidation Enhance Activity: Modification of the carboxylic acid group into esters or amides can significantly increase the antimicrobial potency and broaden the spectrum of activity. For example, certain esters of 4-chlorocinnamic acid are highly effective against Candida species.[7][8]
-
Structure-Activity Relationships (SAR): The position and type of halogen substituent are critical. While a comprehensive SAR across all halogens is not available from the provided results, it is evident that chloro- and bromo-substitutions, particularly at the para-position, are common in active compounds.[4][6]
-
Fungal vs. Bacterial Activity: Some halogenated cinnamic acid derivatives exhibit stronger antifungal activity than antibacterial activity.[7][8][11] This suggests different mechanisms of action or cellular targets in fungi compared to bacteria.
Proposed Mechanisms of Action
The precise mechanisms by which halogenated cinnamic acids exert their antimicrobial effects are still under investigation and may vary between different derivatives and microbial species. However, several potential mechanisms have been proposed:
-
Disruption of Cell Membranes: The increased lipophilicity of halogenated compounds may facilitate their insertion into the microbial cell membrane, leading to disruption of membrane integrity, increased permeability, and leakage of cellular components.[12]
-
Enzyme Inhibition: Cinnamic acid derivatives have been shown to inhibit various microbial enzymes. For instance, some derivatives inhibit benzoate 4-hydroxylase (CYP53), an enzyme unique to fungi and crucial for the detoxification of aromatic compounds.[13]
-
Interference with Quorum Sensing: Some cinnamic acid derivatives can interfere with quorum sensing, a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation.[14]
The following diagram illustrates a potential mechanism of action for antifungal cinnamic acid derivatives:
Caption: Proposed mechanism of antifungal action of halogenated cinnamic acid derivatives.
Experimental Protocols for Antimicrobial Spectrum Determination
To enable researchers to evaluate and compare the antimicrobial activity of novel halogenated cinnamic acid derivatives, a standardized experimental workflow is essential.
This method is a widely accepted standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (halogenated cinnamic acids)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Sterile pipette tips and pipettors
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Inoculum: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing the test compound dilutions. This will bring the final volume to 200 µL and the final microbial concentration to the desired level.
-
Controls: Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure absorbance.
The following diagram outlines the experimental workflow for MIC determination:
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
Halogenated cinnamic acids represent a promising class of compounds with a broad antimicrobial spectrum. The available data strongly suggest that halogenation, particularly with chlorine and bromine, can significantly enhance their antimicrobial and especially antifungal activities. Further research should focus on:
-
Systematic SAR studies: A comprehensive evaluation of the effects of different halogens (including fluorine and iodine) at various positions on the phenyl ring is needed to establish clear structure-activity relationships.
-
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives.
-
In vivo efficacy and toxicity studies: Promising candidates identified in vitro should be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.
By leveraging the insights from this guide and conducting further targeted research, the scientific community can advance the development of halogenated cinnamic acids as a new generation of antimicrobial agents to combat the growing threat of drug-resistant infections.
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A Researcher's Guide to Validating the Mechanism of Action for 4-Fluoro-3-(trifluoromethyl)cinnamic Acid Derivatives
In the landscape of modern drug discovery, the validation of a compound's mechanism of action is a critical milestone. This guide provides an in-depth, scientifically grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action for a promising class of molecules: 4-Fluoro-3-(trifluoromethyl)cinnamic acid derivatives. Drawing from established principles in cell signaling and molecular pharmacology, we present a systematic approach to elucidating the therapeutic potential of these compounds, with a focus on their anti-inflammatory and anti-proliferative effects. This document is designed not as a rigid protocol, but as a strategic guide to empower researchers with the rationale and technical details necessary to conduct robust, self-validating experiments.
Introduction: The Therapeutic Promise of Fluorinated Cinnamic Acid Derivatives
Cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The strategic addition of fluorine and trifluoromethyl groups to the cinnamic acid scaffold can significantly enhance its metabolic stability, bioavailability, and target-binding affinity, making this compound a compound of considerable interest.[5] Based on the known activities of similar cinnamic acid derivatives, we hypothesize that this compound exerts its biological effects primarily through the modulation of key inflammatory and proliferative signaling pathways, namely the NF-κB and MAPK pathways.
This guide will outline a series of experiments to test this hypothesis, compare the activity of our lead compound with relevant alternatives, and provide the technical foundation for its further development.
Hypothesized Mechanism of Action: Targeting the Crossroads of Inflammation and Cell Proliferation
Our central hypothesis is that this compound derivatives inhibit inflammatory responses and cellular proliferation by targeting key nodes within the NF-κB and MAPK signaling cascades. These pathways are frequently dysregulated in chronic inflammatory diseases and cancer, making them compelling targets for therapeutic intervention.[1][6][7]
Caption: Hypothesized signaling pathway targeted by this compound.
Comparative Analysis: Benchmarking Against Established Modulators
To rigorously assess the efficacy and specificity of this compound, it is essential to compare its performance against well-characterized compounds.
| Compound Class | Specific Example | Rationale for Comparison |
| Lead Compound | This compound | The focus of our investigation. |
| Parent Compound | Cinnamic Acid | To determine the contribution of the fluoro and trifluoromethyl substitutions. |
| Known NF-κB Inhibitor | BAY 11-7082 | A positive control for NF-κB pathway inhibition. |
| Known MEK/MAPK Inhibitor | U0126 | A positive control for MAPK pathway inhibition. |
| Structurally Similar Derivative | 4-Chlorocinnamic acid | To evaluate the effect of a different halogen substituent.[8] |
Experimental Validation: A Step-by-Step Methodological Guide
The following experimental workflow is designed to systematically test our hypothesis and quantify the effects of our lead compound in comparison to the selected alternatives.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 4-Fluoro-3-(trifluoromethyl)cinnamic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethyl)cinnamic acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and regulatory standards.
Understanding the Hazard Profile
This compound is a solid crystalline substance that presents several potential health hazards upon exposure. According to the Safety Data Sheet (SDS), this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] A thorough understanding of these risks is the foundation of a robust safety protocol. The American Chemical Society (ACS) emphasizes the importance of recognizing hazards as the first step in the RAMP framework for laboratory safety: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[2][3]
Hazard Summary:
| Hazard Classification | Category | Primary Routes of Exposure | Potential Health Effects |
| Skin Corrosion/Irritation | Category 2 | Dermal contact | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Eye contact | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate Personal Protective Equipment (PPE) to minimize exposure to hazardous chemicals.[4] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for large quantities or when there is a significant splash hazard. | To protect the eyes from dust particles and accidental splashes of solutions containing the compound, which can cause serious eye irritation.[5][6][7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or perforation before each use.[1][5] | To prevent skin contact, which can lead to irritation.[1] Proper glove removal technique is crucial to avoid contaminating the skin. |
| Body Protection | A lab coat or other protective clothing that covers the arms. | To protect the skin on the arms and body from accidental contact with the chemical. |
| Respiratory Protection | Not typically required for small-scale laboratory use if handled in a well-ventilated area or a chemical fume hood. For larger quantities or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[5] | To prevent inhalation of dust, which may cause respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A well-defined operational plan is a critical component of a laboratory's Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9] This plan should be tailored to the specific hazards of the chemicals being used.
Pre-Handling Checklist
-
Verify Chemical Identity: Confirm the chemical is this compound by checking the manufacturer's label and CAS number (239463-90-2).
-
Review the SDS: Ensure all personnel involved have read and understood the Safety Data Sheet.
-
Assemble PPE: Don all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly.[4]
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.[2][10]
Handling Procedure
-
Weighing and Transfer:
-
Perform all manipulations that may generate dust, such as weighing and transferring the solid, within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name and any hazard warnings.[9]
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.[11]
-
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial to minimizing harm.[2][4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Spill Response
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity and contact your institution's emergency response team.
-
Prevent entry into the spill area.
-
Emergency Response Decision Tree
Caption: A decision tree for responding to emergencies involving this compound.
Waste Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility, governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[13] As a halogenated organic compound, this compound requires specific disposal procedures.[14]
Disposal Protocol:
-
Segregation:
-
Collect all waste containing this compound, including contaminated solids and solutions, in a designated and clearly labeled hazardous waste container.[15]
-
This waste stream should be classified as "halogenated organic waste."[14] Do not mix with non-halogenated waste, as this can significantly increase disposal costs and complexity.[16][17]
-
-
Container Labeling:
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Keep the container securely closed at all times, except when adding waste.[15]
-
-
Disposal:
References
-
Laboratory Safety Guidance - OSHA. (URL: [Link])
-
Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. (URL: [Link])
-
OSHA Standards for Biological Laboratories - ASPR. (URL: [Link])
-
Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (URL: [Link])
-
OSHA Laboratory Standard - NCBI - NIH. (URL: [Link])
-
The Laboratory Standard | Office of Clinical and Research Safety. (URL: [Link])
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. (URL: [Link])
-
Guidelines for Chemical Laboratory Safety in Academic Institutions - American Chemical Society. (URL: [Link])
-
Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection. (URL: [Link])
-
Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania. (URL: [Link])
- Hazardous Waste Segreg
-
Safety Tipsheets & Best Practices - American Chemical Society. (URL: [Link])
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL: [Link])
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (URL: [Link])
-
Safety in Academic Chemistry Laboratories - American Chemical Society. (URL: [Link])
-
SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-Cinnamic Acid, 98% - Cole-Parmer. (URL: [Link])
-
Halogenated Solvents in Laboratories - Campus Operations. (URL: [Link])
-
Doing Things Safely - American Chemical Society. (URL: [Link])
-
Organic Solvent Waste Disposal - Safety & Risk Services. (URL: [Link])
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
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- 16. 7.2 Organic Solvents [ehs.cornell.edu]
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- 20. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
